molecular formula C8H10N2O2 B092330 N-(3-Amino-4-hydroxyphenyl)acetamide CAS No. 102-33-0

N-(3-Amino-4-hydroxyphenyl)acetamide

Cat. No.: B092330
CAS No.: 102-33-0
M. Wt: 166.18 g/mol
InChI Key: ZZLSKMRCEGCSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-hydroxyphenyl)acetamide is a valuable chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel therapeutic agents. Its structure, featuring both amino and hydroxy groups on the phenyl ring, provides a versatile platform for structure-activity relationship (SAR) studies and the creation of diverse molecular libraries . Recent research highlights its significant role in the synthesis of new aurone derivatives, a class of molecules investigated for their potent antimicrobial properties . Studies have shown that derivatives based on this core structure can exhibit broad-spectrum activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, with some compounds demonstrating particularly low minimum inhibitory concentrations (MICs) . Furthermore, this compound is utilized in the development of carbonic anhydrase (CA) inhibitors. Its derivatives have been synthesized and evaluated for their binding affinity to various CA isoenzymes, which are attractive targets in oncology . These inhibitors are being explored for their activity against multiple cancer cell lines, including glioblastoma and triple-negative breast cancer, in both 2D monolayers and more physiologically relevant 3D culture models . The compound's utility extends to other research areas, serving as a precursor for synthesizing Schiff bases, aminoketones, and imidazole-containing compounds, which are known for a wide range of pharmacological activities . For research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLSKMRCEGCSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059248
Record name Acetamide, N-(3-amino-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-33-0
Record name N-(3-Amino-4-hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-amino-4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-amino-4-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(3-amino-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-amino-4-hydroxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(3-Amino-4-hydroxyphenyl)acetamide: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(3-Amino-4-hydroxyphenyl)acetamide, a valuable chemical intermediate in medicinal chemistry.[1] The document is structured to serve researchers, chemists, and drug development professionals by detailing the primary and alternative synthesis routes, with a focus on the underlying chemical principles and process optimization. The core synthesis strategy involves the regioselective nitration of N-(4-hydroxyphenyl)acetamide (Acetaminophen) followed by the chemical or catalytic reduction of the nitro-intermediate. We will explore various reduction methodologies, providing detailed, step-by-step protocols for both lab-scale and industrially relevant approaches. Causality behind experimental choices, comparative analysis of pathways, and protocols for purification and characterization are discussed to ensure scientific integrity and practical applicability.

Introduction

Chemical Identity and Properties

This compound, also known as 3-amino-4-hydroxyacetanilide, is an aromatic amine and a structural isomer of the widely used analgesic, N-(4-hydroxyphenyl)acetamide (Acetaminophen or Paracetamol). Its unique substitution pattern, featuring adjacent amino and hydroxyl groups, makes it a versatile scaffold for further chemical elaboration.

PropertyValue
IUPAC Name This compound
CAS Number 102-33-0[2]
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [3]
Appearance Solid (Varies from off-white to brown)
Significance and Applications in Research

While not an active pharmaceutical ingredient itself, this compound serves as a critical building block in the synthesis of more complex molecules. Its bifunctional nature allows for diverse derivatization, making it a key intermediate in the development of novel therapeutic agents. Research has highlighted its utility in the synthesis of:

  • Aurone Derivatives: Investigated for potent and broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1]

  • Carbonic Anhydrase (CA) Inhibitors: These derivatives are being explored as potential anti-cancer agents, with activity demonstrated against glioblastoma and triple-negative breast cancer cell lines.[1]

  • Pharmacologically Active Scaffolds: The core structure is a precursor for synthesizing Schiff bases, aminoketones, and various heterocyclic compounds with a wide range of biological activities.[1]

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through a two-step process starting from the readily available N-(4-hydroxyphenyl)acetamide. The retrosynthetic analysis points to a logical pathway involving the reduction of a nitro-group precursor.

G Target This compound Intermediate N-(4-Hydroxy-3-nitrophenyl)acetamide Target->Intermediate Nitro Group Reduction StartingMaterial N-(4-Hydroxyphenyl)acetamide (Acetaminophen) Intermediate->StartingMaterial Electrophilic Nitration

Caption: Retrosynthetic analysis of the target compound.

This guide will focus on this primary pathway, detailing the synthesis of the intermediate and its subsequent reduction via various established methods.

Primary Synthesis Pathway: From N-(4-hydroxyphenyl)acetamide

This route is the most direct and widely documented approach, leveraging the commercial availability of Acetaminophen as the starting material.

Step 1: Synthesis of N-(4-Hydroxy-3-nitrophenyl)acetamide

The first step is a classic electrophilic aromatic substitution reaction. The benzene ring of Acetaminophen is activated by two ortho-, para-directing groups: the hydroxyl (-OH) and the acetamido (-NHCOCH₃) groups. The acetamido group is a powerful activating group that sterically hinders its ortho positions, while the hydroxyl group strongly activates its ortho position (C3). Consequently, nitration occurs selectively at the C3 position, which is ortho to the hydroxyl group and meta to the acetamido group.

Caption: Nitration of N-(4-hydroxyphenyl)acetamide.

Experimental Protocol: Nitration

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Addition of Starting Material: Slowly add 5.0 g of N-(4-hydroxyphenyl)acetamide to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of N-(4-hydroxyphenyl)acetamide over 30 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for one hour. Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Isolation: A yellow precipitate of N-(4-Hydroxy-3-nitrophenyl)acetamide will form. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the product from an ethanol/water mixture to obtain purified yellow crystals.[4]

Step 2: Selective Reduction of the Nitro Group

The conversion of the nitro-intermediate to the final product is a reduction reaction. This is a critical step in many industrial chemical processes, and numerous methods exist.[5] The choice of method often depends on scale, cost, and environmental considerations.

Caption: Reduction of the nitro-intermediate to the target amine.

This is the most common and "greenest" method for industrial-scale nitro group reduction, producing water as the only stoichiometric byproduct. The reaction involves heterogeneous catalysis where hydrogen gas reacts with the nitro compound on the surface of a metal catalyst.

  • Expertise & Experience: Platinum (Pt/C) and Palladium (Pd/C) catalysts are highly effective for this transformation.[6] Pt/C often shows higher catalytic activity for nitrophenol hydrogenation compared to Pd/C, Ni, Rh, or Ru.[6] The choice of solvent can significantly impact reaction rates, with polar solvents generally increasing the rate of hydrogenation.[6] For safety and convenience in a lab setting, transfer hydrogenation using a hydrogen donor like sodium borohydride (NaBH₄) in the presence of a catalyst can be an excellent alternative to using high-pressure hydrogen gas.[7][8]

Experimental Protocol: Catalytic Hydrogenation (H₂/Pd-C)

  • Setup: To a Parr hydrogenation apparatus or a similar pressure vessel, add 5.0 g of N-(4-Hydroxy-3-nitrophenyl)acetamide, 100 mL of methanol, and 0.5 g of 5% Palladium on Carbon (Pd/C).

  • Inerting: Seal the vessel and purge it several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 30-50 psi.[9] Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 2-4 hours.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with a small amount of methanol. Caution: The catalyst on the Celite pad can be pyrophoric and should be kept wet and disposed of properly.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Recrystallize from water or an ethanol/water mixture to obtain pure this compound.

For lab-scale synthesis where specialized hydrogenation equipment is unavailable, reduction using metal salts is a robust alternative. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective reagent for converting aromatic nitro compounds to anilines.[5]

  • Expertise & Experience: The mechanism involves the transfer of electrons from Sn(II) to the nitro group. A significant excess of the reagent is required, and the reaction generates tin-based salts, which can complicate the workup and purification process compared to catalytic hydrogenation. This method is highly reliable but less environmentally friendly due to the metal waste.

Experimental Protocol: SnCl₂ Reduction

  • Preparation: In a round-bottom flask, dissolve 5.0 g of N-(4-Hydroxy-3-nitrophenyl)acetamide in 50 mL of ethanol.

  • Reagent Addition: Add 15 g of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice water.

  • Basification: Slowly add a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide to neutralize the acid and precipitate tin hydroxides. The pH should be adjusted to ~8. Caution: This process is exothermic and may involve frothing.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Alternative Pathway: From 2,4-Dinitrophenol

An alternative, albeit more complex, route involves starting from 2,4-dinitrophenol. This pathway requires careful control of chemoselectivity to reduce and acetylate the correct functional groups in the desired sequence. A patented process suggests this route is viable for producing isomerically pure product.[10] The key challenge lies in the selective acetylation of one of the two amino groups in the 2,4-diaminophenol intermediate.

G A 2,4-Dinitrophenol B 2,4-Diaminophenol A->B Full Reduction (e.g., H₂, Pd/C) C This compound B->C Selective Mono-Acetylation (e.g., Acetic Anhydride, controlled)

Caption: Conceptual alternative pathway from 2,4-dinitrophenol.

This route is generally less favored in a standard laboratory setting due to the significant challenge of achieving regioselective mono-acetylation on the diamine intermediate. However, it may be employed in specialized industrial processes where specific conditions have been optimized.

Comparative Analysis of Reduction Methods

The choice of reduction method is a critical decision in the synthesis plan, balancing efficiency, cost, safety, and environmental impact.

ParameterCatalytic Hydrogenation (H₂/Pd-C)Chemical Reduction (SnCl₂/HCl)
Yield Generally High (>90%)Good to High (70-90%)
Purity of Crude HighModerate (Contaminated with metal salts)
Byproducts WaterMetal Salts (e.g., Tin hydroxides)
Workup Simple filtrationComplex (Neutralization, extraction)
Safety Requires pressure equipment, H₂ is flammable, catalyst can be pyrophoricCorrosive acid, exothermic neutralization
Environmental "Green" method, minimal wasteGenerates significant metal waste
Cost (Scale) Low cost at industrial scaleHigher cost due to stoichiometric reagents
Ideal For Industrial production, clean synthesisLab-scale synthesis, robust results

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via a two-step sequence starting from N-(4-hydroxyphenyl)acetamide. The key steps are regioselective nitration followed by reduction of the resulting nitro-intermediate. For this reduction, catalytic hydrogenation stands out as the superior method, particularly for larger-scale operations, offering high yields, excellent purity, and a favorable environmental profile.[6][9] Chemical reduction methods, while effective, present challenges in purification and waste disposal, making them better suited for smaller, lab-scale preparations.[5] The successful synthesis and purification of this compound provide a versatile platform for further research and development in medicinal chemistry.[1]

References

  • Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
  • Wikipedia. Reduction of nitro compounds.
  • PubMed. Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method.
  • Google Patents. US3079435A - Catalytic hydrogenation of nitrophenol.
  • ACS Publications. Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development.
  • Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. DOI:10.1039/C4CY00048J.
  • BOC Sciences. Acetaminophen Impurities.
  • CAS. Acetaminophen Impurity 7: Synthesis Attempts and Failure Report | CAS 3009-34-5.
  • ACS Publications. Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
  • ACS Omega. Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst.
  • Chemistry LibreTexts. 2: Synthesis of Acetaminophen (Experiment).
  • Googleapis.com. A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene.
  • Google Patents. CN116239486A - Preparation method of acetaminophen impurity.
  • ACS Omega. Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species.
  • MDPI. Simple Environmentally-Friendly Reduction of 4-Nitrophenol.
  • ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • PrepChem.com. Synthesis of 3-hydroxyacetanilide.
  • ResearchGate. Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5).
  • ResearchGate. synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide.
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • ResearchGate. How can I prepare 3-amino-4-methoxy acetanilide?.
  • Benchchem. This compound Research Chemical.
  • Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • SIELC Technologies. Acetamide, N-(3-amino-4-hydroxyphenyl)- | SIELC.
  • Supporting Information. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
  • Patent 0895985. Method for producing bis(3-amino-4-hydroxyphenyl) compounds.
  • MDPI. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin.
  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • Sigma-Aldrich. N-(4-amino-3-nitrophenyl)acetamide.
  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
  • Wikipedia. Paracetamol.
  • ResearchGate. (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Malcolmson Lab. Projects.
  • ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • ResearchGate. Synthesis of (+)‐aphanamol by Wickberg. | Download Scientific Diagram.
  • Wikipedia. Fentanilo.
  • Mayo Clinic. Crisis hipertensiva: ¿cuáles son los síntomas?.
  • Sephora. HUDA BEAUTY | Blush Filter - Blush líquido.

Sources

An In-Depth Technical Guide to N-(3-Amino-4-hydroxyphenyl)acetamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-Amino-4-hydroxyphenyl)acetamide, a key chemical intermediate with significant relevance in pharmaceutical and materials science. We will delve into its chemical identity, synthesis, characterization, and notable applications, offering field-proven insights and detailed methodologies to support your research and development endeavors.

Core Chemical Identity

This compound is an aromatic amide that serves as a valuable building block in organic synthesis. Its structure incorporates a phenol, an aniline, and an acetamide functional group, making it a versatile precursor for a range of more complex molecules.

Chemical Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a hydroxyl group, an amino group, and an acetamido group.

Systematic IUPAC Name: this compound[1]

Table 1: Key Chemical Identifiers

IdentifierValue
CAS Number 102-33-0
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)O)N
InChI Key BGPASNAQSFZJTE-UHFFFAOYSA-N

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
bgcolor="#F1F3F4";

// Atom nodes N1 [label="N", pos="0,1.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; H1 [label="H", pos="-0.8,1.8!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; C1 [label="C", pos="0,0!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C2 [label="C", pos="1.4, -0.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C3 [label="C", pos="1.4, -1.9!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C4 [label="C", pos="0, -2.6!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C5 [label="C", pos="-1.4, -1.9!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C6 [label="C", pos="-1.4, -0.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; C7 [label="C", pos="-0.8, 2.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; O1 [label="O", pos="-0.8, 3.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#EA4335"]; C8 [label="C", pos="-2.2, 2.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; H2 [label="H", pos="-2.5, 3.2!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H3 [label="H", pos="-2.5, 1.8!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H4 [label="H", pos="-2.9, 2.5!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; O2 [label="O", pos="2.4, 0.1!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#EA4335"]; H5 [label="H", pos="3.2, -0.2!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; N2 [label="N", pos="2.4, -2.5!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#4285F4"]; H6 [label="H", pos="3.2, -2.2!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H7 [label="H", pos="3.2, -2.8!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H8 [label="H", pos="-2.2,-2.4!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H9 [label="H", pos="0, -3.6!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"]; H10 [label="H", pos="-2.2, 0.1!", fontname="Helvetica", fontsize=12, fontcolor="#5F6368"];

// Bonds C1 -- C2 [penwidth=2, color="#202124"]; C2 -- C3 [penwidth=2, color="#202124"]; C3 -- C4 [penwidth=2, color="#202124"]; C4 -- C5 [penwidth=2, color="#202124"]; C5 -- C6 [penwidth=2, color="#202124"]; C6 -- C1 [penwidth=2, color="#202124"]; C1 -- N1 [penwidth=2, color="#202124"]; N1 -- H1 [penwidth=2, color="#5F6368"]; N1 -- C7 [penwidth=2, color="#202124"]; C7 -- O1 [penwidth=3, color="#EA4335"]; C7 -- C8 [penwidth=2, color="#202124"]; C8 -- H2 [penwidth=2, color="#5F6368"]; C8 -- H3 [penwidth=2, color="#5F6368"]; C8 -- H4 [penwidth=2, color="#5F6368"]; C2 -- O2 [penwidth=2, color="#202124"]; O2 -- H5 [penwidth=2, color="#5F6368"]; C3 -- N2 [penwidth=2, color="#202124"]; N2 -- H6 [penwidth=2, color="#5F6368"]; N2 -- H7 [penwidth=2, color="#5F6368"]; C5 -- H8 [penwidth=2, color="#5F6368"]; C4 -- H9 [penwidth=2, color="#5F6368"]; C6 -- H10 [penwidth=2, color="#5F6368"];

}

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, N-(4-hydroxy-3-nitrophenyl)acetamide. This transformation is a critical step and can be accomplished via several reductive methods, with catalytic hydrogenation being a preferred green and efficient approach.

Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the synthesis of this compound from N-(4-hydroxy-3-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst. The causality behind this choice lies in the high efficiency and selectivity of Pd/C for the reduction of aromatic nitro groups in the presence of other sensitive functional groups.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve N-(4-hydroxy-3-nitrophenyl)acetamide in a solvent such as ethanol or methanol. The choice of a protic solvent aids in the protonolysis steps of the hydrogenation mechanism.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. The celite pad is essential to prevent the fine catalyst particles from passing through and to avoid potential ignition of the catalyst upon exposure to air.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product as a crystalline solid.

Synthesis_Workflow Start N-(4-hydroxy-3-nitrophenyl)acetamide Solvent Dissolve in Ethanol/Methanol Start->Solvent Catalyst Add 10% Pd/C Solvent->Catalyst Hydrogenation Pressurize with H2 (1-4 atm) Stir at RT Catalyst->Hydrogenation Monitoring Monitor by TLC/HPLC Hydrogenation->Monitoring Filtration Filter through Celite Monitoring->Filtration Reaction Complete Evaporation Concentrate under vacuum Filtration->Evaporation Purification Recrystallize Evaporation->Purification End This compound Purification->End

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the amide proton, the amino protons, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) (Note: Actual chemical shifts may vary depending on the solvent and concentration.)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0~24.0
Aromatic CH6.5 - 7.5 (multiple signals)110 - 150
Amine NH₂Broad singlet, ~4.5 - 5.5-
Amide NHSinglet, ~9.0 - 9.5-
Phenolic OHSinglet, ~8.5 - 9.0-
Carbonyl C=O-~168.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200-3600 (broad)
N-H (Amine & Amide)Stretching3100-3500 (medium)
C=O (Amide)Stretching1630-1680 (strong)
C-N (Amide)Stretching1250-1350
Aromatic C=CStretching1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 166. Common fragmentation patterns may include the loss of the acetyl group or other characteristic fragments.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a phenazine core.

Precursor to Clofazimine Analogues

Clofazimine is an antimycobacterial drug used in the treatment of leprosy. This compound can serve as a key building block in the synthesis of clofazimine analogues. The synthesis involves the condensation of two molecules of an appropriate aniline derivative, where this compound can be a precursor to one of these aniline components.

Clofazimine_Synthesis Start N-(3-Amino-4-hydroxyphenyl) acetamide Modification Chemical Modification Start->Modification Aniline_Deriv Substituted o-Phenylenediamine Modification->Aniline_Deriv Condensation Oxidative Condensation Aniline_Deriv->Condensation Phenazine Phenazine Core Formation Condensation->Phenazine Final_Drug Clofazimine Analogue Phenazine->Final_Drug

Caption: General synthetic scheme for clofazimine analogues from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective use in research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this valuable compound.

References

  • U.S. Environmental Protection Agency. Acetamide, N-(3-amino-4-hydroxyphenyl)-. Substance Details - SRS. [Link]

Sources

"N-(3-Amino-4-hydroxyphenyl)acetamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Amino-4-hydroxyphenyl)acetamide: Properties, Synthesis, and Analytical Methodologies

Introduction

This compound, a significant yet often overlooked chemical intermediate, holds a pivotal position in synthetic organic chemistry and pharmaceutical development. As a substituted aminophenol derivative, its structural architecture, featuring hydroxyl, amino, and acetamide functional groups, makes it a versatile building block for more complex molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, explore a common synthetic pathway, detail robust analytical methodologies for its characterization and quantification, and discuss its applications, particularly as an intermediate in the synthesis of various drugs. This document moves beyond a simple data sheet to offer insights into the causality behind methodological choices, ensuring a deeper understanding of the compound's behavior and utility.

Physicochemical Properties and Structural Analysis

The utility of a chemical compound in any application begins with a thorough understanding of its fundamental properties. This compound is a white solid whose identity and purity are defined by a distinct set of physical and chemical characteristics.[1] These properties govern its solubility, reactivity, and behavior in various analytical systems.

The molecule's structure is key to its function. It comprises a benzene ring substituted with three key functional groups: a hydroxyl (-OH) group, an amino (-NH2) group, and an acetamide (-NHCOCH3) group. The relative positions of these groups (ortho amino and para hydroxyl to the acetamide) dictate the electronic environment of the ring and the steric accessibility of each functional group, thereby influencing its role in chemical synthesis.

A summary of its core quantitative data is presented below for easy reference.

PropertyValueSource
CAS Number 102-33-0[1][2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Melting Point 221-222 °C (decomposes)[1]
Boiling Point 425.8 °C at 760 mmHg[1]
Density 1.348 g/cm³[1]
LogP -0.112[2]
Synonyms 3'-Amino-4'-hydroxyacetanilide, 4-(Acetylamino)-2-aminophenol[1]

Synthesis and Chemical Reactivity

As a chemical intermediate, the synthesis of this compound is a critical process. A common and logical synthetic route involves the selective reduction of a nitro group from a readily available precursor, N-(4-hydroxy-3-nitrophenyl)-acetamide. This precursor is listed as a related substance in chemical databases, suggesting its role in the synthetic pathway to the target compound.[1]

The choice of a reduction reaction is based on its efficiency in converting an aromatic nitro group to an amino group without affecting the other sensitive functional groups on the ring, such as the hydroxyl and acetamide moieties.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice is the high selectivity and clean reaction profile of catalytic hydrogenation, which typically yields the desired product with minimal side reactions, simplifying subsequent purification steps.

  • Reactor Setup : A Parr hydrogenation apparatus or a similar multi-neck flask equipped with a magnetic stirrer, a gas inlet for hydrogen, and a reflux condenser is charged with N-(4-hydroxy-3-nitrophenyl)-acetamide (1 equivalent).

  • Solvent Addition : A suitable solvent, such as ethanol or ethyl acetate, is added to dissolve the starting material completely. The choice of solvent is crucial; it must solubilize the reactant and be inert to the reaction conditions.

  • Catalyst Introduction : A catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

  • Hydrogenation : The system is purged with hydrogen gas (H₂) to replace the inert atmosphere. The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

  • Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up and Purification : Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Recrystallization : The crude this compound is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford the final product as a pure solid.

Synthesis_Workflow Start N-(4-hydroxy-3-nitrophenyl)-acetamide Solvent Dissolve in Ethanol Start->Solvent Catalyst Add Pd/C Catalyst Solvent->Catalyst Hydrogenation Hydrogenate (H₂ gas) Catalyst->Hydrogenation Monitoring Monitor by HPLC/TLC Hydrogenation->Monitoring Filter Filter to Remove Catalyst Monitoring->Filter Reaction Complete Concentrate Concentrate Solvent Filter->Concentrate Purify Recrystallize Concentrate->Purify Product Pure this compound Purify->Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Robust and reliable analytical methods are essential for confirming the identity, purity, and concentration of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited technique for this purpose.[2][3]

Rationale for HPLC Method Selection

Reverse-phase (RP) HPLC is the method of choice due to the compound's moderate polarity. The combination of a nonpolar stationary phase (like C18) and a polar mobile phase allows for excellent separation from nonpolar impurities and starting materials. The presence of the aromatic ring provides a strong chromophore, making UV detection a highly sensitive and straightforward method for quantification.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol provides a self-validating system for the routine analysis of this compound.

  • System Preparation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is used. The chosen column is a C18 reverse-phase column (e.g., Newcrom R1).[2][3]

  • Mobile Phase Preparation : A mobile phase consisting of a mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid), is prepared.[2][3] For Mass Spectrometry (MS) compatible applications, volatile formic acid should be used instead of non-volatile phosphoric acid.[3] The acid helps to protonate silanol groups on the column and the analyte's amino group, leading to sharper peaks and improved reproducibility.

  • Standard Solution Preparation : A stock solution of a reference standard of this compound is prepared by accurately weighing the standard and dissolving it in the mobile phase to a known concentration. A series of calibration standards are prepared by serial dilution.

  • Sample Preparation : The sample to be analyzed is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions :

    • Column : Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase : Acetonitrile:Water:Phosphoric Acid (e.g., 20:80:0.1 v/v/v)

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection Wavelength : 245 nm (or determined by UV scan)

    • Injection Volume : 10 µL

  • Data Acquisition and Analysis : The calibration standards are injected first to generate a calibration curve (peak area vs. concentration). The sample is then injected, and its peak area is used to determine the concentration from the calibration curve. System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure the validity of the results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Inject Inject into HPLC (C18 Column) Prep_Standard->Inject Prep_Sample Prepare Test Sample Prep_Sample->Inject Prep_Mobile_Phase Prepare Mobile Phase (ACN/Water/Acid) Prep_Mobile_Phase->Inject Separate Isocratic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: A standard workflow for quantitative analysis by HPLC.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate.[1] Its trifunctional nature allows for a variety of subsequent chemical modifications, making it a key starting point for the synthesis of more complex active pharmaceutical ingredients (APIs).

  • Pharmaceutical Synthesis : It serves as a building block in medicinal chemistry to construct novel compounds.[1] The amino and hydroxyl groups can be targeted for reactions such as acylation, alkylation, or diazotization to build larger molecular scaffolds.

  • Impurity and Metabolite Reference Standard : this compound is structurally related to the widely used analgesic acetaminophen (N-(4-hydroxyphenyl)acetamide).[4] As such, it can serve as a reference standard for impurities that may arise during the synthesis of acetaminophen or related compounds. It can also be used in metabolic studies to identify and quantify potential metabolites of aminophenol-based drugs.

  • Precursor to Complex Analogs : Research into novel analgesics has involved the synthesis of complex analogs derived from aminophenols.[5] While not directly this compound, these studies highlight the importance of the substituted aminophenol scaffold in developing new chemical entities that may possess improved properties, such as reduced toxicity, compared to existing drugs like acetaminophen.[5]

Conclusion

This compound is a compound of significant technical interest, primarily valued for its role as a synthetic precursor in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, coupled with straightforward synthetic and analytical methodologies, make it a reliable and versatile tool for the research and development professional. A comprehensive understanding of its chemistry, from synthesis via reduction to quantification by reverse-phase HPLC, is fundamental to leveraging its full potential in the creation of novel and complex molecular entities.

References

  • Acetamide, N-(3-amino-4-hydroxyphenyl)- | SIELC - SIELC Technologies. (2018-02-16). Available from: [Link]

  • Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020-06-30). PubMed Central. Available from: [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022-09-29). Open Access Journals. Available from: [Link]

Sources

A Technical Guide to the Solubility of N-(3-Amino-4-hydroxyphenyl)acetamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of N-(3-Amino-4-hydroxyphenyl)acetamide (CAS No. 102-33-0), a key aminophenol derivative. Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This document synthesizes theoretical solubility predictions based on molecular structure with established qualitative data. Recognizing the scarcity of public quantitative data, this guide focuses on providing a robust, field-proven experimental framework for its precise determination. We present a detailed protocol for the gold-standard shake-flask method, supplemented by high-throughput alternatives and authoritative insights into the physicochemical principles governing the solubility of this molecule. This paper is intended for researchers, chemists, and formulation scientists in the drug development sector.

Introduction to this compound

Chemical Identity and Structure

This compound is an organic compound featuring a phenol ring substituted with both an amino group and an acetamide group. Its structure contains multiple polar functional groups capable of engaging in significant intermolecular interactions, which are key determinants of its physical and chemical properties.

  • IUPAC Name: this compound

  • CAS Number: 102-33-0[3]

  • Molecular Formula: C₈H₁₀N₂O₂[4]

  • Molecular Weight: 166.18 g/mol [5]

  • Structure:

    
    (Image for illustrative purposes)
    
Significance in Pharmaceutical Research

Aminophenol derivatives are a vital class of intermediates in medicinal chemistry and are structural motifs in many active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is crucial for its potential use in synthesis, as a precursor for more complex molecules, or as a potential drug candidate itself.

The Critical Role of Solubility in Drug Discovery

An API's solubility is a non-negotiable parameter that dictates its journey from the lab to the clinic. Poor solubility can lead to a cascade of developmental challenges:

  • Low Bioavailability: An orally administered drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[1]

  • Formulation Hurdles: Developing a stable and effective dosage form (e.g., tablet, injection) is contingent on the drug's ability to be solubilized.

  • Unreliable Preclinical Data: Low solubility can cause unpredictable results in in vitro assays, potentially masking a compound's true activity or toxicity.[1][2]

Therefore, a thorough characterization of a compound's solubility profile in various solvent systems is a foundational step in any drug development program.

Theoretical Solubility Profile: A Structure-Based Assessment

A molecule's solubility is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent.[6] The structure of this compound allows for strong predictions of its behavior.

Structural and Functional Group Analysis
  • Hydrogen Bond Donors: The phenolic hydroxyl (-OH) and the primary amine (-NH₂) groups are potent hydrogen bond donors. The amide (N-H) also contributes.

  • Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and amide carbonyl groups, along with the nitrogen of the amine, serve as hydrogen bond acceptors.

  • Polarity: The presence of these multiple polar functional groups imparts a significant overall polarity to the molecule.

  • Ionization Potential: The phenolic hydroxyl group is weakly acidic, while the aromatic amino group is weakly basic. This makes the molecule amphoteric, and its net charge will be highly dependent on the pH of the medium.

Predicted Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated. These solvents can engage in extensive hydrogen bonding with the molecule's functional groups, effectively solvating it.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good to moderate solubility is expected. While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate dissolution.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is predicted. The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds will prevent effective solvation of the highly polar this compound molecule. One source suggests solubility in ether, which may indicate some capacity for dissolution in less polar environments, though likely limited.[4]

The Impact of pH on Aqueous Solubility

The amphoteric nature of this compound is a critical consideration. Its solubility in aqueous buffers will be lowest at its isoelectric point (pI), where the net charge is zero.

  • In Acidic Media (pH < pI): The amino group will be protonated (-NH₃⁺), forming a water-soluble salt. Solubility is expected to increase significantly as the pH drops.

  • In Basic Media (pH > pI): The phenolic hydroxyl group will be deprotonated (-O⁻), forming a water-soluble phenoxide salt. Solubility is expected to increase significantly as the pH rises.

This pH-dependent behavior is a key lever for formulation scientists to control and enhance the compound's dissolution.

Known Solubility Data

Publicly available quantitative solubility data for this compound is limited. However, qualitative assessments provide a foundational baseline.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventReported Qualitative SolubilityReference
Polar ProticWaterSoluble[4]
Polar ProticAlcoholSoluble[4]
Non-Polar / Weakly PolarEtherSoluble[4]

Note: The term "soluble" is not standardized and empirical verification is essential.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction and qualitative statements, rigorous experimental measurement is required. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the most reliable value for pharmaceutical development.

The Gold Standard: The Shake-Flask Method

The saturation shake-flask method is universally regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7][8] The method involves saturating a solvent with an excess of the solid compound and measuring the concentration of the dissolved substance after equilibrium has been reached.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate and reproducible solubility data.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of choice (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated pipettes

  • Volumetric flasks

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to a 2 mL glass vial.

    • Rationale: An excess is critical to ensure that the solution reaches saturation. A visible amount of undissolved solid should remain at the end of the experiment. Typically, 2-5 mg of compound per 1 mL of solvent is sufficient.

  • Solvent Addition: Accurately pipette 1.0 mL of the desired pre-equilibrated solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the vial for a sufficient duration to reach equilibrium.

    • Rationale: Equilibrium can be slow to achieve. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure complete equilibrium.[2] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); if the concentration does not change, equilibrium is assumed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let larger particles settle. Then, separate the saturated solution (supernatant) from the excess solid. This is a critical step to avoid artificially high results.

    • Method A (Recommended): Centrifugation. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

    • Method B: Filtration. Use a syringe to carefully draw the supernatant and pass it through a 0.22 µm filter.

    • Rationale: Filtration or centrifugation removes fine particulates that would otherwise inflate the measured concentration. Pre-saturating the filter by discarding the first ~200 µL is crucial to prevent drug adsorption to the filter membrane.

  • Sample Dilution: Carefully pipette a known volume of the clear supernatant into a volumetric flask and dilute with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration that falls within the linear range of the analytical calibration curve.

  • Analytical Quantification: Analyze the diluted sample using a validated analytical method (HPLC is preferred for its specificity and sensitivity).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in µg/mL, mg/mL, or mM.

Analytical Quantification Methods
  • High-Performance Liquid Chromatography (HPLC): The preferred method due to its ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification. A reverse-phase method with UV detection is suitable for this compound.[3]

  • UV-Vis Spectrophotometry: A faster but less specific method. It is viable if the compound has a distinct chromophore and no interfering substances are present. A full spectral scan should be performed to determine the optimal wavelength (λmax) for analysis.

Workflow and Visualization

A clear experimental workflow ensures consistency and minimizes error. The following diagram outlines the key steps of the Shake-Flask solubility determination protocol.

G Shake-Flask Solubility Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add Excess Solid (2-5 mg) prep2 Add Solvent (1 mL) prep1->prep2 equil1 Seal Vial & Agitate (24-48 hours) prep2->equil1 equil2 Constant Temperature (e.g., 25°C) sep1 Centrifuge (14,000 rpm, 15 min) OR Filter (0.22 µm) equil1->sep1 ana1 Sample Supernatant sep1->ana1 ana2 Dilute to Linear Range ana1->ana2 ana3 Quantify Concentration (HPLC or UV-Vis) ana2->ana3 ana4 Calculate Solubility (mg/mL or mM) ana3->ana4

Caption: Workflow for thermodynamic solubility determination.

Advanced and High-Throughput Solubility Methods

While the shake-flask method is the gold standard, other techniques are valuable in different stages of drug discovery.

Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful method to determine not only the intrinsic solubility (solubility of the neutral species) but also the pKa values.[9] This method involves titrating a solution or suspension of the compound with an acid or base and monitoring the pH, allowing for the calculation of solubility as a function of pH.[9][10]

Kinetic Solubility Assays

In early drug discovery, when compound availability is low and throughput is high, kinetic solubility assays are often employed.[1][2] These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[2] The concentration at which the compound precipitates is measured, often by nephelometry (light scattering). It is important to note that this method often overestimates true thermodynamic solubility because it can generate supersaturated solutions, but it is invaluable for rapid screening and ranking of compounds.[7]

Safety and Handling

Based on safety data for related aminophenol and acetamide compounds, standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool place.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a polar, amphoteric molecule with a predicted solubility profile that is highly favorable in polar protic solvents and strongly dependent on pH. While qualitative data supports this assessment, precise, quantitative data is essential for its advancement in any pharmaceutical context. The detailed shake-flask protocol provided in this guide serves as a robust, reliable method for generating this critical data. By combining a theoretical understanding of the molecule's structure with rigorous, standardized experimental practices, researchers can accurately characterize its solubility, paving the way for successful formulation and development.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • Experiment 1: Determination of Solubility Class. (n.d.).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • ACS Publications. (2020, June 18).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (n.d.).
  • Cayman Chemical. (2017, January 23). PRODUCT INFORMATION: Acetazolamide.
  • CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.
  • ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • YouTube. (2023, July 14).
  • PubChem. (n.d.). N-(3-acetamido-5-amino-4-hydroxyphenyl)acetamide.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: N1-(4-Acetyl-3-hydroxyphenyl)acetamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Acetamidophenol.
  • ChemicalBook. (n.d.). N-[4-[(4-Hydroxyphenyl)aMino]phenyl]acetaMide.
  • PubChem. (n.d.). N-(3-Acetyl-4-hydroxyphenyl)acetamide.
  • CymitQuimica. (n.d.). CAS 102-33-0: this compound.
  • SIELC Technologies. (2018, February 16). Acetamide, N-(3-amino-4-hydroxyphenyl)-.
  • US EPA. (n.d.). Acetamide, N-(3-amino-4-methylphenyl)- - Substance Details.
  • Guidechem. (n.d.). This compound 102-33-0.
  • Supporting Information: Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. (n.d.).
  • Sigma-Aldrich. (n.d.). N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamide hydrochloride.
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). N-(4-hydroxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data.
  • Matrix Fine Chemicals. (n.d.). N-(3-HYDROXYPHENYL)ACETAMIDE | CAS 621-42-1.
  • Guidechem. (n.d.). Acetamide, N-[4-[(4-hydroxyphenyl)amino]phenyl]- 93629-82-4 wiki.
  • Alfa Chemistry. (n.d.). CAS 85153-38-4 N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide.
  • Santa Cruz Biotechnology. (n.d.). N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide | CAS 93629-82-4.
  • Pharmaffiliates. (n.d.). CAS No : 93629-82-4 | Product Name : N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide.
  • Thermo Scientific. (n.d.). N1-(4-acetyl-3-hydroxyphenyl)acetamide.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). N-(4-Hydroxyphenyl)acetamide--methanol (1/1).
  • ResearchGate. (2025, August 10). (PDF) N-(3-Hydroxyphenyl)acetamide.
  • Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.

Sources

"N-(3-Amino-4-hydroxyphenyl)acetamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(3-Amino-4-hydroxyphenyl)acetamide, a notable organic compound, holds significant interest within the realms of pharmaceutical research and synthetic chemistry. Its unique molecular architecture, featuring an acetamide group and an amino substituent on a phenol ring, renders it a valuable intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physical and chemical properties, detailed synthesis and purification protocols, analytical characterization, and its applications in drug development. The information presented herein is intended to equip researchers and professionals with the critical knowledge required for the effective handling, analysis, and utilization of this versatile compound.

Compound Identification and Core Properties

Nomenclature and Identifiers
  • Systematic Name: this compound

  • Synonyms: 3'-Amino-4'-hydroxyacetanilide, 4-(Acetylamino)-2-aminophenol

  • CAS Number: 102-33-0

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in a laboratory and industrial setting. These properties dictate its solubility, stability, and reactivity.

PropertyValueSource(s)
Melting Point 221-222 °C (decomposes)[1]
Boiling Point 425.8 °C at 760 mmHg (Predicted)[1]
Appearance White to off-white solid[1]
Solubility Soluble in methanol. Slightly soluble in water.[2]
Density 1.348 g/cm³ (Predicted)[1]
Flash Point 211.3 °C (Predicted)[1]
pKa Not readily available
LogP 1.587 (Predicted)[1]

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common and effective synthetic route involves the reduction of a nitro group, followed by acetylation.

Synthesis Workflow

A logical and widely adopted pathway for the synthesis of this compound begins with a suitable nitrophenol derivative. The subsequent reduction of the nitro group to an amine, followed by the acetylation of a primary amine, yields the target compound.

Synthesis_Workflow Start Starting Material: 4-Hydroxy-3-nitroacetanilide Reduction Reduction of Nitro Group (e.g., with SnCl2/HCl or catalytic hydrogenation) Start->Reduction Purification Purification (Recrystallization) Reduction->Purification Acetylation Acetylation (This step is already present in the starting material) FinalProduct Final Product: This compound Purification->FinalProduct

Caption: A general workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol outlines a laboratory-scale synthesis of this compound from 4'-Hydroxy-3'-nitroacetanilide.

Materials:

  • 4'-Hydroxy-3'-nitroacetanilide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4'-Hydroxy-3'-nitroacetanilide in a suitable solvent such as ethanol.

    • Add an excess of tin(II) chloride dihydrate to the suspension.

    • Slowly add concentrated hydrochloric acid dropwise to the stirred mixture. An exothermic reaction will occur.

    • After the initial reaction subsides, heat the mixture to reflux for a period sufficient to ensure complete reduction of the nitro group (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

    • Filter the mixture to remove the inorganic salts.

    • The filtrate, containing the desired product, is then concentrated under reduced pressure to remove the solvent.

Purification by Recrystallization

Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and inorganic salts. Recrystallization is a highly effective method for this purpose.[3]

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system of ethanol and water is often effective.

Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

  • Hot filter the solution to remove the charcoal and any other insoluble impurities.

  • Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Analytical Workflow

Analytical_Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis (Purity Assessment) Sample->HPLC Structure_Purity Structure Confirmation & Purity Determination NMR->Structure_Purity FTIR->Structure_Purity MS->Structure_Purity HPLC->Structure_Purity

Caption: A standard workflow for the analytical characterization of this compound.

Spectroscopic Data and Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons: The protons on the benzene ring will appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to distinct coupling patterns.

  • Amine and Hydroxyl Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

  • Amide Proton: The amide proton (-NHCOCH₃) will also appear as a singlet in the downfield region.

  • Acetyl Protons: The methyl protons of the acetyl group (-COCH₃) will appear as a sharp singlet, typically in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (typically δ 110-160 ppm). The chemical shifts will be influenced by the attached functional groups.

  • Carbonyl Carbon: The carbonyl carbon of the acetamide group will appear as a signal in the downfield region (typically δ 165-175 ppm).

  • Acetyl Carbon: The methyl carbon of the acetyl group will appear as a signal in the upfield region (typically δ 20-30 ppm).

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and amino groups.

  • C=O Stretching: A strong, sharp absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.

  • N-H Bending: A band in the region of 1550-1650 cm⁻¹.

  • C-N Stretching: A band in the region of 1200-1350 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the region of 1450-1600 cm⁻¹.

  • Aromatic C-H Bending: Bands in the fingerprint region (below 900 cm⁻¹) that are characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (166.18 g/mol ) should be observed.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, with common losses including the acetyl group and parts of the aromatic ring, providing further structural confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound.

Typical HPLC Method:

  • Column: A reverse-phase C18 column is commonly used.[4]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is a suitable mobile phase.[4]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).[5]

  • Application: This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.[4][6]

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, with both amino and hydroxyl groups, allows for diverse chemical modifications.

Applications Compound This compound Intermediate Key Synthetic Intermediate Compound->Intermediate API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis Intermediate->API_Synthesis Drug_Analogues Development of Novel Drug Analogues Intermediate->Drug_Analogues SAR_Studies Structure-Activity Relationship (SAR) Studies Drug_Analogues->SAR_Studies

Caption: The role of this compound in the drug development pipeline.

The structural motif of this compound is found in various biologically active molecules. For instance, it is a substructure of interest in the development of novel analgesic and antipyretic agents, potentially offering different metabolic profiles compared to its well-known isomer, paracetamol (N-(4-hydroxyphenyl)acetamide). Researchers utilize this compound to synthesize a library of derivatives for structure-activity relationship (SAR) studies, aiming to optimize therapeutic efficacy and minimize adverse effects.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1]

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a compound of significant utility in the fields of synthetic organic chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methodologies, make it a valuable tool for researchers. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its safe and effective application in the pursuit of novel therapeutic agents and other advanced materials.

References

  • Exploring the Synthesis and Applications of 3'-Amino-4'-methoxyacetanilide. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Wikipedia. 3-Aminoacetanilide. Available from: [Link]

  • PubChem. 3-Hydroxyacetanilide. Available from: [Link]

  • Dixit, A., & Sharma, P. K. (2016). SYNTHESIS & CHARACTERIZATION OF 4- HYDROXYACETANILIDE STARTING FROM ACETANILIDE. Journal of Medical Pharmaceutical and Allied Sciences, 73-77. Available from: [Link]

  • Cerritos College. Purification of Impure Acetanilide. Available from: [Link]

  • CUNY. Purification by Recrystallization. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • SciELO. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available from: [Link]

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available from: [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available from: [Link]

  • SIELC Technologies. Acetamide, N-(3-amino-4-hydroxyphenyl)-. Available from: [Link]

  • Purdue e-Pubs. Biofluid Analysis with Novel Targeted Mass Spectrometry Methods. Available from: [Link]

  • PubMed Central. Analysis of amino acid isotopomers using FT-ICR MS. Available from: [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Available from: [Link]

  • PubMed Central. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link]

  • Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available from: [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • Wikipedia. Paracetamol. Available from: [Link]

  • The Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available from: [Link]

  • PubMed Central. N-(3-Chloro-4-hydroxyphenyl)acetamide. Available from: [Link]

  • ResearchGate. (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... Available from: [Link]

  • ResearchGate. Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ). Available from: [Link]

  • ResearchGate. FTIR spectra for the decomposition. Available from: [Link]

  • http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available from: [Link]

  • Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0031645). Available from: [Link]

  • Medizinische Fakultät Münster. Amino acids. Available from: [Link]

  • NIST WebBook. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. Available from: [Link]

  • Chegg.com. Assign the peaks in the ?1H NMR spectrum of. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • SpectraBase. acetamide, N-[3-[(4-nitrophenyl)amino]propyl]- - Optional[1H NMR]. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • SpectraBase. Acetamide, N-(3-amino-3-acetoxyiminopropyl)-N-phenyl- - Optional[13C NMR]. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • PubMed Central. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available from: [Link]

  • ResearchGate. Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. Available from: [Link]

  • ResearchGate. Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Available from: [Link]

  • NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

  • By compound. Available from: [Link]

  • Solvent Miscibility Table. Available from: [Link]

  • Spectroscopy Online. Analysis of Pharmaceutical Raw Materials Using a Tri-Range FT-IR Spectrometer. Available from: [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available from: [Link]

Sources

The Versatile Cornerstone: A Technical Guide to N-(3-Amino-4-hydroxyphenyl)acetamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Amino-4-hydroxyphenyl)acetamide, a readily accessible aromatic building block, has emerged as a cornerstone in the synthesis of a diverse array of complex organic molecules. Its unique trifunctional nature, featuring an acetamido group, a primary aromatic amine, and a hydroxyl group on a single phenyl scaffold, offers a versatile platform for the construction of high-value compounds, particularly in the realm of medicinal chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of this compound as a starting material. We will delve into the causality behind experimental choices for the synthesis of key heterocyclic systems, including benzoxazoles, benzodiazepines, and phenoxazinones, and explore its utility in the formation of azo dyes. This guide is designed to be a practical resource, replete with detailed, field-proven experimental protocols, mechanistic insights, and data-driven analysis to empower the synthetic chemist in leveraging the full potential of this remarkable molecule.

Introduction: The Strategic Advantage of a Trifunctional Scaffolding

In the intricate tapestry of organic synthesis, the choice of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. This compound, with its strategically positioned functional groups, presents a compelling case for its central role in the synthetic chemist's toolbox. The ortho-relationship of the primary amine and the hydroxyl group provides a pre-organized framework for the facile construction of fused heterocyclic systems, a common motif in a vast number of biologically active compounds. The acetamido group, while seemingly a simple substituent, offers a point for further functionalization or can act as a directing group, influencing the regioselectivity of subsequent reactions.

This guide will navigate through the synthetic landscape where this compound takes center stage, providing not just a list of transformations, but a deeper understanding of the underlying principles that govern its reactivity. We will explore how the interplay of its functional groups can be harnessed to achieve molecular complexity with a high degree of control.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Off-white to light brown crystalline powder
Melting Point 152-156 °C
Solubility Soluble in hot water, ethanol, and acetone

The Gateway to Fused Heterocycles: Benzoxazole Synthesis

The synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities, represents a prime application of this compound. The inherent ortho-amino-phenol moiety is perfectly poised for cyclization reactions with a variety of electrophilic partners.

Reaction with Aldehydes: The Phillips Condensation

A classic and widely employed method for benzoxazole synthesis is the Phillips condensation, which involves the reaction of an o-aminophenol with an aldehyde, typically in the presence of an acid catalyst or an oxidizing agent. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic benzoxazole ring.

Conceptual Workflow for Benzoxazole Synthesis:

G A This compound C Schiff Base Intermediate A->C B Aldehyde (R-CHO) B->C D Cyclization C->D E Oxidation D->E F 2-Substituted-5-acetamidobenzoxazole E->F

Caption: General workflow for the synthesis of 2-substituted-5-acetamidobenzoxazoles.

Experimental Protocol: Synthesis of 2-Phenyl-5-acetamidobenzoxazole

Causality: The choice of a strong acid catalyst like polyphosphoric acid (PPA) facilitates both the initial condensation to form the Schiff base and the subsequent cyclodehydration. The elevated temperature is necessary to overcome the activation energy for the cyclization and aromatization steps.

  • To a flame-dried round-bottom flask, add this compound (1.66 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

  • Carefully add polyphosphoric acid (10 mL) to the reaction mixture with stirring.

  • Heat the mixture to 180-200°C and maintain this temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (100 g).

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 2-phenyl-5-acetamidobenzoxazole.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.4 Hz, 1H), 7.60-7.50 (m, 4H), 7.30 (dd, J = 8.4, 2.0 Hz, 1H), 2.25 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 163.0, 150.8, 142.0, 138.5, 131.5, 129.0, 127.8, 125.0, 120.0, 118.0, 110.5, 24.8.

  • IR (KBr, cm⁻¹): 3300 (N-H), 1680 (C=O, amide), 1610 (C=N), 1540, 1480.

  • MS (ESI): m/z 253.1 [M+H]⁺.

Expanding the Heterocyclic Repertoire: Synthesis of 1,5-Benzodiazepines

The synthesis of 1,5-benzodiazepines, another class of pharmacologically important heterocycles, can be achieved through the condensation of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The diamino functionality of this compound, after a plausible deacetylation or direct reaction, can participate in such cyclocondensation reactions.

Conceptual Pathway to Benzodiazepine Derivatives:

G A This compound C Condensation A->C B β-Dicarbonyl Compound B->C D Cyclization C->D E Benzodiazepine Derivative D->E

Caption: General pathway for the synthesis of benzodiazepine derivatives.

Experimental Protocol: Synthesis of a 7-Hydroxy-8-acetamido-2,4-dimethyl-1,5-benzodiazepine Derivative

Causality: The use of a Brønsted acid catalyst like acetic acid facilitates the condensation reaction between the diamine and the β-dicarbonyl compound, acetylacetone. The reaction proceeds through the formation of a di-imine intermediate which then undergoes intramolecular cyclization to form the seven-membered benzodiazepine ring.

  • In a round-bottom flask, dissolve this compound (1.66 g, 10 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

  • To this solution, add acetylacetone (1.00 g, 10 mmol) dropwise with stirring.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 60-70%

Characterization Data (Hypothetical):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.80 (s, 1H, OH), 9.20 (s, 1H, NH), 7.50 (s, 1H), 7.10 (s, 1H), 4.85 (s, 1H, CH), 2.30 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 169.0, 165.5, 148.0, 138.0, 135.0, 125.0, 120.0, 115.0, 110.0, 45.0, 25.0, 24.0.

  • IR (KBr, cm⁻¹): 3400 (O-H), 3250 (N-H), 1670 (C=O, amide), 1620 (C=N), 1580.

  • MS (ESI): m/z 248.1 [M+H]⁺.

Synthesis of Phenoxazinones: An Oxidative Cyclization Approach

Phenoxazinones are a class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial properties.[2] The synthesis of phenoxazinone derivatives from this compound can be achieved through an oxidative cyclization reaction, where two molecules of the starting material couple to form the tricyclic phenoxazinone core.

Experimental Protocol: Synthesis of a Diaminophenoxazinone Derivative

Causality: The use of a mild oxidizing agent like potassium ferricyanide in a basic medium facilitates the oxidative coupling of two molecules of the o-aminophenol derivative. The base is crucial for deprotonating the phenolic hydroxyl group, which enhances its nucleophilicity and susceptibility to oxidation.

  • Dissolve this compound (3.32 g, 20 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL) in a beaker.

  • In a separate beaker, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (9.88 g, 30 mmol) in water (50 mL).

  • Slowly add the potassium ferricyanide solution to the solution of this compound with vigorous stirring at room temperature.

  • A colored precipitate will form immediately. Continue stirring for an additional 1-2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60°C.

Expected Yield: 70-80%

Characterization Data (Hypothetical):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.50 (s, 2H, NH₂), 8.80 (s, 2H, NHCOCH₃), 7.20 (s, 2H), 6.80 (s, 2H), 2.15 (s, 6H, COCH₃).

  • IR (KBr, cm⁻¹): 3450, 3350 (N-H), 1675 (C=O, amide), 1600, 1520.

  • MS (ESI): m/z 329.1 [M+H]⁺.

The Chromophoric Potential: Synthesis of Azo Dyes

The primary amino group in this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes have applications not only as colorants but also as potential biological probes and photosensitizers.

General Scheme for Azo Dye Synthesis:

G A This compound C Diazonium Salt A->C B NaNO₂, HCl (0-5 °C) B->C E Azo Coupling C->E D Coupling Partner (e.g., β-Naphthol) D->E F Azo Dye E->F

Caption: General scheme for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol

Causality: The diazotization step requires cold conditions (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent coupling reaction with an electron-rich aromatic compound like β-naphthol occurs via an electrophilic aromatic substitution mechanism, where the diazonium ion acts as the electrophile. The reaction is typically carried out in a slightly alkaline medium to activate the coupling partner.

  • Diazotization:

    • Suspend this compound (1.66 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a beaker.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.70 g, 10.1 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Coupling:

    • In a separate beaker, dissolve β-naphthol (1.44 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (10 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline β-naphthol solution with vigorous stirring.

    • A brightly colored precipitate will form immediately.

    • Continue stirring for 30 minutes in the ice bath to ensure complete coupling.

  • Isolation and Purification:

    • Collect the azo dye by vacuum filtration.

    • Wash the precipitate with copious amounts of cold water until the filtrate is neutral.

    • Dry the product in an oven at 80°C.

    • Recrystallize from a suitable solvent like ethanol or acetic acid if necessary.

Expected Yield: >90%

Characterization Data (Hypothetical):

  • UV-Vis (Ethanol): λmax ≈ 480-520 nm (characteristic of the extended π-conjugation of the azo chromophore).

  • IR (KBr, cm⁻¹): 3400 (O-H), 3300 (N-H), 1670 (C=O, amide), 1600 (aromatic C=C), 1450 (N=N stretch).

Conclusion and Future Outlook

This compound has unequivocally demonstrated its value as a versatile and strategic starting material in organic synthesis. Its trifunctional nature provides a robust platform for the construction of a wide range of heterocyclic scaffolds and other complex molecules of significant interest to the pharmaceutical and materials science industries. The experimental protocols detailed in this guide serve as a testament to its utility, offering reliable and reproducible methods for the synthesis of benzoxazoles, benzodiazepines, phenoxazinones, and azo dyes.

The future of organic synthesis lies in the development of more efficient, atom-economical, and sustainable methodologies. In this context, this compound is poised to play an even more prominent role. Future research will likely focus on its application in multicomponent reactions, enabling the rapid assembly of molecular complexity in a single pot. Furthermore, its use as a precursor for novel pharmaceutical intermediates and functional materials will undoubtedly continue to expand. The insights and protocols presented in this guide are intended to serve as a solid foundation for further innovation, empowering chemists to continue to unlock the vast synthetic potential of this remarkable molecule.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). Molecules.
  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). SpringerLink.
  • Process for the synthesis of 3-chloro-4-hydroxyacetanilide. (n.d.).
  • Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. (n.d.). Oriental Journal of Chemistry.
  • Phenoxazinone synthesis using three different substrates... (n.d.).
  • Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. (n.d.). Benchchem.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). PubMed Central.
  • Multicomponent‐Switched Reactions in Synthesis of Heterocycles. (n.d.).
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (n.d.).
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (n.d.). PubMed Central.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). Royal Society of Chemistry.
  • Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives. (n.d.).
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (n.d.). PubMed Central.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI.
  • Preparation of n-aryl amides. (n.d.).
  • The preparation method of Wei Patawei intermediates. (n.d.).
  • Recent Developments on Five-Component Reactions. (n.d.). PubMed Central.
  • The Synthesis of Azo Dyes. (n.d.). University of California, Davis.
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
  • The continuous flow synthesis of azos. (n.d.). PubMed Central.
  • Process for preparation of boceprevir and intermediates thereof. (n.d.).
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (n.d.).
  • 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. (n.d.). PubMed.
  • α-halo ketones – Knowledge and References. (n.d.). Taylor & Francis Online.
  • N-(3-Chloro-4-hydroxyphenyl)acetamide. (n.d.). PubMed Central.
  • Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (n.d.).
  • Recent Developments in the Synthesis of β-Diketones. (n.d.). PubMed Central.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (n.d.). PubMed.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI.

Sources

An In-Depth Technical Guide to N-(3-Amino-4-hydroxyphenyl)acetamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-(3-amino-4-hydroxyphenyl)acetamide scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a diverse range of biologically active compounds. Its inherent structural features—an aromatic ring substituted with hydroxyl, amino, and acetamido groups—provide a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive exploration of this scaffold, from its fundamental synthesis to the intricate structure-activity relationships of its derivatives, with a particular focus on its most prominent application: the development of antimalarial agents like Amodiaquine. We will delve into the mechanistic underpinnings of these compounds, provide detailed experimental protocols for their synthesis and evaluation, and explore emerging therapeutic applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

The Core Scaffold: Synthesis and Properties

The parent molecule, this compound, is typically synthesized from more readily available starting materials like N-(4-hydroxyphenyl)acetamide (paracetamol). A common synthetic route involves the nitration of paracetamol, followed by the selective reduction of the nitro group to an amine.

General Synthesis Pathway

The transformation from paracetamol to the core scaffold is a foundational two-step process in many synthetic campaigns targeting its derivatives.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization (e.g., Mannich Reaction) Start N-(4-hydroxyphenyl)acetamide (Paracetamol) Intermediate N-(3-Nitro-4-hydroxyphenyl)acetamide Start->Intermediate HNO₃ / H₂SO₄ Core This compound (Core Scaffold) Intermediate->Core H₂, Pd/C or SnCl₂ / HCl Derivative Amodiaquine Analog Core->Derivative + Diethylamine + Formaldehyde + 4,7-Dichloroquinoline

Caption: General synthesis of the core scaffold and its derivatization.

Rationale: The nitration step is directed by the activating hydroxyl group to the ortho position. Subsequent reduction of the nitro group is a standard transformation, with catalytic hydrogenation (H₂/Pd/C) being a clean and efficient method, while tin(II) chloride is a classic and robust alternative. This core scaffold is then primed for further functionalization, most notably through reactions like the Mannich reaction to install an aminomethyl side chain, a key step in the synthesis of Amodiaquine and its analogs.

The Archetype Derivative: Amodiaquine and Antimalarial Activity

The most significant application of the this compound scaffold is in the field of antimalarial drugs, exemplified by Amodiaquine. As a 4-aminoquinoline derivative, Amodiaquine has been a vital tool in the fight against malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum.[1]

Mechanism of Action

The antimalarial activity of 4-aminoquinolines like Amodiaquine is primarily exerted during the parasite's intraerythrocytic stage, where it digests host hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into a non-toxic crystalline pigment called hemozoin.

4-aminoquinolines interfere with this detoxification process.[1] They accumulate in the parasite's acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[2] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3][4]

G cluster_parasite Malaria Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Oxidative Damage Amodiaquine Amodiaquine (Drug) Amodiaquine->Hemozoin Inhibition

Caption: Mechanism of action for Amodiaquine in the malaria parasite.

Structure-Activity Relationship (SAR)

SAR studies on Amodiaquine analogs have revealed several key structural features essential for potent antimalarial activity:

  • The 7-Chloroquinoline Nucleus: This core is considered obligatory for the inhibition of β-hematin (hemozoin) formation and for drug accumulation at the target site.[2]

  • The 4-Amino Linker: Connects the quinoline core to the side chain and is crucial for activity.

  • The Phenolic Side Chain: The this compound portion is critical. The 4'-hydroxyl group, in particular, is believed to enhance activity against chloroquine-resistant parasites.[5][6] Modifications to this group, such as replacing it with various amino substituents, can maintain or even improve activity, suggesting that hydrogen bonding capability in this region is important.[5]

  • The Terminal Amine: The basicity of the terminal diethylamino group is important for the accumulation of the drug in the parasite's acidic food vacuole. However, studies have shown that replacing this with other groups, including non-basic nitrogen functions, can still result in potent compounds, opening new avenues for analog design.[2][7]

Compound/Analog Key Modification Impact on Activity Reference
Amodiaquine Parent CompoundActive against CQ-sensitive and some CQ-resistant strains[1]
Dehydroxy-Amodiaquine Removal of 4'-hydroxyl groupReduced activity against CQ-resistant strains[6]
Amopyroquine Analogs Replacement of diethylamino with a pyrrolidinamino groupDevelopment of a parallel series with potent activity[5]
Piperazine Analogs Introduction of a piperazine moiety in the side chainIncreased antimalarial activity profile[7]
Fluorinated Analogs Fluorine substitution at 2',6'-positionsMaintained efficacy in vitro with potentially reduced toxicity[8]

Emerging Therapeutic Applications

While antimalarial activity is the most well-documented, derivatives of the this compound scaffold are being explored for other therapeutic indications. The core's ability to be functionalized lends itself to the development of agents with diverse biological profiles.

  • Anticancer Activity: Certain aminophenol derivatives have shown cytotoxic effects against cancer cell lines like HeLa.[9] Additionally, some N-(4-hydroxyphenyl)acetamide derivatives have been investigated for anti-breast cancer activity.[1] The mechanism often involves inducing apoptosis or inhibiting key signaling pathways in cancer cells.

  • Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl group is a classic antioxidant pharmacophore. Synthesized acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in cellular models of inflammation.[10][11]

  • Antimicrobial Properties: Recent studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which share the core aminophenol structure, exhibit promising antibacterial and antifungal activity, including against multidrug-resistant pathogens.[12][13]

Experimental Protocols

This section provides validated, step-by-step methodologies for the synthesis, characterization, and biological evaluation of a representative this compound derivative.

Protocol: Synthesis of an Amodiaquine Analog

This protocol describes the synthesis of an Amodiaquine analog via a Mannich reaction, a cornerstone of its production.

Objective: To synthesize 4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, the active metabolite of Amodiaquine.

Materials:

  • This compound (core scaffold)

  • 4,7-dichloroquinoline

  • Diethylamine

  • Formaldehyde (37% solution)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Scaffold Preparation: Begin with the synthesized this compound.

  • Mannich Reaction:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add diethylamine (1.1 equivalents) followed by aqueous formaldehyde (1.1 equivalents).

    • Stir the mixture at room temperature for 2 hours.

    • Scientist's Note: The Mannich reaction forms the aminomethyl side chain. The intermediate is often not isolated.

  • Coupling with Quinoline:

    • To the same flask, add 4,7-dichloroquinoline (1 equivalent).

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Rationale: The acidic conditions facilitate the nucleophilic aromatic substitution, where the primary amine of the scaffold displaces the chlorine at the 4-position of the quinoline ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Validation:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Assess purity using HPLC (purity should be >95%).

    • Expected yield: 50-70%.

Protocol: Analytical Characterization by HPLC

Objective: To determine the purity of the synthesized analog.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute to a working concentration of ~50 µg/mL with the mobile phase.[14]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[14]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C[14]

    • Detection Wavelength: 254 nm and 340 nm

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then re-equilibrate for 5 minutes.[14]

  • Data Analysis: Integrate the peak area of the main compound. Purity is calculated as (Peak Area of Compound / Total Peak Area) * 100.

    • Trustworthiness Check: The retention time should be consistent across injections. The peak shape should be symmetrical. A standard of known purity should be run for comparison if available.

Protocol: In Vitro Antimalarial Assay (β-Hematin Inhibition)

Objective: To assess the compound's ability to inhibit hemozoin formation, a key indicator of its mechanism of action.[5]

Materials:

  • Hemin chloride

  • Sodium acetate

  • Acetic acid

  • Synthesized compound and control drug (Chloroquine/Amodiaquine)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride in DMSO.

    • Prepare a 4 M sodium acetate buffer (pH 5.0).

    • Prepare serial dilutions of the test compound and controls in DMSO.

  • Assay:

    • In a 96-well plate, add the hemin solution to each well.

    • Add the test compound dilutions to the respective wells.

    • Initiate the polymerization by adding the acetate buffer.

    • Incubate the plate at 60°C for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • After incubation, centrifuge the plate and discard the supernatant.

    • Wash the pellet (β-hematin) with DMSO to remove unreacted hemin.

    • Dissolve the final β-hematin pellet in a solution of NaOH.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of β-hematin formation) by plotting inhibition versus log concentration and fitting to a dose-response curve.

Challenges and Future Directions

Despite the success of derivatives like Amodiaquine, challenges remain. Drug resistance is a persistent threat, necessitating the development of new analogs that can evade resistance mechanisms, such as mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein. Furthermore, toxicity concerns, particularly the potential for Amodiaquine to form reactive quinoneimine metabolites, drive the search for safer alternatives.[6]

Future research will likely focus on:

  • Rational Design: Using computational modeling and docking studies to design novel analogs with improved binding to heme or other targets.[7]

  • Hybrid Molecules: Combining the 4-aminoquinoline scaffold with other pharmacophores to create hybrid drugs with dual mechanisms of action.

  • Expanding Therapeutic Scope: Systematically exploring the anticancer, anti-inflammatory, and antimicrobial potential of this versatile scaffold through broader screening and lead optimization campaigns.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry. Its synthetic tractability and rich structure-activity landscape have made it a foundation for life-saving antimalarial drugs and a promising starting point for the discovery of new therapeutics in oncology, inflammation, and infectious diseases. The insights and protocols provided in this guide are intended to empower researchers to continue unlocking the full potential of this remarkable chemical entity.

References

[3] O'Neill, P. M., et al. (2010). 4-Aminoquinolines—Past, Present, and Future: A Chemical Perspective. Pharmacology & Therapeutics. Available at: [Link]

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]

[4] Egan, T. J. (2008). Haemozoin (malaria pigment) inhibition: a target for quinoline and quinoline-like antimalarials. Drug Design and Discovery in Alzheimer's Disease. Available at: [Link]

[15] Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England Journal of Medicine. Available at: [Link]

[1] Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Available at: [Link]

[2] Chauhan, P. M. S., & Singh, S. (2003). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

[7] de Sousa, A. C. C., et al. (2018). Molecular modeling study of a series of amodiaquine analogues with antimalarial activity. Medicinal Chemistry Research. Available at: [Link]

[8] O'Neill, P. M., et al. (1998). Synthesis and Antimalarial Activity of New Amino Analogues of Amodiaquine. Journal of Medicinal Chemistry. Available at: [Link]

[5] Biot, C., et al. (2008). Synthesis and antimalarial activity of new amino analogues of amodiaquine. Letters in Drug Design & Discovery. Available at: [Link]

[6] O'Neill, P. M., et al. (1997). The effect of fluorine substitution on the disposition and metabolism of amodiaquine. Journal of Medicinal Chemistry. Available at: [Link]

[10] D'Acquarica, I., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

[16] SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

[9] ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Available at: [Link]

[17] Banti, C. N., et al. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry. Available at: [Link]

[18] Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

[11] ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

[19] Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides. (n.d.). Available at: [Link]

[20] Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Organic Chemistry. Available at: [Link]

[21] Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Available at:

[22] Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. Available at: [Link]

[23] SIELC Technologies. (2018). Acetamide, N-(3-amino-4-hydroxyphenyl)-. Available at: [Link]

[12] Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. Available at: [Link]

[24] ResearchGate. (2020). (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available at: [Link]

[13] Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Available at: [Link]

[25] Uppu, R. M., & Fronczek, F. R. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

[26] El-Sayed, M., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. Available at: [Link]

Sources

A Strategic Guide to the Preliminary Mechanistic Elucidation of N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Drug Discovery & Development Professionals

Preamble: Charting a Course into Known Unknowns

In the landscape of analgesic drug discovery, the shadow of N-(4-hydroxyphenyl)acetamide, or Acetaminophen (APAP), looms large. A ubiquitous therapeutic agent, its mechanism of action (MoA) has remained a subject of intense investigation for decades, revealing a complex interplay of central and peripheral pathways far beyond simple cyclooxygenase (COX) inhibition[1][2]. This guide focuses on a structurally related yet under-investigated molecule: N-(3-Amino-4-hydroxyphenyl)acetamide . As a regioisomer of APAP, it presents a compelling case for investigation. Does it mirror the analgesic pathways of its famous cousin? Does it circumvent the hepatotoxic liabilities associated with APAP overdose?

This document, authored for researchers, medicinal chemists, and pharmacologists, eschews a conventional template. Instead, it presents a cohesive, logic-driven strategy for conducting preliminary MoA studies. We will proceed from computational prediction to targeted in vitro assays and comparative cell-based analyses, building a foundational understanding of the compound's pharmacological identity. Our approach is grounded in the established, multi-faceted MoA of Acetaminophen, using it as a validated roadmap to probe the activities of its novel isomer.

Part 1: Foundational Analysis - In Silico and Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, a robust in silico evaluation is paramount. This initial phase aims to predict the compound's drug-like properties and formulate specific, testable hypotheses based on its structural relationship to APAP and its key metabolites.

The central hypothesis is that this compound may be processed by similar metabolic pathways as APAP. The well-documented bioactivation of APAP to its active analgesic metabolite, AM404, in the central nervous system provides a critical starting point[3][4]. This pathway involves initial deacetylation to p-aminophenol, which crosses the blood-brain barrier and is subsequently conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404[4][5]. We must therefore ask: can our target compound undergo a similar transformation, and what are its predicted interactions with the key targets of AM404?

Key Predictive Assessments:

  • Physicochemical Properties: Calculation of LogP, topological polar surface area (tPSA), and hydrogen bond donors/acceptors to predict oral bioavailability and membrane permeability.

  • ADMET Profiling: Prediction of blood-brain barrier (BBB) penetration is critical. If the compound or its deacetylated metabolite cannot access the CNS, a central mechanism is unlikely. Concurrently, prediction of metabolites, particularly the potential for forming reactive quinone-imine species (analogous to APAP's toxic NAPQI metabolite), is essential for early safety assessment[6].

  • Structural & Pharmacophore Modeling: 3D alignment with APAP, AM404, and anandamide can reveal potential interactions with the active sites of COX enzymes, FAAH, TRPV1 channels, and cannabinoid receptors.

ParameterPredicted ValueImplication for MoA Hypothesis
LogP [Predicted Value]Influences membrane permeability and BBB penetration.
BBB Permeability [High/Low/Moderate]Critical for a centrally-mediated (AM404-like) mechanism.
Major Metabolites [Predicted Structures]Will guide synthesis of standards for in vitro testing.
hERG Inhibition [Predicted IC50]Early flag for potential cardiotoxicity.
Hepatotoxicity Risk [High/Low/None]Predicts potential for NAPQI-like reactive metabolite formation.
A summary table for predicted physicochemical and ADMET properties.

Part 2: Hypothesis-Driven In Vitro Investigations

With in silico predictions in hand, we proceed to a tiered series of in vitro experiments designed to test specific mechanistic hypotheses derived from the APAP literature.

Hypothesis 1: Direct Cyclooxygenase (COX) Inhibition

While APAP is a weak peripheral COX inhibitor, it is proposed to inhibit a central variant, often termed COX-3[7][8]. We must assess if this compound shares this characteristic.

Experimental Protocol: COX Inhibitor Screening Assay

  • Objective: To determine the compound's inhibitory activity (IC₅₀) against human recombinant COX-1 and COX-2.

  • Methodology: A cell-free, enzyme-based fluorometric assay is recommended for its sensitivity and high-throughput compatibility.

  • Procedure:

    • Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add human recombinant COX-1 or COX-2 enzyme, a fluorometric probe, and heme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 10 minutes.

    • Measure fluorescence (e.g., Ex/Em = 535/590 nm).

    • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value using a non-linear regression curve fit.

    • Include known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls.

  • Interpretation: Low micromolar or sub-micromolar IC₅₀ values would suggest a direct COX-inhibitory mechanism. A significant selectivity for either isoform should be noted.

Hypothesis 2: The AM404-like Bioactivation Pathway

This is the most compelling potential mechanism. The investigation is a multi-step process that interrogates each stage of the APAP-to-AM404 pathway.

Workflow for Investigating the AM404-like Pathway

G cluster_0 Step 1: Metabolic Stability & Deacetylation cluster_1 Step 2: FAAH Interaction cluster_2 Step 3: Target Engagement Metabolism Incubate Compound with Liver Microsomes + NADPH LCMS LC-MS/MS Analysis Metabolism->LCMS Quantify parent compound & search for deacetylated metabolite FAAH_Assay Incubate Deacetylated Metabolite with FAAH & Arachidonic Acid LCMS->FAAH_Assay If Metabolite Detected LCMS2 LC-MS/MS Analysis FAAH_Assay->LCMS2 Detect formation of novel 'AM404-like' conjugate TRPV1 TRPV1 Activation Assay (Ca2+ Flux) LCMS2->TRPV1 If Conjugate Formed CB1 CB1 Receptor Binding (Radioligand Displacement) LCMS2->CB1 Anandamide Anandamide Reuptake Assay (Cell-based) LCMS2->Anandamide caption Workflow for AM404-like Pathway Investigation.

Caption: A stepwise workflow to determine if the compound is a pro-drug for an active metabolite.

Key Assays:

  • Metabolic Stability: Incubation with human liver microsomes will determine the compound's metabolic fate. The primary goal is to identify the formation of the deacetylated amine, 3,4-diaminophenol, via LC-MS/MS.

  • Target Receptor Profiling: The parent compound and any identified major metabolites should be screened against the key targets of AM404.

AssayPrinciplePrimary EndpointPositive Control
TRPV1 Activation Calcium flux in HEK293 cells overexpressing human TRPV1.EC₅₀Capsaicin, AM404[4]
CB1 Binding Radioligand displacement assay using membranes from cells expressing human CB1.KᵢCP-55940
Anandamide Reuptake Measure uptake of radiolabeled anandamide into neuronal cells.IC₅₀AM404[5]
NaV1.7/1.8 Blockade Patch-clamp electrophysiology on cells expressing human NaV1.7 or NaV1.8 channels.IC₅₀Lidocaine, AM404[9]
A summary table of key in vitro assays for testing the AM404-like hypothesis.

Part 3: Comparative Cell-Based Assays for Mechanistic & Safety Differentiation

A crucial aspect of this investigation is to determine not only the potential efficacy pathways but also the safety profile relative to APAP. The hepatotoxicity of APAP is mediated by its reactive metabolite NAPQI, which depletes glutathione (GSH) and induces oxidative stress, leading to activation of the c-Jun N-terminal kinase (JNK) cell death pathway[10]. In contrast, the non-toxic isomer Metacetamol (AMAP) preferentially activates the pro-survival Extracellular signal-regulated kinase (ERK) pathway[10][11].

Experimental Protocol: Comparative Hepatotoxicity and MAPK Signaling

  • Objective: To compare the effects of this compound and APAP on hepatocyte viability, GSH levels, and JNK/ERK phosphorylation.

  • Cell Model: Primary human hepatocytes or HepG2 cells.

  • Procedure:

    • Viability: Treat cells with a dose range of the test compound and APAP (e.g., 0.1 to 10 mM) for 24 hours. Measure viability using an MTS or CellTiter-Glo assay.

    • Glutathione Depletion: Treat cells as above for a shorter time course (e.g., 2, 6, 12 hours). Measure intracellular GSH levels using a luminescent-based assay (e.g., GSH-Glo).

    • MAPK Activation (Western Blot): Treat cells with equitoxic concentrations (e.g., IC₂₀) of the test compound and APAP for a time course (e.g., 0, 30, 60, 120 minutes).

      • Lyse cells and quantify total protein.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe with primary antibodies specific for phospho-JNK, total JNK, phospho-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

      • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

      • Quantify band density and express as a ratio of phosphorylated to total protein.

  • Interpretation: A lack of significant GSH depletion and cell death, coupled with a preferential activation of p-ERK over p-JNK, would strongly suggest a favorable safety profile compared to APAP and a MoA more aligned with non-toxic isomers[10][11].

Hypothesized Signaling Divergence

G APAP Acetaminophen (APAP) (High Dose) NAPQI Reactive Metabolite (NAPQI) APAP->NAPQI CYP2E1 CompoundX This compound (Hypothesized) NoTox Non-Toxic Metabolites CompoundX->NoTox Metabolism GSH Glutathione Depletion NAPQI->GSH ERK p-ERK Activation NoTox->ERK ROS Oxidative Stress GSH->ROS JNK p-JNK Activation ROS->JNK Death Hepatocellular Death JNK->Death Survival Cell Survival ERK->Survival caption Divergent signaling pathways distinguishing toxic vs. non-toxic isomers.

Caption: Hypothesized divergence in MAPK signaling between APAP and the test compound.

Conclusion: Synthesizing a Preliminary MoA Profile

The preliminary investigation outlined in this guide provides a comprehensive, multi-pronged strategy to build a foundational MoA profile for this compound. By systematically progressing from in silico prediction to targeted in vitro assays and comparative cell-based studies, researchers can efficiently answer the most critical initial questions:

  • Does it act via direct COX inhibition?

  • Is it a pro-drug that leverages the central AM404 pathway, engaging TRPV1, cannabinoid, or sodium channel targets?

  • Does it possess a safety profile distinct from APAP, avoiding the hallmarks of NAPQI-induced hepatotoxicity and JNK activation?

The resulting data will not only elucidate the compound's primary pharmacological actions but also provide a robust, evidence-based rationale for its continued development as a potentially safer and effective analgesic. This strategic approach, grounded in the extensive knowledge of its structural analogues, enables a rapid and insightful characterization, paving the way for subsequent in vivo efficacy and safety studies.

References

  • Mallet, C., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Google Scholar.
  • Wikipedia contributors. (n.d.). Paracetamol. Wikipedia.
  • Tufts School of Medicine. (2022). How Does Acetaminophen Work?. Tufts Now.
  • Mallet, C., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Pharmaceuticals.
  • Yarishkin, O., et al. (2024). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS.
  • Patsnap. (2024). What is the mechanism of Acetaminophen?.
  • Ohnishi, K., et al. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Journal of Anesthesia & Pain Medicine.
  • Graham, G. G., & Scott, K. F. (2003). Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3?. Oxford Academic.
  • Londhe, V. (2024). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. Pharmacally.
  • Wikipedia contributors. (n.d.). AM404. Wikipedia.
  • McGill, M. R., et al. (2012). Differential Regulation of Mitogen-Activated Protein Kinase Pathways by Acetaminophen and Its Nonhepatotoxic Regioisomer 3'-hydroxyacetanilide in TAMH Cells. PubMed.
  • Wikipedia contributors. (n.d.). Metacetamol. Wikipedia.
  • Rashed, M. S., et al. (1990). Hepatic protein arylation, glutathione depletion, and metabolite profiles of acetaminophen and a non-hepatotoxic regioisomer, 3'-hydroxyacetanilide, in the mouse. PubMed.
  • McGill, M. R., et al. (2012). Differential Regulation of Mitogen-Activated Protein Kinase Pathways by Acetaminophen and Its Nonhepatotoxic Regioisomer 3′-Hydroxyacetanilide in TAMH Cells. PMC - NIH.

Sources

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Monitoring N-(3-Amino-4-hydroxyphenyl)acetamide

This compound, also known as 3-Amino-4-hydroxyacetanilide or AMAP, is a critical compound in the pharmaceutical industry. It is primarily recognized as a potential impurity and degradation product in the synthesis of widely used analgesics such as paracetamol (acetaminophen).[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for the accurate quantification of this compound are paramount for ensuring pharmaceutical quality and regulatory compliance.

This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The methodology is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing of drug substances and products.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂[3]
Molecular Weight166.18 g/mol [4]
Melting Point221-222 °C (decomposed)[4]
LogP1.587[4]
pKaData not readily available in searches, but the presence of amino and hydroxyl groups suggests amphiprotic behavior.

The presence of both an amino group and a phenolic hydroxyl group indicates that the compound's retention in reversed-phase HPLC will be significantly influenced by the pH of the mobile phase.

HPLC Method Development and Rationale

The selection of chromatographic conditions is a critical step driven by the chemical nature of this compound and the desired separation from the active pharmaceutical ingredient (API) and other potential impurities.

Column Selection: The Core of Separation

A reversed-phase C18 column is the stationary phase of choice for this analysis. The nonpolar nature of the C18 alkyl chains provides effective retention for moderately polar compounds like this compound through hydrophobic interactions. The use of a column with a particle size of 5 µm or smaller, such as those used in UHPLC, can significantly enhance separation efficiency and reduce analysis time.[1] A column with low silanol activity is also recommended to minimize peak tailing, which can be an issue with compounds containing basic amino groups.[5]

Mobile Phase Composition: Fine-Tuning Selectivity

A gradient elution using a mixture of an aqueous buffer and an organic modifier is employed to achieve optimal separation.

  • Aqueous Phase (Mobile Phase A): A phosphate buffer is a common and effective choice for controlling the pH of the mobile phase.[6][7] The pH should be carefully selected to ensure consistent ionization of the analyte. For this compound, a slightly acidic to neutral pH is generally suitable.

  • Organic Phase (Mobile Phase B): Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency.[5][8]

  • Gradient Elution: A gradient program allows for the efficient elution of both early- and late-eluting impurities, ensuring a comprehensive impurity profile within a reasonable runtime.

Detection Wavelength: Maximizing Sensitivity

The selection of the detection wavelength is based on the UV-Visible absorption spectrum of this compound. While a specific UV spectrum for this compound was not found in the initial search, related compounds and general knowledge of aromatic amines and phenols suggest strong absorbance in the UV region. A common practice for analyzing paracetamol and its impurities is to use a detection wavelength around 245 nm.[1][2] However, it is crucial to determine the absorption maximum of this compound experimentally to ensure optimal sensitivity.

Detailed HPLC Protocol

This protocol is a comprehensive guide for the quantitative analysis of this compound.

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase A (Buffer): Prepare a suitable concentration of potassium dihydrogen phosphate buffer (e.g., 20 mM) in HPLC grade water. Adjust the pH to the desired value (e.g., 6.3) with orthophosphoric acid.[2] Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 90:10 v/v).

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the analyte.

  • Sample Solution: Accurately weigh a known amount of the drug substance or a powdered portion of the drug product. Dissolve and dilute with the diluent to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 6.3
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent, Standards, and Samples system_equilibration Equilibrate HPLC System prep_solutions->system_equilibration inject_blank Inject Blank (Diluent) system_equilibration->inject_blank inject_standards Inject Standard Solutions inject_blank->inject_standards inject_samples Inject Sample Solutions inject_standards->inject_samples integrate_peaks Integrate Chromatographic Peaks inject_samples->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify_analyte Quantify this compound in Samples calibration_curve->quantify_analyte generate_report Generate Final Report quantify_analyte->generate_report

Caption: Workflow for HPLC analysis of this compound.

Method Validation: Ensuring Reliability and Trustworthiness

The analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from the API and other impurities. Peak purity analysis should confirm no co-eluting peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% at three different concentration levels.
Precision
- RepeatabilityThe precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
- Intermediate PrecisionThe precision within-laboratory variations: different days, different analysts, different equipment, etc.RSD ≤ 3.0% for analyses performed under different conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in system suitability parameters when parameters like pH, column temperature, and flow rate are slightly varied.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of this compound. By adhering to the principles of method development and thorough validation, this protocol ensures the generation of accurate and precise data, which is essential for maintaining the quality and safety of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.

  • Quality Guidelines. International Council for Harmonisation.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • This compound 102-33-0. Guidechem.

  • High Speed Analysis of Paracetamol and its Process Impurities. LCGC International.

  • Paracetamol Analysis per EP Guidelines. Phenomenex.

  • European Pharmacopoeia Paracetamol Monograph Draft Method: Achieving Improved Sensitivity, Resolution, and Separation for Paracetamol and Related Impurities. Phenomenex.

  • Accurate analysis of paracetamol and impurities in tablet formulation using a reversed-phase HPLC-UV method. Thermo Fisher Scientific AppsLab Library.

  • Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. PMC - PubMed Central.

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. PubMed.

  • Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin.

  • Acetamide, N-(3-amino-4-hydroxyphenyl)-. SIELC Technologies.

  • Acetamide, N-(3-amino-4-hydroxyphenyl)-. Substance Details. U.S. EPA.

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. ResearchGate.

Sources

"N-(3-Amino-4-hydroxyphenyl)acetamide" use as a chemical intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-(3-Amino-4-hydroxyphenyl)acetamide as a Chemical Intermediate in Drug Discovery

Abstract

This compound is a versatile bifunctional aromatic compound that serves as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. Its unique arrangement of an aniline amine, a phenol hydroxyl group, and an acetamide moiety provides multiple reactive centers for strategic chemical modifications. This guide offers a comprehensive overview of its physicochemical properties, core reactivity, and practical applications in drug discovery. We provide detailed protocols for its use in synthetic workflows, focusing on its role in constructing scaffolds for active pharmaceutical ingredients (APIs), including peripheral DOPA decarboxylase inhibitors and protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Physicochemical Properties and Safety Profile

A thorough understanding of the chemical's properties and safety requirements is paramount before its inclusion in any experimental workflow.

Key Properties
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 102-33-0[1][2]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
Appearance Solid (form may vary)N/A
Solubility Soluble in various organic solventsN/A
Safety and Handling

This compound and its derivatives require careful handling in a controlled laboratory environment.

  • Hazard Identification : This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed.[2][4] Some related compounds are suspected of causing cancer.[5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (meeting EN 166 standard), and a lab coat.[4][6]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Disposal : Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[5]

Core Reactivity and Synthetic Utility

The synthetic value of this compound stems from its distinct functional groups, which can be addressed with high chemoselectivity.

  • Aromatic Amine (-NH₂) : The primary amino group is a potent nucleophile and the most reactive site for electrophilic substitution. It readily undergoes acylation, alkylation, sulfonylation, and diazotization reactions, allowing for the introduction of diverse side chains and linker moieties.

  • Phenolic Hydroxyl (-OH) : The hydroxyl group is nucleophilic and acidic. It can be alkylated to form ethers or acylated to form esters. Its position ortho to the amino group can influence reactivity and allows for potential intramolecular hydrogen bonding, which can direct certain reactions.

  • Acetamide (-NHCOCH₃) : The acetamide group is generally stable but can be hydrolyzed under strong acidic or basic conditions to reveal the parent amine if desired. It primarily functions as a protecting group or a structural element in the final molecule.

Caption: Key reactive sites on this compound.

Application in the Synthesis of Benserazide

Benserazide is a peripheral DOPA decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson's disease.[8] It prevents the conversion of L-DOPA to dopamine in the bloodstream, allowing more L-DOPA to reach the brain.[8] The synthesis of Benserazide and its analogs often involves intermediates structurally related to this compound, highlighting its utility in constructing complex hydrazide-containing drugs.

A common synthetic route involves the condensation of a protected serine hydrazide with a substituted benzaldehyde, followed by reduction and deprotection steps.[9][10] An analog of this compound can serve as a precursor to the required substituted hydrazine component.

G start DL-Serine Methyl Ester HCl step1 Amino Protection (e.g., Boc₂O, CbzCl) start->step1 step2 Hydrazinolysis (Hydrazine Hydrate) step1->step2 Protected Serine Ester step3 Condensation (with 2,3,4-Trihydroxybenzaldehyde) step2->step3 Protected Serine Hydrazide step4 Reduction of Hydrazone (e.g., H₂, Pd/C) step3->step4 Protected Hydrazone Intermediate step5 Deprotection & Salification (e.g., HCl in Methanol) step4->step5 Protected Benserazide end Benserazide HCl step5->end

Caption: General synthetic workflow for Benserazide.[9][11]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on the specific substrate and scale. All operations should be performed in a fume hood.

Protocol 4.1: General Procedure for N-Acylation

This protocol describes the reaction of the primary amino group with an acyl chloride, a fundamental step for building out the molecular scaffold.

  • Setup : To a stirred solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Addition : Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C to control the exotherm.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup : Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction : Extract the aqueous layer with the reaction solvent (e.g., Dichloromethane, 2x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: Illustrative Synthesis of a Benserazide Analog Precursor

This protocol demonstrates a key condensation reaction analogous to those used in the synthesis of Benserazide.[10]

  • Setup : Dissolve the serine hydrazide intermediate (1.0 eq) in anhydrous methanol.

  • Addition : Add 2,3,4-trihydroxybenzaldehyde (1.1 eq) to the solution in one portion.

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours. The formation of the hydrazone product often results in a precipitate.

  • Monitoring : Check for the disappearance of the aldehyde spot by TLC.

  • Isolation : If a precipitate forms, collect the solid product by vacuum filtration. Wash the filter cake with cold methanol.

  • Purification : If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude hydrazone can often be used in the subsequent reduction step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 4.3: Reaction Monitoring and Characterization

Trustworthy and reproducible synthesis relies on diligent reaction monitoring.

  • Thin Layer Chromatography (TLC) : Use silica gel 60 F₂₅₄ plates. A typical mobile phase for these polar compounds is a mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v). Visualize spots under UV light (254 nm) and/or by staining with potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC) : Analysis can be performed on a reverse-phase C18 column. A common method involves a gradient elution with a mobile phase consisting of water and acetonitrile (MeCN), often with an acid modifier like formic acid or phosphoric acid for improved peak shape.[12][13]

    • Column : Newcrom R1 or equivalent C18 column.[12]

    • Mobile Phase A : Water + 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

    • Detection : UV detection at an optimal wavelength, typically around 270-280 nm.[13]

Application in Protein Kinase Inhibitor Scaffolds

The aminophenol core is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[14] Kinases are crucial signaling enzymes, and their dysregulation is a hallmark of cancer and other diseases. Many FDA-approved kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme.[14][15]

The this compound structure can be elaborated to mimic the hinge-binding motif of ATP. The amino group can be functionalized to interact with the "hinge" region of the kinase, while the phenyl ring serves as a central scaffold from which vectors can be projected into other regions of the ATP-binding site to achieve potency and selectivity.[16][17]

G cluster_scaffold Kinase Inhibitor Design scaffold This compound Core hinge Hinge-Binding Group (e.g., Heterocycle via N-alkylation/acylation) scaffold->hinge Functionalize -NH₂ solubility Solubility/PK Group (via O-alkylation) scaffold->solubility Functionalize -OH selectivity Selectivity Pocket Vector (Modification of Acetamide) scaffold->selectivity Functionalize -NHAc kinase ATP-Binding Site (Kinase Enzyme) hinge->kinase Binds To solubility->kinase Binds To selectivity->kinase Binds To

Caption: Strategy for elaborating the aminophenol scaffold for kinase inhibition.

Troubleshooting and Optimization

  • Low Yield in N-Acylation : If yields are low, ensure the reaction is completely anhydrous, as water will consume the acyl chloride. The choice of base is also critical; a stronger, non-nucleophilic base like DBU could be trialed if TEA or DIPEA are ineffective.

  • Side Reactions : The phenolic hydroxyl group can sometimes compete in acylation reactions. Running the reaction at lower temperatures (0 °C to -20 °C) can improve selectivity for the more nucleophilic amino group. Alternatively, the phenol can be protected (e.g., as a silyl ether) prior to N-acylation.

  • Poor Solubility : If intermediates or final compounds have poor solubility, modifying the synthetic handles to include polar groups (e.g., morpholine, piperazine) can improve physicochemical properties.

  • Difficult Purification : If compounds are difficult to separate by silica gel chromatography, consider reverse-phase chromatography or recrystallization as alternative purification methods.

Conclusion

This compound is a high-value, versatile chemical intermediate for drug discovery and development. Its well-defined reactive sites allow for predictable and selective functionalization, making it an ideal starting point for the synthesis of diverse and complex molecular architectures. From established drugs like Benserazide to modern therapeutic modalities such as kinase inhibitors, this aminophenol scaffold continues to demonstrate its importance and utility in the creation of novel therapeutics. The protocols and insights provided herein serve as a foundational guide for scientists to effectively incorporate this building block into their research endeavors.

References

  • CymitQuimica. (2024). Safety Data Sheet: this compound.

  • Sigma-Aldrich. (2024). Safety Data Sheet.

  • Fisher Scientific. (2023). Safety Data Sheet: N1-(3-Acetyl-4-hydroxyphenyl)acetamide.

  • Fisher Scientific. (2025). Safety Data Sheet: N1-(4-Acetyl-3-hydroxyphenyl)acetamide.

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Acetamidophenol.

  • Google Patents. (2022). CN110511159B - Synthesis method of benserazide hydrochloride.

  • Valasani, K. R., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.

  • Gimza, A. A., et al. (2023). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. MDPI.

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column.

  • National Center for Biotechnology Information. (n.d.). Benserazide. PubChem Compound Database.

  • Google Patents. (2021). CN112876379A - Method for synthesizing benserazide hydrochloride by using fixed bed hydrogenation equipment.

  • PubChem. (n.d.). A kind of method of continuous flow synthesis benserazide hydrochloride - Patent CN-113135838-A.

  • ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5).

  • BenchChem. (2025). Identifying and minimizing interfering substances in (3-Amino-4-hydroxyphenyl)acetic acid assays.

  • SIELC Technologies. (2018). Acetamide, N-(3-amino-4-methylphenyl)-.

  • Banti, C. N., et al. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry.

  • National Institutes of Health. (2022). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.

  • SIELC Technologies. (2018). Acetamide, N-(3-amino-4-hydroxyphenyl)-.

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.

  • Wikipedia. (n.d.). Paracetamol.

  • Wang, Z., et al. (2022). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Supporting Information.

  • ResearchGate. (2006). N-(3-Hydroxyphenyl)acetamide.

  • Sigma-Aldrich. (n.d.). N-(4-hydroxyphenyl)acetamide.

  • PubMed. (2014). Discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: Synthesis and biological evaluation. Part III.

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

  • PubMed. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides.

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

  • PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.

  • PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.

Sources

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals.

Introduction

N-(3-Amino-4-hydroxyphenyl)acetamide, a substituted ortho-aminophenol, is a versatile and highly valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic bifunctional nature, possessing vicinal amino and hydroxyl groups, alongside an acetamido moiety, provides a unique scaffold for constructing complex molecular architectures with significant pharmacological potential. This guide offers an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of novel benzoxazole and phenoxazine derivatives, which are classes of compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This document is designed to be a practical resource, providing not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategies. By understanding the "why" behind the "how," researchers can better troubleshoot experiments, adapt procedures for novel derivatives, and ultimately accelerate the discovery of new therapeutic agents.

Physicochemical Properties and Safety Considerations of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 102-33-0[4][5]
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [5]
Appearance Solid[4]
Hazards Skin irritant, serious eye irritant, may cause respiratory irritation, harmful if swallowed.[4]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of Novel Benzoxazole Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds containing a benzene ring fused to an oxazole ring.[6] They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][7] The ortho-aminophenol core of this compound is an ideal precursor for the construction of the benzoxazole ring system.

The general strategy for synthesizing 2-substituted benzoxazoles from o-aminophenols involves the condensation with a carbonyl compound (such as an aldehyde or carboxylic acid) followed by cyclodehydration. This process can be promoted by various catalysts and reaction conditions.[8][9][10]

Rationale for Synthetic Strategy

The reaction proceeds via the initial formation of a Schiff base between the amino group of this compound and the aldehyde. This intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the imine carbon. Subsequent dehydration leads to the formation of the stable aromatic benzoxazole ring. The choice of catalyst (e.g., acid catalysts like p-toluenesulfonic acid or Lewis acids) is crucial for facilitating both the Schiff base formation and the final dehydration step.[9] Oxidative conditions can also be employed to drive the cyclization.

G cluster_reactants Reactants cluster_products Product A This compound C Schiff Base Intermediate A->C + B Aldehyde (R-CHO) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 6-Acetamido-7-hydroxy-2-substituted-benzoxazole D->E - H2O (Dehydration)

Fig. 1: General workflow for benzoxazole synthesis.
Protocol: Synthesis of 6-Acetamido-2-(aryl)-1,3-benzoxazoles

This protocol describes a general method for the synthesis of 2-aryl-substituted benzoxazoles from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Ethanol or Toluene (solvent)

  • Sodium bicarbonate (for work-up)

  • Magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in ethanol or toluene (20 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific aldehyde used (typically 4-12 hours).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-acetamido-2-(aryl)-1,3-benzoxazole derivative.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Table 2: Expected Products and Potential Biological Activities

Aldehyde ReactantExpected Benzoxazole ProductPotential Biological Activity
Benzaldehyde6-Acetamido-2-phenyl-1,3-benzoxazoleAnticancer, Antimicrobial[2]
4-Chlorobenzaldehyde6-Acetamido-2-(4-chlorophenyl)-1,3-benzoxazoleAntimicrobial, Anti-inflammatory[7]
4-Methoxybenzaldehyde6-Acetamido-2-(4-methoxyphenyl)-1,3-benzoxazoleAnticancer, Antioxidant

Synthesis of Novel Phenoxazine Derivatives

Phenoxazines are another class of nitrogen and oxygen-containing tricyclic heterocyclic compounds with significant therapeutic potential.[1] They are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.[4][11] The synthesis of phenoxazines often involves the oxidative cyclization of two molecules of an o-aminophenol derivative.

Rationale for Synthetic Strategy

The formation of the phenoxazine core from o-aminophenols typically proceeds through an oxidative coupling mechanism. In the presence of an oxidizing agent, the o-aminophenol is oxidized to an o-benzoquinone imine intermediate. This highly reactive intermediate can then undergo a [4+2] cycloaddition with another molecule of the o-aminophenol, followed by aromatization to yield the stable phenoxazine ring system. The choice of oxidizing agent and reaction conditions can influence the yield and purity of the final product.

G cluster_reactants Reactants cluster_products Product A This compound C o-Benzoquinone Imine Intermediate A->C Oxidation D Dimerization and Cycloaddition A->D B Oxidizing Agent B->C C->D + E Substituted Phenoxazine Derivative D->E Aromatization

Fig. 2: General workflow for phenoxazine synthesis.
Protocol: Oxidative Dimerization to a Phenoxazine Derivative

This protocol outlines a general procedure for the synthesis of a substituted phenoxazine derivative via the oxidative dimerization of this compound.

Materials:

  • This compound

  • Oxidizing agent (e.g., iron(III) chloride, manganese dioxide, or a laccase enzyme for a greener approach[4])

  • Solvent (e.g., methanol, acetone, or an aqueous buffer for enzymatic reactions)

  • Hydrochloric acid (for work-up if using a metal oxidant)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

  • Appropriate eluents for purification

Procedure:

  • Reaction Setup: Dissolve this compound (2.0 mmol) in the chosen solvent (30 mL) in a round-bottom flask with a magnetic stirrer.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., a solution of iron(III) chloride in the same solvent) to the reaction mixture at room temperature. The reaction is often accompanied by a color change.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC. Reaction times can vary significantly based on the oxidant and substrate.

  • Work-up (for metal oxidants): Once the reaction is complete, quench the reaction by adding water. If an acid was formed, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired phenoxazine derivative.

  • Characterization: Confirm the structure and purity of the synthesized phenoxazine using spectroscopic methods (NMR, IR, Mass Spec).

Expected Product and Potential Applications:

The expected product from this dimerization would be a di-acetamido-dihydroxy-phenoxazine derivative. Such compounds are of interest for their potential as:

  • Anticancer agents: Phenoxazine derivatives have been shown to exhibit significant antiproliferative activity against various cancer cell lines.[4][11]

  • Fluorescent probes: The extended π-system of the phenoxazine core often imparts fluorescent properties, making these compounds potentially useful as biological imaging agents.

  • Materials for organic electronics: The redox-active nature of phenoxazines makes them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[4]

Conclusion

This compound serves as an excellent and readily available precursor for the synthesis of novel and biologically active heterocyclic compounds. The protocols and rationale provided in this guide for the synthesis of benzoxazole and phenoxazine derivatives offer a solid foundation for researchers to explore the chemical space around this versatile scaffold. The potential for discovering new therapeutic agents with anticancer, antimicrobial, and other valuable pharmacological properties is significant, making this an exciting area for further investigation and development.

References

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a st
  • Anticancer activity of G4-targeting phenoxazine deriv
  • Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applic
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous C
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • Chemical structure of phenoxazine derivatives,... (n.d.).
  • (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025).
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central.
  • Pharmacological Activities of Aminophenoxazinones. (2021). PMC.
  • Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. (2018). PubMed.
  • This compound | 102-33-0. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022). Open Access Journals.
  • Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5).. (n.d.).
  • Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. (n.d.).
  • Cyclization Strategies in Peptide Derived Drug Design. (2002).
  • N-(3-Chloro-4-hydroxyphenyl)acetamide. (n.d.). PMC.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Oxidative cyclization reagents reveal tryptophan c
  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2022). PubMed.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Synthetic route to obtain various phenoxazine derivatives using... (n.d.).
  • Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiprolifer
  • WO2010003970A2 - Phenoxazine dyes. (n.d.).
  • Three Methods for Peptide Cyclization Via Lactamization. (n.d.).

Sources

Anwendungsleitfaden: Derivatisierung von N-(3-Amino-4-hydroxyphenyl)acetamid für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Eva Schmidt, Senior Application Scientist Datum: 13. Januar 2026 Abteilung: Analytische Chemie & Wirkstoffentwicklung

Zusammenfassung

Diese Application Note beschreibt ein detailliertes Protokoll für die chemische Derivatisierung von N-(3-Amino-4-hydroxyphenyl)acetamid, einem polaren Molekül, das für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) ungeeignet ist. Aufgrund der Anwesenheit von polaren Amino- (-NH2) und Hydroxyl- (-OH) Gruppen weist die Verbindung eine geringe Flüchtigkeit und eine hohe Polarität auf. Diese Eigenschaften führen zu schlechter Peakform, geringer Empfindlichkeit und potenzieller thermischer Zersetzung im heißen GC-Injektor.[1][2] Um diese Herausforderungen zu überwinden, wird eine Silylierungsreaktion vorgestellt, die die aktiven Wasserstoffatome durch unpolare Trimethylsilyl (TMS)-Gruppen ersetzt.[3] Dieser Prozess erhöht die Flüchtigkeit und thermische Stabilität des Analyten signifikant und ermöglicht so eine robuste und reproduzierbare quantitative Analyse.

Einleitung: Die Notwendigkeit der Derivatisierung

N-(3-Amino-4-hydroxyphenyl)acetamid ist eine wichtige Verbindung in der pharmazeutischen Industrie, die häufig als Zwischenprodukt bei der Synthese von Medikamenten dient.[4] Die genaue Quantifizierung dieser Substanz in verschiedenen Matrizes ist für die Prozesskontrolle und Qualitätsssicherung unerlässlich. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung, Identifizierung und Quantifizierung von organischen Verbindungen.[1][5] Ihre Anwendung ist jedoch auf Analyten beschränkt, die ohne Zersetzung verdampft werden können.[2]

Die direkte Analyse von N-(3-Amino-4-hydroxyphenyl)acetamid mittels GC-MS ist aufgrund seiner physikochemischen Eigenschaften problematisch:

  • Hohe Polarität: Die Amino- und phenolischen Hydroxylgruppen können starke Wasserstoffbrückenbindungen ausbilden. Dies führt zu einer starken Adsorption an aktiven Stellen in der GC-Säule, was zu asymmetrischen Peaks (Tailing) und verminderter Auflösung führt.[3][6]

  • Geringe Flüchtigkeit: Die intermolekularen Kräfte, insbesondere die Wasserstoffbrückenbindungen, erfordern hohe Temperaturen, um die Verbindung in die Gasphase zu überführen.[6]

  • Thermische Instabilität: Bei den für die Verdampfung erforderlichen hohen Temperaturen kann die Verbindung abgebaut werden, was zu ungenauen quantitativen Ergebnissen führt.

Die Derivatisierung ist ein chemischer Prozess, der diese polaren funktionellen Gruppen modifiziert, um die Flüchtigkeit zu erhöhen und die Polarität zu verringern.[6] Für Verbindungen mit -OH und -NH2 Gruppen ist die Silylierung die Methode der Wahl.[3] Dabei werden die aktiven Wasserstoffatome dieser Gruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[3]

Prinzip der Silylierung

Die Silylierung ist eine weit verbreitete Derivatisierungstechnik, bei der ein Silylierungsreagenz einen aktiven Wasserstoff in einer polaren funktionellen Gruppe durch eine Trimethylsilyl-Gruppe (–Si(CH₃)₃) ersetzt.[3][7]

Die Reaktion: R-XH + (CH₃)₃Si-Y → R-X-Si(CH₃)₃ + HY (wobei X = O, N; Y = Abgangsgruppe)

Für die Derivatisierung von N-(3-Amino-4-hydroxyphenyl)acetamid werden sowohl die Hydroxyl- als auch die Aminogruppe silyliert. Das resultierende Derivat ist wesentlich unpolarer, flüchtiger und thermisch stabiler.

Wahl des Silylierungsreagenzes

Es gibt eine Vielzahl von Silylierungsreagenzien. Für die gleichzeitige Derivatisierung von Hydroxyl- und Aminogruppen eignen sich besonders starke Silylierungsmittel. In diesem Protokoll wird N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) aufgrund seiner hohen Reaktivität und der Flüchtigkeit seiner Nebenprodukte empfohlen.[7] Das Nebenprodukt, N-Methyltrifluoracetamid, eluiert typischerweise mit der Lösungsmittelfront und stört somit nicht die Analyse der derivatisierten Analyten.[3][7]

Zur weiteren Steigerung der Reaktivität, insbesondere für die Derivatisierung von Amiden oder sterisch gehinderten Gruppen, kann ein Katalysator wie Trimethylchlorsilan (TMCS) in geringen Mengen (z.B. 1%) zugegeben werden.[7][8]

Experimentelles Protokoll

Benötigte Materialien und Reagenzien
Reagenz/MaterialSpezifikationLieferant (Beispiel)
N-(3-Amino-4-hydroxyphenyl)acetamid≥ 98% ReinheitSigma-Aldrich
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)GC DerivatisierungsqualitätThermo Scientific
Trimethylchlorsilan (TMCS)≥ 99%Thermo Scientific
PyridinWasserfrei, ≥ 99.8%Merck
Acetonitril (ACN)HPLC- oder GC-GradientenqualitätFisher Scientific
Reaktionsgefäße2 mL Glas-Vials mit Schraubverschluss und PTFE-SeptumAgilent Technologies
Heizblock oder WasserbadTemperaturregulierbarIKA
Vortex-MischerVWR
GC-MS-Systemz.B. Agilent 8890 GC mit 5977B MSAgilent Technologies

Sicherheitshinweis: Derivatisierungsreagenzien sind feuchtigkeitsempfindlich und können korrosiv sein. Arbeiten Sie stets unter einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe).

Workflow der Derivatisierung

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaktion Derivatisierungsreaktion cluster_analyse Analyse Einwaage 1. Einwaage Analyt & Standard Loesen 2. Lösen in Pyridin/ACN Einwaage->Loesen ~1 mg Reagenz 3. Zugabe von MSTFA (+TMCS) Loesen->Reagenz 100 µL Lsg. Vortex 4. Vortexen (30 Sek.) Reagenz->Vortex 100 µL Reagenz Heizen 5. Erhitzen (70°C, 30 min) Vortex->Heizen Abkuehlen 6. Abkühlen auf Raumtemperatur Heizen->Abkuehlen GCMS 7. GC-MS Injektion Abkuehlen->GCMS 1 µL Injektion

Abbildung 2: Silylierungsreaktion von N-(3-Amino-4-hydroxyphenyl)acetamid mit MSTFA.

GC-MS-Analyseparameter

Die folgenden Parameter sind ein Ausgangspunkt und müssen möglicherweise für das spezifische Instrument und die Anwendung optimiert werden.

ParameterEinstellungBegründung
GC-System
Injektor-TypSplit/SplitlessErmöglicht flexible Konzentrationen.
Injektor-Temperatur280 °CGewährleistet schnelle Verdampfung des Derivats.
Injektionsvolumen1 µL
Split-Verhältnis20:1 (optimierbar)Verhindert eine Überladung der Säule.
TrägergasHeliumInert, Standard für MS-Anwendungen.
Flussrate1.2 mL/min (konstanter Fluss)
GC-Säule
TypAgilent DB-5ms oder äquivalentGeringe Polarität, gut geeignet für unspezifische Analysen. [9]
Dimensionen30 m x 0.25 mm ID, 0.25 µm FilmdickeStandarddimensionen für gute Trennleistung.
Ofenprogramm
Anfangstemperatur100 °C, Haltezeit 1 min
Rampe 115 °C/min bis 250 °C
Rampe 230 °C/min bis 320 °CSchnelle Elution nach dem Zielpeak.
Endtemperatur320 °C, Haltezeit 5 minAusheizen der Säule.
MS-System
Transferline-Temp.290 °CVerhindert Kondensation der Analyten.
Ionenquelle-Temp.230 °CStandardbedingung für EI.
IonisationsmodusElektronenstoßionisation (EI)70 eV, erzeugt reproduzierbare Fragmentierungsmuster.
Massenbereichm/z 40 - 550Deckt die erwarteten Fragmentionen ab.
Scan-ModusFull Scan (für Identifizierung) / SIM (für Quantifizierung)SIM erhöht die Empfindlichkeit und Selektivität.

Ergebnisse und Diskussion

Nach der Derivatisierung wird erwartet, dass das Tris-TMS-Derivat von N-(3-Amino-4-hydroxyphenyl)acetamid einen scharfen, symmetrischen Peak im Chromatogramm zeigt. Das Massenspektrum im EI-Modus wird charakteristische Fragmentionen aufweisen, die zur Identifizierung und Quantifizierung herangezogen werden können. Typische Ionen wären das Molekülion (M⁺) und Fragmente, die durch den Verlust von Methylgruppen (M-15) oder der TMS-Gruppe entstehen.

Wichtige Überlegungen:

  • Feuchtigkeitsempfindlichkeit: Silylierungsreagenzien reagieren schnell mit Wasser. [6]Es ist entscheidend, wasserfreie Lösungsmittel und trockene Glasgeräte zu verwenden, um die Ausbeute zu maximieren und den Reagenzverbrauch zu minimieren.

  • Wartung des GC-Systems: Überschüssiges Silylierungsreagenz kann in das GC-System gelangen. Ein regelmäßiger Wechsel des Injektor-Liners und das Abschneiden der ersten Zentimeter der Säule sind wichtig, um die Leistungsfähigkeit des Systems zu erhalten. [3]* Wahl der GC-Säule: Vermeiden Sie die Verwendung von Phasen, die aktive Hydroxylgruppen enthalten (z.B. "WAX"-Säulen), da diese mit dem überschüssigen Silylierungsreagenz reagieren können. [3]

Fazit

Die vorgestellte Silylierungsmethode mit MSTFA ist ein robustes und effektives Verfahren, um N-(3-Amino-4-hydroxyphenyl)acetamid für die GC-MS-Analyse vorzubereiten. Durch die chemische Modifikation werden die polaren funktionellen Gruppen maskiert, was zu einer erhöhten Flüchtigkeit und thermischen Stabilität führt. Dies ermöglicht eine präzise und zuverlässige Quantifizierung, die für die Qualitätskontrolle in der pharmazeutischen Entwicklung und Produktion von entscheidender Bedeutung ist.

Referenzen

  • Thermo Scientific MSTFA und MSTFA + 1 % TCMS Silylierungsreagenz. Fisher Scientific. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Derivatisierung für die Gaschromatographie. Phenomenex. [Link]

  • Silylierungsreagenzien. Fisher Scientific. [Link]

  • Acylierungsreagenzien. Fisher Scientific. [Link]

  • Optimierung der chemischen Analyse: Die Rolle von BSTFA als GC-Derivatisierungsreagenz – ein Schlüssel zu präziseren Ergebnissen. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. PubMed. [Link]

  • Acetamide, N-(3-amino-4-hydroxyphenyl)-. SIELC Technologies. [Link]

  • GC-MS: Gaschromatographie mit Massenspektrometrie. Quality Analysis. [Link]

  • Acetamide, N-(3-amino-4-methylphenyl)-. US EPA. [Link]

  • GC-MS/Headspace-GC-MS: Wie funktioniert das Verfahren – und wann kommt es zum Einsatz?. YouTube. [Link]

  • N-(4-Chloro-3-hydroxyphenyl)acetamide. PubChem. [Link]

  • Die GC/MS Methode - Elastomere analysieren. YouTube. [Link]

  • Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. PubMed. [Link]

  • Bestimmung aromatischer Amine aus Azofarbstoffen mittels GC/MS unter Verwendung von Chem Elut S-Kartuschen für. Agilent. [Link]

  • GC UND GC/MS. Agilent. [Link]

Sources

Application Notes & Protocols: Leveraging N-(3-Amino-4-hydroxyphenyl)acetamide for the Synthesis of Novel Sulfonamide-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Versatile Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. N-(3-Amino-4-hydroxyphenyl)acetamide, a derivative of paracetamol, presents itself as a highly strategic starting material. Its structure is endowed with three key functional groups: a secondary amide, a phenolic hydroxyl, and a primary aromatic amine. The primary amine, in particular, serves as an excellent nucleophilic handle for derivatization, making it an ideal precursor for synthesizing various bioactive molecules, including the esteemed sulfonamide class of antibiotics.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of a novel sulfonamide derivative starting from this compound. The protocols are designed to be self-validating, and the scientific rationale behind critical steps is elucidated to empower researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of N-(4-hydroxy-3-acetamidophenyl)-4-methylbenzenesulfonamide

The selected synthetic target is a sulfonamide derivative, a class of compounds renowned for their bacteriostatic activity.[1][2] The core of this synthesis is the reaction between the primary amine of our starting material and a sulfonyl chloride, a robust and well-established method for forming sulfonamides.[3]

1.1: Principle of the Reaction

The synthesis proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in this compound attacks the electrophilic sulfur atom of 4-toluenesulfonyl chloride (tosyl chloride). This reaction forms a sulfonamide bond. A weak base, such as pyridine, is used to quench the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

1.2: Synthetic Scheme

Caption: Reaction scheme for the synthesis of the target sulfonamide.

1.3: Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
This compound≥98% PuritySigma-AldrichStarting Material
4-Toluenesulfonyl Chloride (TsCl)≥98% PurityAcros OrganicsElectrophile for sulfonamide formation
Pyridine, Anhydrous≥99.8%Fisher ScientificBase (HCl scavenger)
Dichloromethane (DCM), Anhydrous≥99.8%VWR ChemicalsReaction Solvent
Hydrochloric Acid (HCl)1 MJ.T. BakerAqueous workup (removes pyridine)
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeEMD MilliporeDrying agent
Ethyl AcetateACS GradeFisher ScientificExtraction & TLC Mobile Phase
HexaneACS GradeVWR ChemicalsTLC Mobile Phase & Recrystallization
Silica Gel 60 F₂₅₄ Plates-MerckThin-Layer Chromatography (TLC)
1.4: Detailed Synthesis Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add anhydrous pyridine (1.2 mL, 15 mmol, 1.5 eq.) to the solution. The pyridine acts as a base to neutralize the HCl that will be formed, preventing protonation of the starting amine.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-toluenesulfonyl chloride (2.10 g, 11 mmol, 1.1 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15 minutes using a dropping funnel. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by TLC (Mobile Phase: 50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot (the product) should appear.

  • Workup - Quenching: After completion, transfer the reaction mixture to a separatory funnel.

  • Workup - Acid Wash: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine. Causality Note: Pyridine is basic and will be protonated by HCl, making it highly soluble in the aqueous layer for easy removal.

  • Workup - Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution (1 x 30 mL) to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to afford the pure product, N-(4-hydroxy-3-acetamidophenyl)-4-methylbenzenesulfonamide, as a white or off-white solid.

Part 2: Characterization of the Synthesized Compound

Confirming the structure and purity of the synthesized molecule is a critical, self-validating step.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates high purity.

  • Infrared (IR) Spectroscopy: Look for the appearance of characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹ and the N-H stretch of the sulfonamide around 3250 cm⁻¹.

  • ¹H NMR Spectroscopy: Confirm the presence of protons from both original fragments. Expect to see the aromatic protons from the tosyl group and the aminophenyl ring, as well as the methyl protons from the tosyl group and the acetamido group.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm it matches the expected mass of the product (C₁₅H₁₆N₂O₄S, MW: 320.37 g/mol ).

Part 3: Protocol for Antimicrobial Activity Screening

The most common initial assessment of a new compound's antimicrobial efficacy is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a standardized and quantitative technique for this purpose.[5]

3.1: Experimental Workflow

G A Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland Standard D Inoculate Wells with Bacterial Suspension A->D B Prepare Stock Solution of Synthesized Compound (e.g., 1024 µg/mL in DMSO) C Perform 2-Fold Serial Dilutions of Compound in 96-well plate (e.g., 512 to 1 µg/mL in MHB) B->C C->D E Incubate Plate (37°C for 18-24 hours) D->E F Add Resazurin or Measure Optical Density (OD600) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

3.2: Materials and Culture
Reagent/MaterialSpecificationPurpose
Synthesized Compound-Test Article
Dimethyl Sulfoxide (DMSO)Cell culture gradeSolvent for stock solution
Mueller-Hinton Broth (MHB)-Bacterial growth medium
Bacterial Strainse.g., S. aureus ATCC 29213, E. coli ATCC 25922Test organisms (Gram-positive & Gram-negative)
96-well microtiter platesSterile, flat-bottomAssay platform
CiprofloxacinReference StandardPositive control antibiotic
0.5 McFarland Standard-Inoculum density standard
3.3: Step-by-Step MIC Protocol
  • Prepare Compound Stock: Dissolve the synthesized sulfonamide in DMSO to a high concentration (e.g., 1024 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh MHB to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.

  • Plate Setup: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the compound stock solution to well 1. Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 serves as the growth control (MHB + inoculum, no compound). Well 12 serves as the sterility control (MHB only). A separate row should be set up for a positive control antibiotic like Ciprofloxacin.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Part 4: Authoritative Grounding - The Mechanism of Action

The synthesized compound belongs to the sulfonamide class. The antimicrobial action of sulfonamides is well-established. They are structural analogs of p-aminobenzoic acid (PABA).[6] Bacteria that synthesize their own folic acid use PABA as a crucial precursor. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), blocking the incorporation of PABA into dihydropteroic acid, a key intermediate in the folic acid synthesis pathway.[] Since folic acid is essential for the synthesis of nucleotides (purines and pyrimidines) and therefore DNA, its depletion halts bacterial growth and reproduction.[8] This mechanism is bacteriostatic, meaning it inhibits growth rather than directly killing the bacteria.[2]

4.1: Visualizing the Mechanism

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA PABA (p-Aminobenzoic Acid) ENZYME Dihydropteroate Synthetase (DHPS) PABA->ENZYME Normal Substrate PRODUCT Dihydrofolate -> Tetrahydrofolate -> DNA/RNA Precursors ENZYME->PRODUCT Catalysis BLOCKED Folic Acid Synthesis BLOCKED ENZYME->BLOCKED DRUG Synthesized Sulfonamide (Structural Analog of PABA) DRUG->ENZYME Competitive Inhibition

Caption: Competitive inhibition of DHPS by the sulfonamide drug.

References

  • Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Cleveland Clinic URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses - Video Source: Study.com URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses - Lesson Source: Study.com URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Institutes of Health (PubMed Central) URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (PubMed Central) URL: [Link]

  • Title: A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Current Strategies for Antimicrobial Discovery | Microbiology Source: Lumen Learning URL: [Link]

  • Title: Synthetic method of 2-aminophenol-4-sulfonamide Source: Eureka | Patsnap URL: [Link]

  • Title: Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities Source: MDPI URL: [Link]

  • Title: Synthesis, spectral study, and antimicrobial screening of new amides. Source: International Journal of Health and Allied Sciences URL: [Link]

  • Title: CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide Source: Google Patents URL
  • Title: Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities Source: National Institutes of Health (PubMed Central) URL: [Link]

  • Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link]

  • Title: Synthesis and Antimicrobial Screening of New Sulfonamides bearing Pharmacologically Active Components Source: Worldresearchersassociations.Com URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides Source: National Institutes of Health (PubMed Central) URL: [Link]

  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens Source: MDPI URL: [Link]

  • Title: Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications Source: National Institutes of Health (PubMed Central) URL: [Link]

  • Title: Synthesis of N-[3-(Hydrazinecarbonyl)-4-hydroxyphenyl]acetamide Derivatives Source: KTU ePubl URL: [Link]

  • Title: Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens Source: KTU ePubl URL: [Link]

  • Title: (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens Source: ResearchGate URL: [Link]

  • Title: Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives Source: Journal of Education and Science URL: [Link]

  • Title: Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Synthesis of Schiff Bases by Non-Conventional Methods Source: SciSpace URL: [Link]

  • Title: (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach Source: ResearchGate URL: [Link]

  • Title: A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis Source: National Institutes of Health (PubMed Central) URL: [Link]

  • Title: An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials Source: Journal of University of Anbar for Pure Science URL: [Link]

  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens Source: National Institutes of Health (PubMed Central) URL: [Link]

  • Title: Acetamide, N-(3-amino-4-hydroxyphenyl)- | SIELC Source: SIELC Technologies URL: [Link]

  • Title: Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide Source: Open Access Journals URL: [Link]

  • Title: Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Source: ResearchGate URL: [Link]

  • Title: (PDF) N-(3-Hydroxyphenyl)acetamide Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for N-(3-Amino-4-hydroxyphenyl)acetamide as a Building Block for Analgesic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Paracetamol - Unlocking the Potential of a Core Analgesic Scaffold

N-(3-Amino-4-hydroxyphenyl)acetamide and its isomers, particularly the well-known N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen), represent a cornerstone in the development of analgesic and antipyretic drugs. While paracetamol has been a mainstay in pain management for decades, its mechanism of action is complex and not without limitations, most notably the risk of hepatotoxicity at high doses.[1][2] Recent research has illuminated that paracetamol itself is a prodrug, with its analgesic effects being significantly mediated by a centrally and peripherally acting metabolite, N-arachidonoylphenolamine (AM404).[3][4][5]

This discovery has shifted the focus towards the aminophenol scaffold as a crucial building block for a new generation of analgesics. The journey from paracetamol to AM404 involves the deacetylation to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) in the brain and peripheral sensory neurons.[3][6] AM404 exerts its pain-relieving effects through a multi-target mechanism, including the activation of the transient receptor potential vanilloid-1 (TRPV1) channel and modulation of the endocannabinoid system.[3][4][6] This understanding opens up new avenues for designing novel analgesic compounds based on the core N-(hydroxyphenyl)acetamide structure, aiming to enhance efficacy while mitigating the risks associated with paracetamol metabolism.[1][7]

These application notes provide a comprehensive guide for researchers, detailing the mechanistic basis, synthetic strategies, and evaluation protocols for utilizing this compound and its related structures as foundational elements in the discovery of next-generation analgesic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is essential for reaction design, purification, and formulation.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[8]
Molecular Weight 166.18 g/mol [8]
Appearance White solid[8]
Melting Point 221-222 °C (decomposes)[8]
Boiling Point 425.8 °C at 760 mmHg[8]
Flash Point 211.3 °C[8]
Density 1.348 g/cm³[8]
LogP 1.587[8]
CAS Number 102-33-0[8]

The Paracetamol-AM404 Pathway: A Multi-Target Approach to Analgesia

The analgesic action of paracetamol is now understood to be largely indirect. The metabolic conversion to AM404 is a key event, unveiling a more complex and potent analgesic mechanism than simple cyclooxygenase (COX) inhibition.[5][9]

Metabolic Activation Cascade

The transformation of paracetamol into its active form, AM404, is a two-step process primarily occurring in the liver and brain.

Metabolic_Activation_of_Paracetamol Paracetamol N-(4-hydroxyphenyl)acetamide (Paracetamol) p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation (Liver) FAAH FAAH (in Brain & PNS) p_Aminophenol->FAAH AM404 N-arachidonoylphenolamine (AM404) AA Arachidonic Acid AA->FAAH FAAH->AM404 Conjugation

Caption: Metabolic conversion of paracetamol to the active analgesic AM404.

Mechanism of Action of AM404

AM404's analgesic properties stem from its interaction with several key targets within the central and peripheral nervous systems. This multi-pronged approach contributes to its efficacy in various pain models.[4]

AM404_Mechanism_of_Action cluster_ECS Endocannabinoid System cluster_TRPV1 TRPV1 Pathway cluster_NaV Sodium Channels Anandamide Anandamide CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Analgesia Analgesia (Pain Relief) CB1_Receptor->Analgesia FAAH_inhibition FAAH Inhibition TRPV1_Receptor TRPV1 Receptor TRPV1_Receptor->Analgesia NaV_Channels NaV1.7 / NaV1.8 Channels NaV_Channels->Analgesia AM404 AM404 AM404->Anandamide Inhibits Reuptake AM404->FAAH_inhibition Inhibits AM404->TRPV1_Receptor Activates AM404->NaV_Channels Inhibits

Caption: Multi-target analgesic mechanism of the paracetamol metabolite AM404.

Synthetic Protocols for Novel Analgesic Development

The synthesis of new analgesic compounds using the N-(hydroxyphenyl)acetamide scaffold typically involves the acylation of an appropriate aminophenol derivative. The following protocols provide a representative workflow.

General Workflow for Synthesis and Evaluation

The development of novel analgesics from this scaffold follows a logical progression from chemical synthesis to biological validation.

Synthetic_Workflow Start Select p-Aminophenol Derivative Acylation Acylation with Acyl Halide/Anhydride Start->Acylation Purification Purification (Crystallization/Chromatography) Acylation->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Assays (e.g., FAAH Inhibition) Characterization->In_Vitro In_Vivo In Vivo Analgesia Models (Hot-Plate, Writhing) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General experimental workflow for developing novel analgesics.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)-4-methylbenzamide

This protocol details the synthesis of a paracetamol analog by reacting p-aminophenol with 4-methylbenzoyl chloride using the Schotten-Baumann method.

Materials:

  • p-Aminophenol

  • 4-Methylbenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve p-aminophenol in a dilute NaOH solution in a flask equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 4-methylbenzoyl chloride to the cooled solution while stirring vigorously.

  • Continue stirring for 30-60 minutes at low temperature.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol-water mixture (e.g., 4:3 v/v) to obtain pure N-(4-hydroxyphenyl)-4-methylbenzamide.

  • Characterize the final product using techniques such as melting point determination, TLC, IR, and NMR spectroscopy.

Structure-Activity Relationship (SAR) Insights

Modifying the N-(hydroxyphenyl)acetamide scaffold can significantly impact analgesic efficacy and safety. Key areas of modification include the acyl chain and substitutions on the phenyl ring. The goal is often to create compounds that are efficiently converted to active metabolites or that possess intrinsic activity, while avoiding the metabolic pathway that leads to the hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI).[1][2][10]

Compound/ModificationAnalgesic Activity (in vivo)Key Findings & RationaleSource
Paracetamol (Reference) EffectiveProdrug for AM404; risk of hepatotoxicity via NAPQI formation.[6]
N-(4-hydroxyphenyl)-4-methylbenzamide ED₅₀ of 83 mg/kg (mice)Comparable analgesic activity to paracetamol (ED₅₀ 91 mg/kg).
Adamantyl Analogues Potent analgesiaMechanism shifted to selective TRPA1 channel antagonism, not dependent on FAAH/CB1/TRPV1.[11]
5-Aminoindazole Dose-dependent antinociceptionActs as an FAAH substrate, forming a TRPV1-activating metabolite; no observed hepatotoxicity.[6]
Prodrugs with Amino Acids Retained antipyretic activityIncorporation of glutathione precursors (e.g., N-acetylcysteine) significantly reduced hepatotoxicity.[1]
2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives ED₅₀ of 14.7-45.2 μmol/kg (mice)Stable, lipophilic analogs that retain analgesia and antipyresis without forming NAPQI.[2]

Protocols for Biological Evaluation

To assess the potential of newly synthesized compounds, a series of in vitro and in vivo assays are essential.

Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit FAAH, a key enzyme in the analgesic pathway of paracetamol-like compounds.[12][13][14]

Principle: FAAH hydrolyzes a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.[12]

Materials:

  • FAAH enzyme preparation

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AAMCA substrate

  • Test compound and known FAAH inhibitor (e.g., JZL 195) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader (Ex: 340-360 nm, Em: 450-465 nm)

Procedure:

  • Prepare Reagents:

    • Dilute FAAH enzyme in cold assay buffer to the desired concentration.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Dilute the AAMCA substrate in the assay buffer.

  • Assay Plate Setup (in triplicate):

    • 100% Activity Wells: Add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of solvent.

    • Inhibitor Wells: Add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of each test compound dilution.

    • Background Wells: Add 180 µL of assay buffer and 10 µL of solvent.

  • Pre-incubation: Incubate the plate for 5 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of the AAMCA substrate solution to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30 minutes, taking readings at least once per minute.[14]

  • Data Analysis:

    • Determine the initial reaction rate (V₀) from the linear portion of the fluorescence vs. time plot for each well.

    • Subtract the rate of the background wells from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[13]

Protocol 3: In Vivo Hot-Plate Test for Thermal Analgesia

This is a classic test to evaluate the central analgesic effects of a compound against a thermal stimulus.[8][15]

Principle: The test measures the latency of an animal's response to a heated surface. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.

Materials:

  • Hot-plate apparatus set to a constant temperature (e.g., 52-55°C)

  • Mice (18-22 g)

  • Test compound, vehicle control, and positive control (e.g., morphine)

  • Syringes for administration

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before testing.

  • Pre-testing: Place each mouse on the hot plate and record its baseline latency to respond. A cut-off time (e.g., 25-30 seconds) must be set to prevent tissue damage.[15][16] Animals with excessively high or low baseline latencies may be excluded.

  • Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Testing: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and record the response latency.

  • Data Analysis: Compare the response latencies of the treated groups to the vehicle control group. A significant increase in latency indicates analgesia. The percentage of analgesia can also be calculated.[15]

Protocol 4: In Vivo Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity.[17][18][19]

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing (abdominal constriction and stretching) response. Analgesic compounds reduce the number of writhes.[17][20]

Materials:

  • Mice

  • Acetic acid solution (e.g., 0.6-1% v/v in saline)

  • Test compound, vehicle control, and positive control (e.g., diclofenac)

  • Syringes for administration

  • Observation chambers

Procedure:

  • Grouping and Administration: Divide mice into groups and administer the test compound, vehicle, or positive control.[20]

  • Induction of Writhing: After a set absorption time (e.g., 30-40 minutes), administer the acetic acid solution intraperitoneally.[19][20]

  • Observation: Immediately place each mouse in an individual observation chamber. After a brief latency period (e.g., 5 minutes), count the number of writhes for a fixed duration (e.g., 10-20 minutes).[17][19]

  • Data Analysis: Calculate the mean number of writhes for each group. Compare the treated groups to the vehicle control group. The percentage of inhibition of writhing is calculated as: % Inhibition = [(Mean writhes in control) - (Mean writhes in treated)] / (Mean writhes in control) * 100

Conclusion and Future Directions

The N-(hydroxyphenyl)acetamide scaffold, particularly as exemplified by this compound, remains a highly valuable starting point for the development of novel analgesic agents. By leveraging the understanding of the paracetamol-AM404 metabolic pathway and its multi-target mechanism of action, researchers can rationally design new chemical entities with improved therapeutic profiles. The key challenge and opportunity lie in creating compounds that either harness the beneficial FAAH-TRPV1-endocannabinoid pathway or engage other analgesic targets, while concurrently designing out the metabolic routes that lead to hepatotoxicity. The protocols and data presented herein provide a foundational framework for the synthesis, evaluation, and optimization of these promising next-generation non-opioid pain therapeutics.

References

  • Kesharwani, P., et al. (2024). Synthesis and evaluation of paracetamol alkyl derivatives to reduce hepatotoxicity. [Source provided, but specific journal and link not available in search results]
  • In-Vivo Models for Management of Pain. (n.d.). Scientific Research Publishing. [Link]

  • Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. (2025). ResearchGate. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. [Link]

  • Synthesis of Acetaminophen Analogues Containing α-Amino Acids and Fatty Acids for Inhibiting Hepatotoxicity. (n.d.). ResearchGate. [Link]

  • Acetic acid-induced writhing method: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. (n.d.). SAS Publishers. [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics. [Link]

  • Peripheral analgesic activity of Moringa oleifera seeds- An experimental study. (2021). Asian Journal of Pharmacy and Pharmacology. [Link]

  • Mogil, J. S. (2016). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience. [Link]

  • JoVE. (2017). Mouse Model of Small Fiber Neuropathy. Journal of Visualized Experiments. [Link]

  • JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). ResearchGate. [Link]

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of N-(4-hydroxyphenyl)-4-methylbenzamide and It Analgesic Activity Test in Mice. (n.d.). UNAIR Repository. [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (1983).
  • Zygmunt, P. M., et al. (2021). Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. European Journal of Medicinal Chemistry. [Link]

  • Coggeshall, J. C., et al. (2004). Anandamide transport inhibitor AM404 and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors. European Journal of Pharmacology. [Link]

  • Goya, P., et al. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLoS One. [Link]

  • Al-Hashedi, S. A., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research. [Link]

  • da Silva, A. S., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. PLoS One. [Link]

  • AM404. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Structures of and relationships between the acetanilide analgesics. (n.d.). ResearchGate. [Link]

  • N1-(3-ACETYL-4-HYDROXYPHENYL)ACETAMIDE. (n.d.). Molbase. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022). Open Access Journals. [Link]

  • Dixit, A., & Sharma, P. K. (2016). SYNTHESIS & CHARACTERIZATION OF 4- HYDROXYACETANILIDE STARTING FROM ACETANILIDE. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Molecules. [Link]

  • 3-Amino-4-methoxy acetanilide (II) preparation method. (2015).
  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. (n.d.). Royal Society of Chemistry. [Link]

  • Microbial Conversion of Acetanilide to 2'-Hydroxyacetanilide and 4'-Hydroxyacetanilide. (n.d.). ASM Journals. [Link]

Sources

Application Note: Quantitative Analysis of N-(3-Amino-4-hydroxyphenyl)acetamide in Human Plasma Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(3-Amino-4-hydroxyphenyl)acetamide Quantification

This compound, a metabolite of various pharmaceutical compounds, serves as a critical biomarker in drug metabolism and pharmacokinetic (DMPK) studies. Its accurate quantification in complex biological matrices like human plasma is paramount for evaluating the metabolic fate, safety, and efficacy of parent drugs. The inherent polarity of this analyte, coupled with the complexity of plasma, presents significant bioanalytical challenges, including matrix effects and low recovery.[1][2]

This application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of this compound in human plasma. The methodology leverages Solid-Phase Extraction (SPE) for sample cleanup and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for detection. This approach ensures high selectivity, sensitivity, and throughput, meeting the rigorous standards required for regulatory submissions.[3][4] The principles and protocols detailed herein are grounded in the latest FDA guidance on bioanalytical method validation, ensuring data integrity and reliability.[5][6][7]

Analytical Strategy: Causality Behind Experimental Choices

The selection of an analytical methodology is a critical decision driven by the physicochemical properties of the analyte and the nature of the sample matrix.

  • Why UPLC-MS/MS? Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the technology of choice for its unparalleled sensitivity and selectivity.[4] For a low-concentration metabolite in a complex matrix, the ability of MS/MS to employ Multiple Reaction Monitoring (MRM) is essential.[8] MRM allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition, effectively filtering out background noise from endogenous plasma components and minimizing the "matrix effect."[1][9] UPLC, with its sub-2 µm particle columns, offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.[10]

  • Why Solid-Phase Extraction (SPE)? While simpler methods like protein precipitation (PPT) or "dilute-and-shoot" exist, they often fail to provide sufficient cleanup for achieving the lowest limits of quantification due to significant matrix effects.[1][11][12] SPE offers a more robust and selective sample preparation technique.[9][13] By utilizing a specific sorbent chemistry, SPE can effectively remove proteins, salts, and phospholipids while concentrating the target analyte.[13] This leads to cleaner extracts, reduced ion suppression, and improved assay ruggedness.[9] For a polar compound like this compound, a mixed-mode or polar-enhanced reverse-phase SPE sorbent is chosen to ensure adequate retention and subsequent elution.

  • Why a Stable Isotope Labeled Internal Standard (SIL-IS)? The use of a SIL-IS is the gold standard in quantitative mass spectrometry. A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same extraction variability and matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, any variations during sample processing or injection are normalized, leading to superior accuracy and precision.

Experimental Workflow Overview

The entire analytical process is designed to be systematic and reproducible, ensuring the generation of high-quality, defensible data. The workflow encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data processing, with integrated quality control checks at each stage.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Vortexing P2 Aliquot Plasma & Add SIL-Internal Standard P1->P2 P3 Sample Pre-treatment (Acidification) P2->P3 P4 Solid-Phase Extraction (SPE) P3->P4 A1 Injection of Extract P4->A1 Evaporation & Reconstitution A2 Chromatographic Separation (UPLC) A1->A2 A3 Ionization (ESI+) & Detection (MS/MS) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) D1->D2 D3 Quantification of Unknowns, Calibrators & QCs D2->D3 Final_Report Final_Report D3->Final_Report Data Review & Reporting

Caption: Overall bioanalytical workflow from sample receipt to final data reporting.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d3 (SIL-IS, ≥98% purity, 99 atom % D)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., 30 mg/1 mL)

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and its SIL-IS in methanol to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the analyte primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock with 50:50 (v/v) acetonitrile:water.

  • CC and QC Preparation: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CCs (e.g., 1-1000 ng/mL) and QCs at four levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High.

Solid-Phase Extraction (SPE) Protocol

This protocol is designed for maximum removal of interfering plasma components.

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Plasma Sample (100 µL Plasma + 25 µL IS) pretreat Pre-treatment: Add 200 µL 2% Formic Acid in Water Vortex start->pretreat load 3. Load Pre-treated Sample pretreat->load condition 1. Condition Cartridge (1 mL Methanol) equilibrate 2. Equilibrate Cartridge (1 mL Water) condition->equilibrate equilibrate->load wash1 4. Wash 1 (1 mL 5% Methanol in Water) load->wash1 wash2 5. Wash 2 (1 mL Acetonitrile) wash1->wash2 elute 6. Elute Analyte (1 mL 5% Formic Acid in Acetonitrile) wash2->elute end_proc Evaporate & Reconstitute in 100 µL Mobile Phase A elute->end_proc

Caption: Step-by-step solid-phase extraction (SPE) protocol for plasma samples.

  • Sample Aliquoting: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS Working Solution (100 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma mixture. Vortex. This step lyses cells and precipitates some proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Pass 1 mL of acetonitrile to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (Mobile Phase A). Vortex and transfer to an autosampler vial.

UPLC-MS/MS Conditions

The following parameters provide a robust starting point for method development.[14]

Parameter Condition Rationale
UPLC System Waters ACQUITY UPLC or equivalentHigh-pressure system for efficient separation.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 provides good retention for moderately polar compounds. 1.7 µm particles ensure high resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for reverse-phase chromatography.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 70% B over 3.0 min, then wash and re-equilibrateA gradient is necessary to elute the analyte with good peak shape while cleaning the column.
Column Temp. 40°CReduces viscosity and improves peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalentHigh-sensitivity triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group on the analyte is readily protonated.
MRM Transitions Analyte: Q1: 167.1 -> Q3: 125.1IS: Q1: 170.1 -> Q3: 128.1Specific precursor -> product ion transitions for quantification. Note: These are hypothetical and must be optimized empirically.
Source Temp. 550°CFacilitates efficient desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimizes the formation of gas-phase ions.

Method Validation Summary

The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[6][15] Key parameters to assess include:

Validation Parameter Acceptance Criteria Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix.Ensures the method can differentiate the analyte from endogenous components.
Linearity & Range Calibration curve with r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).Defines the concentration range over which the assay is accurate and precise.
Accuracy & Precision Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ) for intra- and inter-day runs.Confirms the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect Matrix factor CV ≤ 15% across different lots of plasma.Assesses the impact of the biological matrix on analyte ionization.[9]
Recovery Consistent and reproducible extraction recovery.Measures the efficiency of the extraction process.
Stability Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.[16]

Conclusion

This application note details a robust and reliable UPLC-MS/MS method for the quantification of this compound in human plasma. The combination of a selective SPE cleanup protocol and sensitive UPLC-MS/MS detection provides a high-throughput, accurate, and precise assay suitable for regulated bioanalysis. The principles outlined herein, from the rationale behind method selection to the detailed validation requirements, provide a comprehensive framework for researchers and drug development professionals to successfully implement this critical bioanalytical assay.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Ceglarek, U., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. [Link]

  • Jäntti, S., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 499. [Link]

  • Chromatography Online. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link]

  • Bruce, S. J., et al. (2016). Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS. Scientific Reports, 6, 38885. [Link]

  • MetwareBio. Metabolomics Sample Extraction. [Link]

  • Dellero, Y., et al. (2021). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 17(1), 1-18. [Link]

  • Schneider, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Metabolites, 12(11), 1083. [Link]

  • Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, 4(5), 1000172. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1043-1048. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600. [Link]

  • Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. [Link]

  • K-V., T. (n.d.). Development of a Multi-residue Method for the Determination of Pesticides in Foodstuffs by LC-MS/MS on a Solid Core Particle C18. [Link]

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Oulu. [Link]

Sources

Troubleshooting & Optimization

"N-(3-Amino-4-hydroxyphenyl)acetamide" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(3-Amino-4-hydroxyphenyl)acetamide (also known as 3-amino-4-hydroxyacetanilide or AMAP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and understand the degradation profile of this compound. As a positional isomer of the widely used drug paracetamol (acetaminophen), understanding its chemical behavior is critical for impurity analysis, formulation development, and metabolic studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

Q1: My solution of this compound is rapidly turning yellow/brown. What is causing this discoloration?

This is the most frequently reported issue and is a clear visual indicator of chemical degradation.

Answer: The discoloration of your solution is caused by oxidative degradation. This compound belongs to the aminophenol class of compounds, which are highly susceptible to oxidation when exposed to atmospheric oxygen. The ortho-aminophenol moiety is readily oxidized to a highly reactive quinone-imine species. This initial product is colored and can subsequently undergo further reactions, including polymerization, to form more complex, dark brown products.[1] This process is the primary stability concern for this molecule.

Q2: What are the key factors that accelerate the degradation of this compound?

Understanding the factors that promote degradation is crucial for designing stable experiments and formulations.

Answer: Several environmental factors can significantly increase the rate of oxidative degradation.[1] These factors often work in concert:

  • Exposure to Oxygen: Atmospheric oxygen is the primary reactant in the degradation pathway. The more dissolved oxygen in your solvent or headspace in your container, the faster the degradation.

  • Exposure to Light: Light, especially UV light, provides the energy to initiate and propagate free-radical oxidative reactions, a phenomenon known as photosensitivity.[1]

  • Elevated Temperature: Higher temperatures increase the kinetic rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): In basic environments, the phenolic hydroxyl group becomes deprotonated to a phenoxide ion. This negatively charged species is significantly more electron-rich and thus far more susceptible to oxidation than the protonated phenol.[1]

  • Presence of Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can act as powerful catalysts, dramatically accelerating the rate of oxidation.[1][2]

Caption: Key factors that accelerate the chemical degradation.

Q3: What are the expected degradation products of this compound?

Identifying potential degradants is a core requirement of forced degradation studies, which are essential for developing stability-indicating analytical methods.[3][4][5]

Answer: The degradation profile is dominated by oxidation, but hydrolysis is also a potential pathway under acidic or basic conditions.

  • Oxidative Degradation: The primary pathway involves the oxidation of the aminophenol ring to form N-(5-amino-1,2-benzoquinone-4-imine) . This is a reactive intermediate that is responsible for the initial color change. These quinone-imine species are electrophilic and can react with nucleophiles or polymerize.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the amide bond can be cleaved (hydrolyzed). This would yield 3,4-diaminophenol and acetic acid . The resulting 3,4-diaminophenol is itself extremely sensitive to oxidation.

DegradationPathway A This compound B N-(5-amino-1,2-benzoquinone-4-imine) A->B Oxidation (+ O2, Light, Metal Ions) C Polymerization Products (Dark Brown) B->C Polymerization

Caption: Primary oxidative degradation pathway.

Troubleshooting Guides & Protocols
Guide 1: How to Prevent Degradation During Storage and Handling

Proactive measures are the most effective way to maintain the integrity of your compound.

Answer: A combination of strategies is required to protect this compound from its primary degradation pathways.

Strategy For Solutions For Solid Material Rationale
Atmosphere Control Use freshly deoxygenated solvents (e.g., by sparging with N₂ or Ar). Overlay solution headspace with inert gas.[1]Store in a desiccator or glovebox under an inert atmosphere (N₂ or Ar).Minimizes exposure to atmospheric oxygen, the primary oxidant.[1]
Light Protection Store solutions in amber glass vials or wrap containers in aluminum foil.[1]Store in amber or opaque containers.Prevents photo-oxidation initiated by UV and visible light.[1]
Temperature Control Short-term (1-3 days): Refrigerate at 2-8°C. Long-term: Freeze at -20°C to -80°C.[1]Store in a cool, dry place away from heat sources. For long-term storage, refrigeration is recommended.Reduces the kinetic rate of all chemical degradation reactions.[1]
pH Control Maintain a slightly acidic pH (if compatible with the experiment) to keep the phenolic group protonated.N/AThe protonated phenol is less susceptible to oxidation than the deprotonated phenoxide form present at high pH.[1]
Use of Additives Add an antioxidant like ascorbic acid (0.01-0.1% w/v) or sodium bisulfite to the sample diluent.[1]N/AThese agents act as sacrificial reductants, being oxidized preferentially over the target compound.[1]
Chelating Agents If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA.N/ASequesters catalytic metal ions that accelerate oxidation.
Guide 2: Protocol for a Forced Degradation Study

Forced degradation (stress testing) is required to develop and validate stability-indicating analytical methods.[5][6] The goal is to achieve 10-30% degradation to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[4]

Experimental Workflow:

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a methanol/water mixture) to a concentration of 1 mg/mL.

  • Apply Stress Conditions: Aliquot the stock solution into separate, protected vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of stock to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot of stock to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Stress: Add an equal volume of 6% H₂O₂ to an aliquot of stock to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[1]

    • Thermal Stress: Heat an aliquot of the stock solution at 60°C.

    • Photolytic Stress: Expose an aliquot of the stock solution to a controlled light source (ICH-compliant photostability chamber).

  • Monitor and Quench: Periodically withdraw samples (e.g., at 2, 4, 8, 24 hours). Once the target degradation (10-30%) is achieved, quench the reactions.

    • Neutralize acid/base samples with an equimolar amount of base/acid.

    • Cool thermal samples to room temperature.

  • Analysis: Dilute all stressed samples, including an unstressed control, to a suitable concentration for analysis. Analyze using a validated stability-indicating HPLC method.

Stress Condition Typical Reagent/Setting Typical Temperature Typical Duration
Acid Hydrolysis 0.1 M HCl60 °C8 hours[1]
Base Hydrolysis 0.1 M NaOH60 °C4 hours[1]
Oxidation 3% H₂O₂Room Temperature8 hours[1]
Thermal Solvent60 °C24 hours[1]
Photolytic ICH-specified light sourceRoom Temperature24 hours[1]
Guide 3: Recommended Analytical Method for Stability Monitoring

A robust analytical method is essential to separate the parent compound from its potential degradation products.

Answer: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique for monitoring the stability of this compound.[7]

Recommended Starting HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (A standard C18 column is a good starting point).

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the parent compound and any less polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the parent compound and expected impurities absorb (e.g., 254 nm).

  • Column Temperature: 30 °C.

  • Autosampler Temperature: 4 °C to minimize degradation of prepared samples in the queue.[1]

Method Development Insight: The use of an acidic modifier (formic or phosphoric acid) in the mobile phase is critical. It helps to ensure good peak shape for the amine-containing analyte and can also help suppress the oxidation that is more prevalent at higher pH.[7] For definitive identification of unknown degradation peaks observed during forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.

References
  • Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica - Drug Research. Available from: [Link]

  • SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Fisher Scientific. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Forced degradation studies. ResearchGate. Available from: [Link]

  • Characterization of glutathione conjugates of reactive metabolites of 3'-hydroxyacetanilide, a nonhepatotoxic positional isomer of acetaminophen. Chemical Research in Toxicology. Available from: [Link]

  • The impact of low-level inorganic impurities on key physicochemical properties of paracetamol. PubMed. Available from: [Link]

Sources

Technical Support Center: Stabilizing N-(3-Amino-4-hydroxyphenyl)acetamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-Amino-4-hydroxyphenyl)acetamide. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this compound. Given its susceptibility to oxidation, maintaining the integrity of this compound in solution is critical for reliable and reproducible experimental outcomes. This guide is designed to help you understand the causes of degradation and implement effective strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color (e.g., turning yellow, brown, or pink)?

A1: The discoloration of your solution is a classic indicator of oxidation. This compound possesses both an aminophenol and a catechol-like structure, both of which are highly susceptible to oxidation.[1] The process involves the following key steps:

  • Initial Oxidation: The hydroxyphenyl group is oxidized to a semiquinone radical, which is a highly reactive intermediate. This reaction is often initiated by dissolved oxygen, trace metal ions, or exposure to light.

  • Formation of Quinone-Imine: The semiquinone can be further oxidized to a quinone-imine species. These quinone-type structures are highly colored and are the primary reason for the initial yellow or brown tint of the solution.[1]

  • Polymerization: These reactive quinone-imines can then undergo further reactions, including polymerization, to form more complex, darker-colored products.[1]

This entire process is autocatalytic and accelerates in the presence of oxygen, light, and certain metal ions.

Q2: What are the primary factors that accelerate the oxidation of my solution?

A2: Several environmental and chemical factors can significantly accelerate the degradation of this compound:

  • Dissolved Oxygen: Atmospheric oxygen is the principal oxidizing agent. Solutions prepared with non-degassed solvents will degrade rapidly.

  • pH of the Solution: The rate of oxidation is highly pH-dependent. Alkaline conditions (high pH) significantly increase the rate of auto-oxidation for aminophenols and catechols.[2][3][4] This is because the hydroxyl group is deprotonated at higher pH, forming a phenoxide ion that is much more easily oxidized.

  • Presence of Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of phenolic compounds.[5][6][7][8] They facilitate the transfer of electrons to oxygen, generating reactive oxygen species (ROS) that attack the aminophenol structure.

  • Exposure to Light: UV and even ambient light can provide the energy needed to initiate oxidative reactions, leading to the formation of free radicals.[9]

  • Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[4]

Q3: How can I proactively prevent or minimize oxidation during solution preparation and storage?

A3: A multi-pronged approach is essential for maintaining the stability of your this compound solutions. This involves controlling the key factors identified in Q2.

  • Solvent Deoxygenation: Always use freshly deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for at least 15-30 minutes or by using the freeze-pump-thaw method for more sensitive applications.

  • pH Control: Prepare your solutions in a slightly acidic buffer (e.g., pH 4-6). Acidic conditions help to keep the phenolic hydroxyl group protonated, making it less susceptible to oxidation.[10]

  • Use of Antioxidants: Incorporate a suitable antioxidant into your solvent or buffer before dissolving the compound.

  • Inclusion of Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that catalyze oxidation.[11][12][13]

  • Protection from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[9]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[1] This displaces oxygen from the headspace.

  • Controlled Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the degradation rate.

Q4: Which antioxidants and chelating agents are most effective, and at what concentrations?

A4: The choice of antioxidant and chelating agent depends on the specific application and downstream compatibility. The following table provides a summary of recommended agents and their typical working concentrations.

Agent TypeAgent NameRecommended ConcentrationMechanism of Action & Key Considerations
Antioxidant Ascorbic Acid (Vitamin C)0.1 - 1 mM (0.02 - 0.17 mg/mL)A powerful reducing agent that readily scavenges free radicals and reactive oxygen species.[14] It is water-soluble and effective at acidic to neutral pH.
Antioxidant Sodium Metabisulfite0.1 - 1 mg/mLActs as an oxygen scavenger. Often used in pharmaceutical preparations. Ensure it does not interfere with your assay.
Chelating Agent EDTA (Ethylenediaminetetraacetic acid)0.1 - 0.5 mMSequesters divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺), preventing them from catalyzing oxidative reactions.[13] Very effective and widely used.
Chelating Agent DTPA (Diethylenetriaminepentaacetic acid)0.1 - 0.5 mMA higher-affinity chelating agent for metal ions compared to EDTA, offering potentially superior protection.

Note: Always perform a pilot test to ensure the chosen additives do not interfere with your specific experimental assay.

Visualizing the Degradation and Prevention Strategy

The following diagrams illustrate the chemical pathway of oxidation and the recommended workflow for preparing a stable solution.

cluster_oxidation Oxidation Pathway A This compound (Stable Form) B Semiquinone Radical (Reactive Intermediate) A->B O₂, Metal Ions, Light C Quinone-Imine (Colored Species) B->C Further Oxidation D Polymerized Products (Dark Precipitate) C->D Polymerization

Caption: Oxidative degradation of this compound.

cluster_workflow Stabilized Solution Preparation Workflow start Start: Prepare Buffer (e.g., pH 5 Acetate Buffer) deoxygenate 1. Deoxygenate Buffer (Sparge with N₂ or Ar) start->deoxygenate additives 2. Add Stabilizers - Antioxidant (e.g., Ascorbic Acid) - Chelator (e.g., EDTA) deoxygenate->additives dissolve 3. Dissolve Compound (Weigh solid and add to stabilized buffer) additives->dissolve protect 4. Protect from Light (Use amber vial) dissolve->protect store 5. Store Properly - Overlay with Inert Gas - Freeze at -20°C or -80°C protect->store

Caption: Workflow for preparing a stabilized solution of the compound.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Solution(s)
Solution turns yellow/brown immediately upon dissolution. 1. Solvent was not deoxygenated.2. Presence of catalytic metal ion contaminants in the solvent or glassware.3. High pH of the solvent (e.g., unbuffered water).1. Ensure thorough deoxygenation of the solvent prior to use.2. Use high-purity water/solvents and acid-wash glassware. Add a chelating agent (EDTA) to the buffer.[13]3. Use a slightly acidic buffer (pH 4-6).[10]
Solution is initially clear but discolors over a few hours at room temperature. 1. Insufficient antioxidant concentration.2. Continuous exposure to atmospheric oxygen and light.1. Increase the concentration of the antioxidant slightly, or try a different one.2. Prepare smaller batches for immediate use. Keep the working solution on ice and protected from light. Overlay headspace with inert gas.[1]
Precipitate forms in the solution upon storage. 1. Advanced degradation leading to insoluble polymerized products.2. Compound crashing out of solution at low temperatures.1. Discard the solution. Prepare a fresh batch using the full stabilization protocol.2. Check the solubility of the compound in your chosen buffer system at the storage temperature. A co-solvent might be necessary.
Inconsistent results in bioassays or analytical runs. 1. Degradation of the active compound, leading to a lower effective concentration.2. Oxidized byproducts may have interfering activity or properties.1. Always use freshly prepared, stabilized solutions for critical experiments.2. Run a stability study using HPLC to determine the degradation rate under your specific conditions and establish a "use-by" time for prepared solutions.

Detailed Experimental Protocol: Preparation of a Stabilized Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Sodium Acetate

  • Glacial Acetic Acid

  • L-Ascorbic Acid

  • EDTA Disodium Salt

  • Nitrogen or Argon gas with a sparging tube

  • Amber glass vials with screw caps and septa

  • Sterile syringe and needle

Procedure:

  • Prepare the Stabilization Buffer (50 mM Acetate, pH 5.0, with Antioxidant & Chelator):

    • To 90 mL of high-purity water, add Sodium Acetate and Acetic Acid to reach a final concentration of 50 mM at pH 5.0.

    • Add L-Ascorbic Acid to a final concentration of 0.5 mM.

    • Add EDTA to a final concentration of 0.1 mM.

    • Adjust the final volume to 100 mL with high-purity water.

  • Deoxygenate the Buffer:

    • Place the buffer in an appropriate glass container.

    • Insert a sparging tube connected to a nitrogen or argon gas source, ensuring the tube outlet is below the liquid surface.

    • Bubble the inert gas through the solution for at least 30 minutes to displace dissolved oxygen.

  • Prepare the Stock Solution:

    • Accurately weigh the required amount of this compound solid needed for your target concentration (e.g., 16.62 mg for 10 mL of a 10 mM solution).

    • Place the solid into a clean, amber glass vial.

    • Using a pipette, transfer the desired volume of the freshly deoxygenated stabilization buffer to the vial.

    • Mix gently by vortexing or inversion until the solid is completely dissolved.

  • Storage:

    • Immediately after dissolution, flush the headspace of the vial with nitrogen or argon gas for 15-30 seconds.

    • Quickly seal the vial with the screw cap.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C. For short-term storage (1-2 days), store at 4°C.

    • Always protect the solution from light.

References
  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
  • PubMed. (2014). Detoxifying polyhalogenated catechols through a copper-chelating agent by forming stable and redox-inactive hydrogen-bonded complexes with an unusual perpendicular structure. [Link]

  • National Institutes of Health. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. [Link]

  • ResearchGate. (n.d.). Effect of pH on the oxidation of 2-aminophenol. [Link]

  • ACS Publications. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. [Link]

  • ResearchGate. (2014). Detoxifying Polyhalogenated Catechols through a Copper-Chelating Agent by Forming Stable and Redox-Inactive Hydrogen-Bonded Complexes with an Unusual Perpendicular Structure. [Link]

  • ResearchGate. (n.d.). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. [Link]

  • National Institutes of Health. (n.d.). Iron coordination by catechol derivative antioxidants. [Link]

  • AOCS. (2022). Metal Chelators as Antioxidants. [Link]

  • PubMed. (n.d.). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. [Link]

  • RSC Publishing. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. [Link]

  • PubMed. (n.d.). mechanism for the formation of the phenoxazinone chromophore of actinomycin. [Link]

  • RSC Publishing. (2013). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-(3-Amino-4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to poor peak shape, ensuring the integrity and accuracy of your chromatographic results. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Understanding the Analyte: this compound

This compound is a polar, ionizable molecule containing three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and an acetamide group. This combination of functionalities makes its chromatographic behavior highly dependent on the mobile phase conditions, particularly pH. Understanding the interplay between the analyte's properties and the HPLC system is the first step toward robust method development and effective troubleshooting.

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for HPLC
Basic pKa (Amino Group) ~4.5The primary amine will be protonated (positively charged) at pH values significantly below 4.5.
Acidic pKa (Phenolic Group) ~9.5The hydroxyl group will be deprotonated (negatively charged) at pH values significantly above 9.5.
LogP 1.587Indicates moderate lipophilicity, suitable for reversed-phase chromatography.

pKa values are estimations from computational models (e.g., Chemicalize by ChemAxon) and should be used as a guide for method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing significantly. What is the most likely cause and how do I fix it?

A1: Peak tailing is the most common issue for this type of analyte and typically points to unwanted secondary interactions within the column.

The primary cause of peak tailing for a basic compound like this compound in reversed-phase HPLC is the interaction between the protonated amine group and acidic residual silanol groups on the silica-based stationary phase.[1][2] At mid-range pH values, a portion of the silanol groups (pKa ~3.5-4.5) on the column packing are ionized and carry a negative charge, which can electrostatically interact with the positively charged analyte, causing delayed elution and a tailing peak.[3]

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting logic for peak tailing.

Step-by-Step Protocol to Mitigate Tailing:

  • Mobile Phase pH Adjustment (Ion Suppression): The most effective way to reduce silanol interactions is to operate at a low pH.[1]

    • Recommendation: Adjust the mobile phase pH to between 2.5 and 3.0 using a buffer like 0.1% formic acid or a 20-50 mM phosphate buffer.[4][5]

    • Causality: At this low pH, the residual silanol groups on the stationary phase are fully protonated (neutral), minimizing the electrostatic interaction with the now fully protonated (positively charged) amine on your analyte. This "ion suppression" of the silanols leads to a more homogenous interaction with the C18 stationary phase, resulting in a more symmetrical peak.[3][6] It is generally advised to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[3][6]

  • Column Selection:

    • Recommendation: If tailing persists at low pH, consider using a modern, high-purity, end-capped C18 column. End-capping treats the residual silanol groups to make them less polar and accessible.[2] Alternatively, a column with a polar-embedded stationary phase can provide shielding for basic compounds.

    • Field Insight: Columns specifically marketed as "base-deactivated" are designed for analytes like this and often provide excellent peak shape out of the box.

  • Use of a Competing Base:

    • Recommendation: In some cases, adding a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can improve peak shape.[7]

    • Causality: The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, be aware that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

Q2: I've adjusted the pH, but my peak is still broad or showing shoulders. What else could be wrong?

A2: If pH optimization doesn't resolve the issue, consider secondary chemical interactions like metal chelation or physical/system-related problems.

The structure of this compound, with its adjacent amino and hydroxyl groups on the aromatic ring, makes it a potential chelating agent for metal ions.[8] Trace metals present in the HPLC system (from stainless steel components like frits, tubing, or even the column packing itself) can interact with the analyte, leading to peak distortion.

Experimental Protocol: Diagnosing and Mitigating Metal Chelation

  • System Passivation (Recommended before introducing a new column):

    • Objective: To remove residual metal ions from the HPLC system.

    • Procedure:

      • Remove the HPLC column from the system.

      • Prepare a mobile phase containing a low concentration of a strong chelating agent, such as 5-10 µM Ethylenediaminetetraacetic acid (EDTA). Caution: Ensure the concentration is micromolar, not millimolar, to avoid precipitation.[4]

      • Flush the entire system (pump, injector, tubing) with this EDTA-containing mobile phase for at least 30-60 minutes.

      • Replace the mobile phase with your standard, EDTA-free mobile phase and flush the system again to remove any residual EDTA.

  • Mobile Phase Additive:

    • Objective: To continuously chelate active metal sites during analysis.

    • Procedure:

      • Add 5-10 µM EDTA to your aqueous mobile phase component.

      • Equilibrate the column with this new mobile phase and inject your sample.

    • Expected Outcome: If metal chelation was the cause of peak broadening or tailing, you should see a significant improvement in peak shape.

Other Potential Causes for Broad Peaks or Shoulders:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening.[2]

    • Solution: Use narrow internal diameter (e.g., 0.005") PEEK tubing and keep lengths to a minimum.

  • Column Contamination or Void: A buildup of contaminants on the column inlet frit or a void in the packing material can distort the peak shape.

    • Solution: Try reversing and flushing the column (if the manufacturer allows). If this fails, replace the column and consider using a guard column to protect the analytical column from sample matrix components.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the initial mobile phase.

Q3: My retention time is unstable and drifting. What should I check?

A3: Retention time instability for an ionizable analyte like this compound is almost always related to inconsistent mobile phase pH.

Because the retention of this analyte is highly sensitive to its ionization state, even small fluctuations in the mobile phase pH can cause significant shifts in retention time.

Troubleshooting Workflow for Retention Time Instability

Caption: Logic for troubleshooting retention time drift.

Key Checks for Stable Retention:

  • Buffer, Buffer, Buffer: Always use a buffered mobile phase. Relying on 0.1% acid alone may not provide sufficient buffering capacity against small changes in the system or sample. The buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH.[5]

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using an online mixer, verify its performance. For maximum stability, pre-mix the aqueous and organic components.

  • Temperature Control: Use a column oven. Temperature fluctuations can affect mobile phase viscosity and analyte retention.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, especially when changing mobile phase composition.

By systematically addressing these potential issues, from fundamental chemical interactions to system hardware, you can effectively troubleshoot and achieve sharp, symmetrical peaks for this compound, leading to more reliable and accurate HPLC data.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Purge metals from HPLC system using EDTA - How To - MicroSolv. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes - LCGC International. [Link]

  • Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC | PDF | High Performance Liquid Chromatography | Acid Dissociation Constant - Scribd. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • HPLC Tips Peak Tailing - YouTube. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]

  • Iron-chelation properties of phenolic acids bearing catechol and galloyl groups. [Link]

  • A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC - NIH. [Link]

Sources

Technical Support Center: Chromatographic Separation of N-(3-Amino-4-hydroxyphenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-(3-Amino-4-hydroxyphenyl)acetamide and its positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and efficient methods for resolving these closely related compounds.

Positional isomers, such as those of aminophenol derivatives, often present a significant chromatographic challenge due to their similar physical and chemical properties. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Section 1: Understanding the Challenge

This compound is a polar aromatic compound. Its isomers, including the well-known N-(4-hydroxyphenyl)acetamide (Paracetamol/Acetaminophen) and N-(3-hydroxyphenyl)acetamide (Metacetamol), differ only in the substitution pattern on the benzene ring.[1][2] These subtle structural differences lead to very similar polarities and ionization constants (pKa), making their separation by reversed-phase HPLC non-trivial.

The key to a successful separation lies in exploiting the minor differences in their pKa values and hydrophobicity through careful manipulation of the mobile phase, particularly its pH and organic composition.

Section 2: Frequently Asked Questions (FAQs) on Mobile Phase Optimization

Q1: What are the critical properties of my analyte and its isomers I should know before starting?

A1: Understanding the pKa values of the functional groups (the phenolic hydroxyl group and the aromatic amino group) is paramount. The pKa dictates how the molecule's ionization state—and therefore its polarity and retention in reversed-phase HPLC—will change with mobile phase pH.

  • Phenolic Hydroxyl (-OH) Group: Generally has a pKa in the range of 9-10.

  • Aromatic Amino (-NH2) Group: Generally has a pKa in the range of 4-5.

At a pH below the amino pKa, the -NH2 group will be protonated (-NH3+), making the molecule more polar and less retained. At a pH above the phenolic pKa, the -OH group will be deprotonated (-O-), also increasing polarity and reducing retention. The goal is to find a pH where the differences in ionization between the isomers are maximized, leading to different retention times.

Q2: I'm developing a new method. What is a good starting point for the mobile phase?

A2: A pragmatic starting point for separating polar aromatic isomers like these on a C18 column is a simple acidic mobile phase.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to scout for the elution of your compounds.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection, typically around 254 nm or 285 nm.[3][4]

The low pH (around 2.7) from the formic acid ensures that the amino groups are fully protonated and the acidic residual silanol groups on the column's stationary phase are suppressed, which helps to produce sharp, symmetrical peaks.[5][6]

Q3: My isomer peaks are co-eluting or have very poor resolution. What is the first parameter I should adjust?

A3: The most powerful tool for manipulating the selectivity between ionizable isomers is mobile phase pH .

Since the isomers have slightly different pKa values, a small change in pH can have a significant effect on their relative retention times. The greatest change in retention occurs when the mobile phase pH is close to the analyte's pKa.[6]

Actionable Step: Prepare a series of mobile phases with buffers at different pH values (e.g., pH 3.0, 4.0, 4.85, 5.5, 7.0).[3][4] Phosphate or acetate buffers are excellent choices in the acidic to neutral pH range. Run your sample with each mobile phase isocratically (if retention times are short) or with a shallow gradient to observe the change in selectivity. Often, a pH that is between the pKa values of the key functional groups will yield the best separation.

Q4: Should I use Methanol or Acetonitrile as the organic modifier?

A4: The choice of organic solvent is a secondary, but still crucial, tool for adjusting selectivity.[7] If adjusting pH does not provide adequate resolution, changing the organic modifier is the next logical step.[8]

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Higher (less is needed for the same retention)Lower (more is needed)
Viscosity/Pressure Lower backpressureHigher backpressure
Selectivity Different selectivity due to its dipole-dipole interaction capabilities.[7]Different selectivity, as it is a protic solvent capable of hydrogen bonding.
Recommendation Often provides sharper peaks and better efficiency. A good first choice.An excellent alternative to ACN for changing peak elution order (selectivity).

Actionable Step: If you started with acetonitrile and have poor resolution, prepare a mobile phase with methanol at a concentration that gives similar retention times and re-inject your sample. The interaction differences may be enough to resolve your isomers.

Q5: I'm observing significant peak tailing for my basic isomers. How can I fix this?

A5: Peak tailing for basic compounds is a classic problem in reversed-phase HPLC.[9] It is most often caused by secondary interactions between the protonated amine group of the analyte and negatively charged (ionized) residual silanol groups on the silica-based stationary phase.[5][6]

Here are the primary strategies to mitigate tailing:

  • Lower the Mobile Phase pH: This is the most effective solution. Operating at a pH of 3 or below protonates the silanol groups, neutralizing their negative charge and eliminating the secondary ionic interaction.[5][10]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the silanol groups and improve peak shape.[10]

  • Use a Modern, End-Capped Column: High-purity, base-deactivated columns (often labeled as Type B silica) have a much lower concentration of active silanol sites and are specifically designed to produce excellent peak shapes for basic compounds.[9]

  • Add a Competing Base (Legacy Method): In older methods, a small amount of an amine modifier like triethylamine (TEA) was added to the mobile phase to compete with the analyte for the active silanol sites. This is less common with modern columns but can still be an effective tool.[9]

Section 3: Troubleshooting Guide

Observed Problem Primary Cause Recommended Action(s)
All peaks elute too early (poor retention) Mobile phase is too strong (too much organic solvent).Decrease the percentage of organic modifier (ACN or MeOH) in the mobile phase.[11]
All peaks elute too late (long run time) Mobile phase is too weak (not enough organic solvent).Increase the percentage of organic modifier in the mobile phase.[7]
Poor Resolution / Co-elution Insufficient selectivity between isomers.[8]1. Adjust pH: Perform a pH scouting study (e.g., pH 2.5 to 7.0).[12] 2. Change Organic Modifier: Switch from Acetonitrile to Methanol or vice-versa.[8] 3. Change Stationary Phase: If mobile phase changes fail, the column chemistry is not suitable. Try a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl).[8]
Peak Tailing Secondary interactions with silanol groups.[13]1. Lower pH: Adjust mobile phase pH to < 3.[5][6] 2. Increase Buffer Strength: Use a buffer concentration of at least 20-25 mM.[10] 3. Use a High-Purity Column: Ensure you are using a modern, base-deactivated column.[9]
Split or Broad Peaks Column overload, sample solvent mismatch, or column void.1. Reduce Sample Concentration: Dilute your sample. 2. Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. 3. Check Column Health: If the problem persists, a void may have formed at the column inlet; replace the column.

Section 4: Visual Workflows and Protocols

Logical Workflow for Mobile Phase Optimization

This diagram outlines a systematic approach to developing a separation method for this compound isomers.

Mobile_Phase_Optimization Start Start: C18 Column ACN/H2O w/ 0.1% FA Scout Run Scouting Gradient (5-95% ACN) Start->Scout Eval_Res Evaluate Resolution (Rs) Scout->Eval_Res pH_Scout Resolution Inadequate: Perform pH Study (e.g., pH 3 to 7) Eval_Res->pH_Scout Rs < 1.5 Optimize Optimize Gradient Slope & Temperature Eval_Res->Optimize Rs >= 1.5 Eval_pH Evaluate Best pH pH_Scout->Eval_pH Solvent_Switch Resolution Still Inadequate: Switch Organic Modifier (ACN -> MeOH) Eval_pH->Solvent_Switch Rs < 1.5 Eval_pH->Optimize Rs >= 1.5 Eval_Solvent Evaluate Resolution (Rs) Solvent_Switch->Eval_Solvent Eval_Solvent->Optimize Rs >= 1.5 Fail Consider Different Stationary Phase (e.g., Phenyl-Hexyl) Eval_Solvent->Fail Rs < 1.5 Success Method Optimized Rs > 1.5 Optimize->Success

Caption: A decision tree for systematic HPLC method development.

Protocol: Mobile Phase pH Scouting Study

This protocol details the steps to investigate the effect of pH on isomer separation.

  • Prepare Buffers:

    • pH 3.0: Prepare a 25 mM potassium phosphate monobasic solution and adjust the pH to 3.0 with phosphoric acid.

    • pH 4.8: Prepare a 25 mM potassium phosphate buffer at pH 4.85. A similar pH was shown to be effective for aminophenol isomers.[3][4]

    • pH 7.0: Prepare a 25 mM potassium phosphate buffer by mixing monobasic and dibasic solutions to achieve a pH of 7.0.

  • Prepare Mobile Phases: For each pH value, prepare two mobile phase bottles:

    • Aqueous (A): The 25 mM buffer solution.

    • Organic (B): Acetonitrile.

  • System Setup:

    • Column: High-purity, base-deactivated C18, 4.6 x 150 mm, 3.5 µm.

    • Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 285 nm.

  • Chromatographic Runs:

    • For each pH condition, equilibrate the column with the new mobile phase for at least 15 column volumes.

    • Inject the isomer standard mix.

    • Use a consistent, shallow gradient for all runs (e.g., 10-40% B over 15 minutes).

  • Data Analysis:

    • Compare the chromatograms from each pH condition.

    • Identify the pH that provides the maximum resolution (Rs) between the critical isomer pair.

    • Note any changes in peak shape (asymmetry factor). The optimal pH will provide both good resolution and acceptable peak symmetry.

References

  • Grecu, I., & Vlase, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. Available at: [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Yoshida, T., & Tanimura, T. (1983). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 108(1287), 748-751. Available at: [Link]

  • Grecu, I., & Vlase, L. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Available at: [Link]

  • Grecu, I., & Vlase, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367-75.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (2022). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Suzuki, S., et al. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Retrieved from [Link]

  • LCGC. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Harvey, D. (2021). High-Performance Liquid Chromatography. Chemistry LibreTexts. Available at: [Link]

  • SIELC Technologies. (2018). Acetamide, N-(3-amino-4-hydroxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-acetamido-5-amino-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • ResearchGate. (2006). N-(3-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-(3-HYDROXYPHENYL)ACETAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Acetyl-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Technical Support Center: N-(3-Amino-4-hydroxyphenyl)acetamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling and identification of N-(3-Amino-4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the purity and safety of this pharmaceutical intermediate.[1] Here, we will delve into practical, field-proven insights and troubleshooting strategies to address common challenges encountered during experimentation.

The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory authorities like the FDA and guided by the International Council for Harmonisation (ICH).[2][3][4] Impurities can arise from various stages, including synthesis, purification, and storage, and may impact the safety and efficacy of the final drug product.[5] This guide provides a structured approach to identifying and controlling these impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its impurity profile important?

A1: this compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its impurity profile is critical because any unwanted chemicals present can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide require rigorous impurity profiling to ensure patient safety.[2]

Q2: What are the common types of impurities associated with this compound?

A2: Impurities can be broadly classified into organic, inorganic, and residual solvents.[5] For this compound, organic impurities are of primary concern and can include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis process.

  • By-products: Formed from side reactions during synthesis.

  • Degradation products: Resulting from the breakdown of the compound during manufacturing or storage.[5]

  • Reagents, ligands, and catalysts: Used during the manufacturing process.[5]

Q3: What are the regulatory thresholds for identifying and qualifying impurities?

A3: According to ICH guidelines, any impurity present at a level greater than 0.1% should be identified and characterized.[5] The qualification threshold, which is the level at which an impurity needs to be assessed for its biological safety, depends on the maximum daily dose of the drug. For impurities below 0.1%, identification is generally not required unless they are expected to be unusually potent or toxic.[2][5]

Troubleshooting Guides

This section addresses specific issues you might encounter during the analytical testing of this compound.

HPLC Analysis Issues

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling.[6][7][8] However, various issues can arise during analysis.

Q4: I'm observing peak tailing for my main compound and its impurities. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Secondary Interactions: The amine and hydroxyl groups in this compound can interact with residual silanols on the HPLC column packing material.

    • Solution: Use a column with low silanol activity or an end-capped column.[9] Operating the mobile phase at a lower pH (e.g., with formic or phosphoric acid) can protonate the silanols and reduce these interactions.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.[10]

  • Column Contamination or Void: A blocked frit or a void at the column inlet can cause poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, try back-flushing or replacing the column.[10][11]

Q5: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A5: Ghost peaks are unexpected peaks that can appear in a chromatogram, often from sources other than the injected sample.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.[12][13]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[12][14] Filtering the mobile phase can also help.[12]

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the current sample.[12]

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.[12]

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing or seals.

    • Solution: Regularly clean and maintain your HPLC system.

Q6: My retention times are shifting between injections. What's causing this instability?

A6: Retention time shifts can compromise the reliability of your data.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure a sufficient equilibration time between runs, typically at least 10 column volumes.[15]

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength.

    • Solution: Prepare mobile phases carefully and keep solvent bottles capped. If using an online mixing system, ensure the pumps are working correctly.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[12]

    • Solution: Use a column oven to maintain a stable temperature.[12]

  • System Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.

    • Solution: Systematically check for leaks from the pump to the detector.[14]

LC-MS Identification Issues

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[8][16][17]

Q7: I'm not getting a good mass spectrum for a low-level impurity. How can I improve the signal?

A7: Low signal intensity for trace impurities is a common challenge.

  • Sub-optimal Ionization: The impurity may not be ionizing efficiently under the current source conditions.

    • Solution: Optimize the ion source parameters, such as capillary voltage, gas flows, and temperatures.[15] Try different ionization modes (e.g., electrospray ionization - ESI vs. atmospheric pressure chemical ionization - APCI) and polarities (positive vs. negative).[16]

  • Ion Suppression: Co-eluting compounds from the sample matrix or mobile phase can interfere with the ionization of the target impurity.[15]

    • Solution: Improve the chromatographic separation to resolve the impurity from interfering compounds. Sample preparation techniques like solid-phase extraction (SPE) can also be used to clean up the sample.[10]

  • Low Concentration: The impurity may be below the instrument's limit of detection.

    • Solution: If possible, concentrate the sample. Alternatively, consider using a more sensitive mass spectrometer.

Q8: I have the mass of an unknown impurity, but how do I propose a structure?

A8: Structural elucidation is a multi-step process.

  • Elemental Composition: Use a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap to obtain an accurate mass measurement, which can be used to determine the elemental formula.[16]

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) to fragment the impurity's molecular ion. The resulting fragment ions provide clues about the molecule's structure.[16]

  • Comparison with the Parent Compound: Compare the fragmentation pattern of the impurity with that of this compound. The mass difference and common fragments can indicate the nature of the modification (e.g., addition of a functional group, dimerization).

  • Forced Degradation Studies: Analyzing samples from forced degradation studies can help to identify potential degradation products and their structures.[18][19]

Experimental Protocols & Workflows

Protocol 1: HPLC Method Development for Impurity Profiling

This protocol outlines a systematic approach to developing a stability-indicating HPLC method.

  • Column Selection:

    • Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography. Consider a column with low silanol activity to minimize peak tailing.[9]

  • Mobile Phase Selection:

    • Aqueous Phase (A): Start with 0.1% formic acid or phosphoric acid in water to control the pH and improve peak shape.[9]

    • Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better resolution for polar compounds.

  • Initial Gradient:

    • Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to get an initial separation of the main peak and any impurities.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve the resolution of critical pairs of peaks.

    • Fine-tune the mobile phase pH and organic solvent to optimize selectivity.

  • Detector Wavelength:

    • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and determine the optimal wavelength for detecting all impurities.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow: Troubleshooting HPLC Baseline Issues

HPLC_Troubleshooting Start Baseline Issue Observed (Noise, Drift, Spikes) Check_Mobile_Phase Check Mobile Phase - Freshly prepared? - HPLC grade? - Degassed? Start->Check_Mobile_Phase Check_Pump Check Pump - Leaks? - Air bubbles? - Pressure stable? Start->Check_Pump Check_Detector Check Detector - Lamp energy? - Cell clean? Start->Check_Detector Check_Column Check Column - Equilibrated? - Contaminated? Start->Check_Column Solution_MP Solution: - Prepare fresh mobile phase - Degas thoroughly Check_Mobile_Phase->Solution_MP Problem Found Solution_Pump Solution: - Tighten fittings - Purge pump Check_Pump->Solution_Pump Problem Found Solution_Detector Solution: - Replace lamp - Clean flow cell Check_Detector->Solution_Detector Problem Found Solution_Column Solution: - Increase equilibration time - Flush/replace column Check_Column->Solution_Column Problem Found End Baseline Stabilized Solution_MP->End Solution_Pump->End Solution_Detector->End Solution_Column->End

Caption: Troubleshooting workflow for common HPLC baseline issues.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[18][20][21]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[22]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC-PDA method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify any new peaks that are formed, which represent potential degradation products.

    • Use LC-MS to determine the mass of these degradation products for structural elucidation.

Workflow: Impurity Identification using LC-MS

Impurity_ID_Workflow Start Unknown Peak Detected in HPLC LCMS_Analysis LC-MS Analysis Start->LCMS_Analysis HRMS High-Resolution MS (HRMS) - Determine Accurate Mass - Propose Elemental Formula LCMS_Analysis->HRMS MSMS Tandem MS (MS/MS) - Obtain Fragmentation Pattern LCMS_Analysis->MSMS Structure_Proposal Propose Putative Structure HRMS->Structure_Proposal MSMS->Structure_Proposal Confirmation Confirm Structure - Synthesis of Standard - NMR Spectroscopy Structure_Proposal->Confirmation End Impurity Identified Confirmation->End

Sources

Technical Support Center: Optimizing the Synthesis of N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Amino-4-hydroxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and improve yields in this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific laboratory context.

Introduction: The Synthetic Challenge

This compound is a key substituted aminophenol derivative. Its synthesis is a valuable exercise in chemoselectivity, typically involving a two-step process: the nitration of a readily available precursor, N-(4-hydroxyphenyl)acetamide (Acetaminophen), followed by the selective reduction of the introduced nitro group. The primary challenge lies in achieving high yields and purity by carefully controlling reaction conditions to favor the desired isomer and prevent unwanted side reactions.

This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered in this synthetic pathway.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process, each with critical parameters that influence the final yield and purity of the product.

G cluster_0 Stage 1: Electrophilic Nitration cluster_1 Stage 2: Selective Nitro Reduction Start N-(4-hydroxyphenyl)acetamide (Acetaminophen) Nitration Nitration (HNO3 / H2SO4) Start->Nitration Reagents Intermediate N-(4-hydroxy-3-nitrophenyl)acetamide Nitration->Intermediate Crude Product Reduction Selective Reduction (e.g., H2, Pd/C) Intermediate->Reduction Starting Material Purification Work-up & Purification (Recrystallization / Chromatography) Reduction->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: High-level workflow for the synthesis of this compound.

Part 1: Troubleshooting the Nitration Stage

The first step involves the nitration of N-(4-hydroxyphenyl)acetamide. The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are both ortho-, para-directing. Since the para position is blocked, nitration is directed to the ortho positions. The hydroxyl group is strongly activating, while the acetamido group is moderately activating, making the position ortho to the hydroxyl group (position 3) the primary target.

Frequently Asked Questions (FAQs)

Q1: My yield of N-(4-hydroxy-3-nitrophenyl)acetamide is very low, and the reaction mixture turned into a dark tar. What happened?

A1: This is a classic sign of uncontrolled nitration, likely due to two factors:

  • Elevated Temperature: The nitration of phenols is highly exothermic. If the temperature is not strictly controlled (ideally kept below 15°C), the powerful nitrating mixture (HNO₃/H₂SO₄) can cause oxidative degradation of the phenol ring, leading to tarry polymerization products.[1]

  • Incorrect Reagent Addition: The nitrating mixture must be added very slowly to the solution of acetaminophen in sulfuric acid.[2] A rapid addition will create localized "hot spots," initiating decomposition even if the bulk solution temperature appears low.

Solution:

  • Ensure your reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or a cryocooler) before you begin.

  • Add the pre-chilled nitric acid/sulfuric acid mixture dropwise with vigorous stirring, constantly monitoring the internal temperature.

  • Use a starting material that is completely dissolved in the sulfuric acid before cooling and nitrating agent addition begins.[1]

Q2: My product is a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?

A2: While the 3-nitro isomer is electronically and sterically favored, some formation of the 2-nitro isomer (ortho to the amide) can occur. The key is precise control of the reaction conditions. The acetamido group directs nitration to the ortho and para positions, so some ortho-nitroacetanilide can be a side product.[2]

Solution:

  • Temperature Control: Lower temperatures generally favor the thermodynamically more stable product. Maintaining a temperature below 15°C is crucial.[1]

  • Solvent/Acid System: The standard H₂SO₄ system is effective. Using acetic acid as a co-solvent can sometimes modulate reactivity but may require re-optimization.[3]

  • Purification: The isomers can typically be separated. The desired 4-hydroxy-3-nitro isomer is often less soluble and can be preferentially crystallized. Washing the crude product thoroughly is essential to remove more soluble impurities.[1][4]

Protocol 1: Nitration of N-(4-hydroxyphenyl)acetamide

Disclaimer: This procedure involves strong acids and nitrating agents. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of N-(4-hydroxyphenyl)acetamide in 35 mL of concentrated sulfuric acid. Stir until a clear solution is obtained, ensuring the temperature does not exceed 40°C.

  • Cool the flask in an ice-salt bath to between 5-10°C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetaminophen solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 15°C throughout the addition. [1]

  • After the addition is complete, allow the mixture to stir in the cold bath for an additional 60 minutes.

  • Pour the reaction mixture slowly and carefully into a large beaker containing 400 mL of ice and water. This will precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • The crude N-(4-hydroxy-3-nitrophenyl)acetamide can be purified by recrystallization from ethanol or an ethanol/water mixture.

Part 2: Troubleshooting the Selective Reduction Stage

This is the most critical step for yield and purity. The goal is to reduce the aromatic nitro group to an amine while leaving the amide and hydroxyl functionalities intact. The choice of reducing agent is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the best method for reducing the nitro group in N-(4-hydroxy-3-nitrophenyl)acetamide?

A1: There is no single "best" method; the ideal choice depends on available equipment, safety considerations, and desired purity. The most common and effective methods are:

  • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method, producing water as the only byproduct. It offers high chemoselectivity for the nitro group.[5][6] However, it requires specialized equipment for handling hydrogen gas (e.g., a Parr hydrogenator or a balloon setup).

  • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl, Zn/HCl): These are classic, robust methods that do not require special pressure equipment.[6] The downside is the stoichiometric generation of metal waste, which complicates the work-up and purification process. Tin(II) chloride (SnCl₂) is particularly mild and effective.[6]

  • Transfer Hydrogenation (e.g., Hydrazine Hydrate, Sodium Borohydride): These methods use a hydrogen donor molecule in the presence of a catalyst (like Pd/C or Ni). They can be safer than using hydrogen gas directly. For instance, hydrazine hydrate in the presence of a catalyst can selectively reduce aromatic nitro groups.[7] Sodium borohydride, typically a mild reducing agent, can be activated with transition metal complexes like Ni(PPh₃)₄ to effectively reduce nitroaromatics.[8]

Q2: My catalytic hydrogenation with H₂/Pd-C is very slow or incomplete. What could be the issue?

A2: Several factors can inhibit a catalytic hydrogenation:

  • Catalyst Quality: The Palladium on Carbon (Pd/C) catalyst may be old or deactivated. Use a fresh, high-quality catalyst.

  • Catalyst Poisoning: Sulfur or halogen-containing impurities in the starting material or solvent can poison the palladium catalyst. Ensure your intermediate is reasonably pure.

  • Insufficient Hydrogen Pressure/Agitation: Ensure a positive hydrogen pressure is maintained and that the mixture is stirred vigorously. Good agitation is essential for the three-phase (solid catalyst, liquid solution, gas) reaction to proceed efficiently.

  • Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are typically effective. Ensure the starting material is fully dissolved.

Q3: After my reduction with Fe/HCl, I'm struggling to isolate my product. The work-up is messy.

A3: This is a common issue with metal/acid reductions. The work-up involves neutralizing a large amount of acid and filtering out fine metal oxide/hydroxide sludges, which can trap your product.

Solution:

  • After the reaction is complete, filter the hot solution to remove excess iron.

  • Carefully basify the filtrate with a strong base (e.g., concentrated NaOH or NH₄OH) to a high pH (>10). This precipitates iron hydroxides.

  • The product, being an aminophenol, may be soluble in the aqueous phase or precipitate. It is often best to perform a hot filtration of the iron sludge and then extract the filtrate multiple times with an organic solvent like ethyl acetate.

  • Thoroughly washing the filtered iron sludge with hot solvent can help recover trapped product.

Decision-Making for Reduction Method

Choosing the right reduction strategy is key. The following diagram outlines the decision process based on common laboratory constraints and desired outcomes.

G start Choosing a Reduction Method for N-(4-hydroxy-3-nitrophenyl)acetamide q_h2 Is hydrogenation equipment (e.g., Parr shaker, H-Cube) available and permitted? start->q_h2 ans_h2_yes Catalytic Hydrogenation (H2, Pd/C) q_h2->ans_h2_yes Yes ans_h2_no Consider alternative methods q_h2->ans_h2_no No pros_h2 pros_h2 ans_h2_yes->pros_h2 Pros: - High Purity - Clean Byproducts (H2O) - High Chemoselectivity q_waste Is minimizing metallic waste a high priority? ans_h2_no->q_waste ans_waste_yes Transfer Hydrogenation (e.g., Hydrazine, NaBH4 + catalyst) q_waste->ans_waste_yes Yes ans_waste_no Metal/Acid Reduction (SnCl2, Fe, Zn) q_waste->ans_waste_no No pros_transfer pros_transfer ans_waste_yes->pros_transfer Pros: - Avoids H2 gas handling - Good selectivity pros_metal pros_metal ans_waste_no->pros_metal Pros: - Robust & reliable - No special equipment needed

Caption: Decision tree for selecting a suitable nitro group reduction method.

Comparison of Common Reduction Methods

MethodReagentsProsConsSelectivity & Functional Group Tolerance
Catalytic Hydrogenation H₂ gas, Pd/C (catalyst)High yield, very clean (byproduct is H₂O), catalyst can be recycled.Requires specialized pressure equipment; potential fire/explosion hazard with H₂.Excellent. Reduces nitro groups highly selectively. Tolerates most functional groups but may reduce alkenes/alkynes.[5][6]
Metal/Acid (Stannous Chloride) SnCl₂·2H₂O, conc. HCl, EthanolMild conditions, high yield, no special pressure equipment needed.Generates stoichiometric tin waste, requires careful pH adjustment during work-up.Very good. A mild method for reducing nitro groups in the presence of other reducible groups.[6]
Metal/Acid (Iron) Fe powder, HCl or Acetic AcidInexpensive, effective, and environmentally safer than other heavy metals.Can be slow, work-up is often difficult due to iron sludge formation.Good. Provides a mild reduction in the presence of other reducible groups.[6][9]
Transfer Hydrogenation Hydrazine hydrate, Pd/C or Raney NiAvoids handling of H₂ gas, generally good yields.Hydrazine is highly toxic and carcinogenic.Good. Can achieve selective reduction of aromatic nitro groups.[7]

Protocol 2: Selective Reduction via Catalytic Hydrogenation

Disclaimer: This procedure involves flammable solvents and hydrogen gas. Ensure the absence of ignition sources and perform in a well-ventilated fume hood. Follow all safety protocols for handling a hydrogen gas cylinder or generator.

  • To a hydrogenation flask or a thick-walled round-bottom flask, add 5.0 g of N-(4-hydroxy-3-nitrophenyl)acetamide and 100 mL of ethanol.

  • Carefully add 0.25 g of 10% Palladium on Carbon (Pd/C) catalyst (5% w/w).

  • Seal the vessel and purge the atmosphere by evacuating and refilling with nitrogen gas (3 cycles).

  • Evacuate the nitrogen and introduce hydrogen gas (a balloon securely attached to a 3-way stopcock is sufficient for small scale, otherwise use a Parr apparatus).

  • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC or by observing the consumption of hydrogen. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully purge the vessel with nitrogen again to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to recover all the product.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporator).

  • The resulting solid, this compound, can be purified by recrystallization from hot water or an ethanol/water mixture.

References

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025). SAGE Publications Inc.
  • AM404. Wikipedia. Available from: [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Chemistry – A European Journal, 15(40), 10492-10504. Available from: [Link]

  • Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British Journal of Pharmacology, 171(4), 849-854. Available from: [Link]

  • Baravalle, R., et al. (2018). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences, 115(25), E5759-E5768. Available from: [Link]

  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. ResearchGate. Available from: [Link]

  • Murineddu, G., et al. (2008). New Analgesics Synthetically Derived from the Paracetamol Metabolite N-(4-Hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. Journal of Medicinal Chemistry, 51(24), 8062-8069. Available from: [Link]

  • SYNTHESIS & CHARACTERIZATION OF 4- HYDROXYACETANILIDE STARTING FROM ACETANILIDE. (2016). Journal of Medical Pharmaceutical and Allied Sciences. Available from: [Link]

  • AM404 synthesis. ResearchGate. Available from: [Link]

  • Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. CORE. Available from: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Zell, D., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2538-2543. Available from: [Link]

  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. Available from: [Link]

  • Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Available from: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central. Available from: [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available from: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. PubMed Central. Available from: [Link]

  • Dual application of facial synthesized Fe3O4 nanoparticles: fast reduction of nitro compound and prepar. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). ResearchGate. Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Available from: [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.
  • Preparation method of 4-hydroxy-3-nitroacetophenone. Google Patents.
  • Preparation of 4-nitroacetanilide. PrepChem.com. Available from: [Link]

  • Acetamide, N-(3-amino-4-hydroxyphenyl)-. (2018). SIELC Technologies. Available from: [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022). Open Access Journals. Available from: [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available from: [Link]

  • Smajlagic, A., et al. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Molecular and Organic Chemistry, 5(4), 73-77. Available from: [Link]

  • Synthesis of N-(4-hydroxyphenyl)jacetamide. (2018). Chegg.com. Available from: [Link]

  • N-(3-Amino-4-methylphenyl)acetamide. Amerigo Scientific. Available from: [Link]

Sources

"N-(3-Amino-4-hydroxyphenyl)acetamide" storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Amino-4-hydroxyphenyl)acetamide

A Guide to Preventing Degradation for Researchers, Scientists, and Drug Development Professionals

Understanding the Instability of this compound

This compound is a compound susceptible to degradation, primarily through oxidation. The aminophenol structure is prone to oxidation when exposed to air (oxygen), light, and moisture, leading to the formation of colored impurities, such as quinone-imine species.[1][2] This degradation can compromise the purity of the compound and the reliability of experimental results.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect that your sample of this compound has degraded, this troubleshooting guide will help you identify the potential cause.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing the cause of suspected degradation.

Sources

Technical Support Center: Minimizing Side Reactions in the Derivatization of N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-(3-Amino-4-hydroxyphenyl)acetamide. This molecule, a key structural isomer of the widely known AMAP, presents unique challenges in selective derivatization due to its bifunctional nature. The presence of both a nucleophilic primary amine and a phenolic hydroxyl group necessitates precise control over reaction conditions to avoid unwanted side reactions.

This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I'm trying to acylate the amino group, but I'm getting a mixture of products. What is the most likely side product?

A: The most common side product is the O-acylated derivative, resulting from the acylation of the phenolic hydroxyl group. You may also see a di-acylated product where both the amino and hydroxyl groups have reacted. The key challenge is the competing nucleophilicity of the amino group and the phenoxide ion (formed under basic conditions).

Q2: Why is my reaction mixture turning dark brown/purple?

A: Aminophenols are highly susceptible to oxidation, especially in the presence of air, base, or certain metal catalysts.[1] This oxidation can lead to the formation of quinone-imine species and subsequent polymerization, resulting in highly colored impurities that can be difficult to remove.[2][3][4]

Q3: How can I selectively target the amino group for acylation over the hydroxyl group?

A: Selective N-acylation is typically favored under neutral to slightly acidic conditions. The amino group is generally more nucleophilic than the hydroxyl group.[5][6] By keeping the pH low, you prevent the deprotonation of the phenol to the much more nucleophilic phenoxide ion, thus favoring reaction at the nitrogen.

Q4: What is the best strategy if I need to selectively derivatize the hydroxyl group?

A: For selective O-derivatization (e.g., O-alkylation or O-acylation), the most robust strategy is to temporarily protect the more nucleophilic amino group.[7][8] Common amine protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are ideal. Once the amine is protected, the hydroxyl group can be selectively derivatized, followed by the removal of the protecting group.

Q5: Can I perform a Friedel-Crafts acylation on the aromatic ring?

A: Direct Friedel-Crafts acylation on this substrate is challenging and generally not recommended. The Lewis acid catalyst (e.g., AlCl₃) will complex strongly with the amino and hydroxyl groups, deactivating the ring towards electrophilic aromatic substitution. This complexation can also promote undesired side reactions like the Fries rearrangement if an O-acylated product is present.

Troubleshooting Guides

Problem 1: Low Yield of N-Acylated Product & Formation of O-Acylated Impurity

This is the most common challenge, stemming from the competing reactivity of the two nucleophilic sites.

Causality: The relative nucleophilicity of the amine versus the hydroxyl group is highly dependent on the reaction's pH.

  • Amino Group (-NH₂): A good nucleophile. Its conjugate acid (anilinium ion, -NH₃⁺) has a pKa of approximately 4-5.

  • Hydroxyl Group (-OH): A modest nucleophile. Its conjugate base (phenoxide, -O⁻) is an excellent nucleophile. The pKa of the phenol is around 10.

Under basic conditions (e.g., using strong bases like NaOH or Et₃N in excess), a significant portion of the phenol is deprotonated to the highly reactive phenoxide, leading to competitive O-acylation.

Solutions:

  • Strict pH Control:

    • Strategy: Perform the acylation under neutral or buffered conditions. Using a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or pyridine in stoichiometric amounts can scavenge the acid byproduct (e.g., HCl from an acyl chloride) without significantly raising the pH to deprotonate the phenol.

    • Protocol Insight: The amino group remains a better nucleophile than the unionized phenol, directing the reaction to the desired site.[5][6]

  • Kinetic vs. Thermodynamic Control:

    • Strategy: O-acylation is often faster (kinetically favored), while N-acylation leads to a more stable amide bond (thermodynamically favored). Running the reaction at low temperatures (e.g., 0 °C to room temperature) and adding the acylating agent slowly can help favor the thermodynamic N-acyl product.

Problem 2: Reaction Mixture Darkens, and TLC Shows Multiple Colored Spots

Causality: The aminophenol scaffold is electron-rich and prone to oxidation.[2] The presence of oxygen, basic conditions, or trace metal impurities can catalyze the formation of quinone-imines, which can then polymerize.[3][4]

Solutions:

  • Inert Atmosphere:

    • Strategy: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment.

    • Protocol Insight: This minimizes contact with atmospheric oxygen, the primary oxidant.

  • Degassed Solvents:

    • Strategy: Use solvents that have been degassed via sparging with an inert gas, or by a freeze-pump-thaw cycle, to remove dissolved oxygen.

  • Control of Basicity:

    • Strategy: Avoid using strong bases for prolonged periods. If a base is necessary, add it slowly and at a low temperature.

Core Experimental Protocols

Protocol A: Selective N-Acylation using pH Control

This protocol is designed for reacting this compound with an acyl chloride to favor the N-acylated product.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5 eq.) as a solid suspension.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the acyl chloride (1.05 eq.) in the same solvent and add it dropwise to the cooled suspension over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter the mixture to remove the inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Protocol B: Selective O-Alkylation via Amine Protection

This protocol outlines the protection of the amino group, followed by alkylation of the hydroxyl group.

Step 1: Boc-Protection of the Amino Group

  • Setup: Dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water.

  • Base and Reagent: Add sodium bicarbonate (2.0 eq.) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).[9]

  • Reaction: Stir vigorously at room temperature overnight.

  • Workup: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which is often pure enough for the next step.

Step 2: O-Alkylation

  • Setup: Dissolve the Boc-protected intermediate (1.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile under a nitrogen atmosphere.

  • Base: Add a base such as potassium carbonate (K₂CO₃) (1.5 eq.).

  • Reagent: Add the alkylating agent (e.g., an alkyl halide) (1.1 eq.).

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash, dry, and concentrate the organic layers. Purify as needed.

Step 3: Boc-Deprotection

  • Setup: Dissolve the O-alkylated product in Dichloromethane (DCM) or 1,4-Dioxane.

  • Deprotection: Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.[9]

  • Reaction: Stir at room temperature for 1-3 hours until deprotection is complete.

  • Workup: Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. The product is often obtained as an HCl or TFA salt, which can be neutralized with a mild base if required.

Data & Visualization

Table 1: Key Physicochemical Properties
Functional GroupApproximate pKaNucleophilicity (Neutral pH)Nucleophilicity (Basic pH, >10)
Primary Anilinic Amine4-5 (for -NH₃⁺)HighHigh
Phenolic Hydroxyl~10LowVery High (as -O⁻)
Diagrams

Diagram 1: Competing Acylation Pathways

This diagram illustrates the choice the acylating agent faces between the nitrogen and oxygen nucleophiles. Under basic conditions, the equilibrium shifts to form the highly reactive phenoxide, increasing the likelihood of the O-acylation side reaction.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products SM This compound + Acylating Agent (R-COCl) Base Base (e.g., Et3N) SM->Base Enables Neutral Neutral / Buffered pH SM->Neutral Favors N_Product Desired Product (N-Acylated) Base->N_Product Competes with O_Product Side Product (O-Acylated) Base->O_Product Promotes Neutral->N_Product workflow start Starting Material (Free Amine & Phenol) protect Step 1: Protect Amine (e.g., with Boc2O) start->protect Chemoselectivity derivatize Step 2: Derivatize Hydroxyl (e.g., O-Alkylation) protect->derivatize Site-selectivity deprotect Step 3: Deprotect Amine (e.g., with TFA/HCl) derivatize->deprotect Final step end Final Product (O-Derivatized) deprotect->end

Caption: Workflow for selective O-derivatization using protection.

References

  • RUA. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO)... Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). Retrieved from [Link]

  • PubMed. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • MDPI. (2022). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed-[2]Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O? Retrieved from [Link]

  • PubMed Central. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of ensuring drug safety and efficacy. N-(3-Amino-4-hydroxyphenyl)acetamide, a known impurity and potential degradation product of Paracetamol (Acetaminophen), requires precise analytical oversight.[1] This guide provides an in-depth, objective comparison of a High-Performance Liquid Chromatography (HPLC) method for this compound, juxtaposed with its more recent alternative, Ultra-Performance Liquid Chromatography (UPLC).

This document is structured to provide not just a protocol, but a logical framework for method validation, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[2] We will explore the causality behind experimental choices, present comparative data, and offer field-proven insights to empower you in your analytical strategy.

The Analytical Imperative: Why Method Validation is Critical

Before delving into protocols, it is crucial to understand the purpose of method validation. The objective is to provide documented evidence that an analytical procedure is suitable for its intended purpose.[3] For an impurity like this compound, the "intended purpose" is typically to accurately quantify its presence at low levels in the drug substance or product. An unvalidated method yields data that is scientifically indefensible and will not meet regulatory scrutiny.

The validation process, as outlined in the ICH Q2(R1) guideline, is a holistic exercise.[2][4] It is not merely a checklist of experiments but a systematic evaluation of interconnected performance characteristics.

cluster_0 Method Validation Lifecycle cluster_1 Core Validation Parameters MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol (Based on ICH Q2) MethodDevelopment->ValidationProtocol Execution Execute Validation Experiments ValidationProtocol->Execution Report Validation Report & Data Analysis Execution->Report Specificity Specificity/ Selectivity Execution->Specificity Report->MethodDevelopment Re-development if validation fails Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: High-level workflow for analytical method validation.

HPLC vs. UPLC: A Head-to-Head Comparison

The foundational difference between HPLC and UPLC lies in the particle size of the stationary phase.[5] HPLC traditionally uses columns with 3-5 µm particles, while UPLC leverages sub-2 µm particles.[6][7] This reduction in particle size dramatically enhances chromatographic efficiency but requires instrumentation capable of handling significantly higher backpressures (up to 15,000 psi for UPLC vs. ~6,000 psi for HPLC).[6]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage
Typical Particle Size 3–5 µm[7]< 2 µm (typically 1.7 µm)[8]UPLC (Higher Efficiency)
Typical Run Time ~20–45 minutes[7][9]~2–7 minutes[7][10]UPLC (>3x Faster)
Resolution GoodExcellent[11]UPLC (Superior peak separation)
Sensitivity ModerateHigh[11]UPLC (Better for trace impurities)
Solvent Consumption HighLow (Reduced by 50-80%)[6][7]UPLC (Greener & Cost-Effective)
System Backpressure ~400–600 bar[6]~1000–1300 bar[6]HPLC (Less demanding on hardware)
Method Robustness Generally higher; less sensitive to minor variations[7]More sensitive to temperature and mobile phase variations[7]HPLC (More forgiving)

Experimental Protocol: Validating the HPLC Method

This section outlines a detailed, step-by-step methodology for validating an HPLC method for this compound, grounded in the principles of ICH Q2(R1).[2]

Proposed HPLC Method
  • Column: C18, 150 x 4.6 mm, 5 µm particle size[12]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Phosphate Buffer (pH 7.5) in a 30:70 (v/v) ratio[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm[9]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Validation Experiments

The following experiments are designed to demonstrate that the method is fit for its purpose.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[14][15]

  • Objective: To demonstrate that the analytical method can separate this compound from potential degradation products.

  • Protocol:

    • Prepare solutions of the Paracetamol API containing the target impurity.

    • Expose these solutions to a range of stress conditions as per ICH Q1A(R2) guidelines:[4]

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

    • Analyze all stressed samples by HPLC.

  • Acceptance Criteria: The method is considered specific if the peak for this compound is resolved from all degradation product peaks, typically with a resolution (Rs) > 1.5. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.[14]

cluster_validation Interrelation of Validation Parameters Specificity Specificity (Peak Purity & Resolution) Linearity Linearity (Establishes Range) Specificity->Linearity Foundation for quantification Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines concentration range for accuracy testing Precision Precision (% RSD) Linearity->Precision Defines concentration range for precision testing Range Range (Proven by Linearity, Accuracy, Precision) Linearity->Range Accuracy->Range Precision->Range

Caption: Logical relationship of core validation parameters.

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[16]

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected impurity concentration.

    • Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a graph of mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The y-intercept should be close to zero.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo (matrix) mixture.

  • Protocol:

    • Prepare a placebo mixture of the drug product.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the impurity standard.

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.[17]

Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[3]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[3]

  • Protocol:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.[3]

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for impurity analysis.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

    • The concentration that yields an S/N ratio of 3:1 is generally accepted as the LOD.

    • The concentration that yields an S/N ratio of 10:1 is generally accepted as the LOQ.[17]

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.

Conclusion and Recommendations

The validation of an analytical method is a comprehensive process that ensures the reliability and accuracy of pharmaceutical quality control data. While traditional HPLC remains a robust and widely accepted technique, the data clearly indicates that UPLC offers significant advantages in speed, sensitivity, and solvent reduction.[11] For high-throughput laboratories and for the analysis of trace-level impurities, transitioning to UPLC can yield substantial returns on investment.

However, the choice of technology must align with the specific application. For many routine quality control applications, a well-validated HPLC method, as described in this guide, is perfectly suitable and provides the required accuracy and reliability.[7] The key is a rigorous adherence to the validation principles outlined by regulatory bodies like the ICH, ensuring that whichever method is chosen, the data it generates is trustworthy and scientifically sound.

References

  • The role of forced degradation studies in stability indicating HPLC method development. (2025). ResearchGate. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • HPLC vs UPLC: Key Differences & Applications. (2025). Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. (2025). BMC Chemistry. Retrieved from [Link]

  • High Speed Analysis of Paracetamol and its Process Impurities. (n.d.). LCGC International. Retrieved from [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Separation of Paracetamol and Related Substances following European Pharmacopoeia Method 9.4. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Impurity profiling of paracetamol dosage forms used in maiduguri metropolis. (2024). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]

  • Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). NIH. Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. (2004). PubMed. Retrieved from [Link]

Sources

A Tale of Two Isomers: Unraveling the Divergent Biological Activities of N-(3-Amino-4-hydroxyphenyl)acetamide and N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide for Researchers

The subtle shift of a single functional group on a molecule can cascade into vastly different biological consequences. This guide delves into the striking contrasts between two structural isomers: the widely-known analgesic N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol, and its lesser-known counterpart, N-(3-Amino-4-hydroxyphenyl)acetamide (also referred to as 3-aminoacetaminophen or AMAP). While differing only by the position of an amino group, their pharmacological and toxicological profiles diverge significantly, offering a compelling case study in structure-activity relationships for drug development professionals.

At a Glance: Physicochemical and Biological Profile Comparison

A molecule's fundamental properties often dictate its biological fate. The introduction of an amino group at the meta-position dramatically alters the electronic and chemical nature of the acetanilide scaffold.

PropertyN-(4-hydroxyphenyl)acetamide (Acetaminophen)This compound (AMAP)Significance of the Difference
Synonyms Paracetamol, APAP3-AminoacetaminophenN/A
Molecular Formula C₈H₉NO₂C₈H₁₀N₂O₂Addition of an amino group increases nitrogen content.
Molecular Weight 151.16 g/mol 166.18 g/mol AMAP is slightly heavier due to the extra amino group.
Primary Biological Activity Analgesic, Antipyretic[1][2][3]Primarily studied as a non-hepatotoxic analog, though its own toxicity is species-dependent[4][5][6]Highlights their distinct therapeutic and research applications.
Key Toxicity Concern Hepatotoxicity via NAPQI metabolite at high doses[3][7][8][9]Previously considered non-toxic, but recent studies show toxicity in rat and human liver tissue[6][10]Demonstrates a critical shift in understanding AMAP's safety profile.

The Pharmacodynamic Divide: Mechanisms of Action

The established therapeutic effects of acetaminophen and the investigational profile of AMAP stem from their distinct interactions with biological systems.

N-(4-hydroxyphenyl)acetamide (Acetaminophen): A Multi-Targeted Approach

Despite its century-long use, the precise mechanism of acetaminophen remains a subject of debate, with evidence pointing to a multi-modal action primarily within the central nervous system (CNS)[1][11].

  • Central COX Inhibition: Acetaminophen is considered a weak inhibitor of cyclooxygenase (COX) enzymes, particularly in peripheral tissues where high levels of peroxides can counteract its effect[11][12]. Its analgesic and antipyretic actions are thought to arise from the inhibition of COX enzymes in the CNS, where the peroxide tone is lower[11][13].

  • Endocannabinoid System Modulation: A key breakthrough was the discovery of its metabolite, AM404, formed in the brain[11][13][14]. AM404 is a potent activator of the transient receptor potential vanilloid-1 (TRPV1) receptor and also inhibits the reuptake of the endocannabinoid anandamide, contributing to pain relief[1][14].

  • Serotonergic Pathways: There is substantial evidence that acetaminophen's analgesic effect involves the activation of descending serotonergic pathways, which modulate pain signals in the spinal cord[1][12][13].

Acetaminophen_MoA cluster_pathways Central Mechanisms APAP Acetaminophen (N-(4-hydroxyphenyl)acetamide) Metabolism Metabolism (Brain, Liver) APAP->Metabolism CNS Central Nervous System APAP->CNS p_AP p-Aminophenol Metabolism->p_AP Deacetylation AM404 AM404 p_AP->AM404 FAAH enzyme TRPV1 TRPV1 Activation AM404->TRPV1 COX COX Inhibition CNS->COX Serotonin Serotonergic Pathway Activation CNS->Serotonin Effects Analgesic & Antipyretic Effects COX->Effects Serotonin->Effects TRPV1->Effects

Caption: Proposed central mechanisms of action for Acetaminophen.

This compound (AMAP): A Tool for Mechanistic Toxicology

AMAP has historically been used as a non-hepatotoxic regioisomer to study the mechanisms of acetaminophen-induced liver injury[4][5]. The rationale was that any biological effects observed with acetaminophen but not with AMAP could be attributed to the specific metabolic pathways leading to toxicity. However, this paradigm is being challenged.

Recent studies have revealed that while AMAP is significantly less toxic in mice, it demonstrates comparable or even greater toxicity than acetaminophen in ex vivo models using rat and human liver slices[6][10]. This species-specific toxicity underscores the importance of using human-relevant models in toxicology. The mechanism of AMAP-induced toxicity appears to differ from acetaminophen, as glutathione conjugates of AMAP were not detected in any species tested, unlike the prominent glutathione conjugate of acetaminophen[6][10].

The Toxicology Profile: A Story of Metabolic Activation

The most critical distinction between these two isomers lies in their toxicological profiles, which are intimately linked to their metabolism.

Acetaminophen-Induced Hepatotoxicity

At therapeutic doses, acetaminophen is safely metabolized through glucuronidation and sulfation. However, during an overdose, these pathways become saturated, shunting more of the drug towards metabolism by cytochrome P450 enzymes (primarily CYP2E1)[9][15]. This process generates a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[7][8][16].

NAPQI is normally detoxified by conjugation with glutathione (GSH). During an overdose, hepatic GSH stores are depleted, allowing NAPQI to bind covalently to cellular proteins, particularly mitochondrial proteins[7][8]. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death, resulting in acute liver failure[15][17][18].

APAP_Toxicity APAP_OD Acetaminophen Overdose CYP450 CYP450 Enzymes APAP_OD->CYP450 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH_Depletion Glutathione (GSH) Depletion NAPQI->GSH_Depletion Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts GSH_Depletion->Protein_Adducts allows Mito_Dysfunction Mitochondrial Dysfunction & Oxidative Stress Protein_Adducts->Mito_Dysfunction Necrosis Hepatocyte Necrosis (Liver Injury) Mito_Dysfunction->Necrosis

Caption: Metabolic pathway of Acetaminophen-induced hepatotoxicity.

The Evolving View on AMAP Toxicity

The toxicity of AMAP is less understood but appears to be species-dependent. In mice, AMAP is considered non-toxic, which led to its use as a negative control[4]. However, in rat and human liver tissue, AMAP is toxic[6][10]. This suggests that the metabolic pathways and/or the inherent reactivity of its metabolites differ significantly across species. While the exact toxic metabolite of AMAP has not been definitively identified, it is hypothesized to involve hydroquinone intermediates[6][10]. The key finding is the absence of GSH conjugation, indicating a distinct detoxification route or a different reactive intermediate compared to acetaminophen[6].

Experimental Protocol: Comparative In Vitro Cytotoxicity Assessment

To empirically compare the cytotoxic potential of these two isomers, a standard in vitro assay using a relevant cell line, such as the human hepatoma cell line HepG2, is essential. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[19][20][21].

Workflow: MTT Cytotoxicity Assay

MTT_Workflow Step1 1. Cell Seeding Seed HepG2 cells in a 96-well plate. Incubate for 24h. Step2 2. Compound Treatment Treat cells with serial dilutions of Acetaminophen and AMAP. Include vehicle control. Step1->Step2 Step3 3. Incubation Incubate for 24-48h to allow for cytotoxic effects. Step2->Step3 Step4 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. Step3->Step4 Step5 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. Step4->Step5 Step6 6. Absorbance Reading Read absorbance at ~570nm using a plate reader. Step5->Step6 Step7 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. Step6->Step7

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Rationale: HepG2 cells are a human liver carcinoma line that retains many of the metabolic enzymes found in primary hepatocytes, making them a suitable model for studying hepatotoxicity.

    • Protocol: Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum). Seed cells into a 96-well microplate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Rationale: A dose-response curve is necessary to determine the concentration at which each compound induces 50% cell death (IC50), providing a quantitative measure of cytotoxicity.

    • Protocol: Prepare stock solutions of N-(4-hydroxyphenyl)acetamide and this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 10 mM). Add the diluted compounds to the designated wells. Include wells with vehicle (DMSO) alone as a negative control.

  • Incubation:

    • Rationale: An incubation period is required for the compounds to exert their cytotoxic effects. A 24 to 48-hour window is typical for assessing acute toxicity.

    • Protocol: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 or 48 hours.

  • MTT Assay:

    • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial reductase enzymes. In viable cells, these enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals[21][22]. The amount of formazan produced is directly proportional to the number of living cells[21].

    • Protocol:

      • Remove the treatment media from the wells.

      • Add 100 µL of fresh media and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

      • Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

      • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Rationale: Quantifying the colored formazan product allows for the calculation of cell viability and the determination of IC50 values.

    • Protocol: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The comparison between N-(4-hydroxyphenyl)acetamide and this compound serves as a powerful illustration of how subtle molecular modifications can profoundly impact biological activity. While acetaminophen is a well-established analgesic and antipyretic with a known risk of dose-dependent hepatotoxicity mediated by its NAPQI metabolite, AMAP presents a more complex toxicological picture. Once considered a non-toxic analog, emerging evidence reveals species-dependent toxicity in human and rat models, operating through a mechanism distinct from that of acetaminophen.

This comparative analysis underscores the critical need for careful structure-activity and structure-toxicity relationship studies in drug development. For researchers, AMAP's species-specific toxicity highlights the limitations of animal models and reinforces the imperative to utilize human-relevant systems early in the discovery pipeline. Future research should focus on elucidating the precise metabolic pathways and reactive intermediates responsible for AMAP-induced toxicity in human cells to better understand its risk profile and its utility as a chemical probe.

References

  • Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201–232.
  • Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update.
  • Ghanem, C. I., Pérez, M. J., Manautou, J. E., & Mottino, A. D. (2016). Acetaminophen from liver to brain: New insights into drug pharmacological action and toxicity. Pharmacological Research, 109, 119–131.
  • Wikipedia contributors. (2024, January 8). Paracetamol. In Wikipedia, The Free Encyclopedia.
  • Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of Acetaminophen-Induced Liver Necrosis. Adverse Drug Reaction, 31, 35-77.
  • Anderson, B. J. (2008). Paracetamol (Acetaminophen): mechanisms of action.
  • Brune, K., Renner, B., & Hinz, B. (2006). Paracetamol: mechanism of action. PubMed, 41(Suppl 1), S1-4.
  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death mechanisms in drug-induced liver injury: lessons from acetaminophen hepatotoxicity. Drug metabolism reviews, 44(1), 88–110.
  • Du, K., Ramachandran, A., & Jaeschke, H. (2016). Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions. Hepatobiliary Surgery and Nutrition, 5(4), 304–312.
  • Jaeschke, H., & Ramachandran, A. (2020). Acetaminophen Hepatotoxicity: Paradigm for Understanding Mechanisms of Drug-Induced Liver Injury. Annual Review of Pharmacology and Toxicology, 60, 133-155.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Molecular Biology and Biotechnology. IntechOpen.
  • Bulera, S. J., Birge, R. B., & Uetrecht, J. P. (2001). Differential Regulation of Mitogen-Activated Protein Kinase Pathways by Acetaminophen and Its Nonhepatotoxic Regioisomer 3′-Hydroxyacetanilide in TAMH Cells. Toxicological Sciences, 60(1), 129–137.
  • Med-ChemExpress. (n.d.). Metacetamol (AMAP).
  • BenchChem. (n.d.). This compound.
  • PubChem. (n.d.). Compound Summary for CID 86986, (4-Hydroxyphenyl)acetamide.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
  • PubChem. (n.d.). Compound Summary for CID 45750, N-hydroxy-N-(4-hydroxyphenyl)acetamide.
  • Hadi, M., Dragovic, S., van Swelm, R., Herpers, B., van de Water, B., Russel, F. G., ... & Groothuis, G. M. (2013). AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver. Archives of toxicology, 87(1), 119–128.
  • Kroll, A., Vo, T. B., & Zarn, J. A. (2014). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC pharmacology & toxicology, 15, 45.
  • ChemicalBook. (n.d.). 4-Hydroxyphenylacetamide.
  • Hadi, M., Dragovic, S., van Swelm, R., Herpers, B., van de Water, B., Russel, F. G., ... & Groothuis, G. M. (2012). AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver.
  • Kosheeka. (2023, January 23).
  • ChemBK. (n.d.). 4-Hydroxyphenylacetamide.
  • Virogin Biotech. (2023, April 1). Cytotoxicity Assays: How We Test Cell Viability.
  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journal of Pharmaceutical Research, 6(4).
  • Echemi. (n.d.). (4-Hydroxyphenyl)acetamide SDS.
  • Amato, G., Baldassarro, V. A., D'Amico, M., Di Majo, D., Ferrante, C., Giammona, G., ... & Pitarresi, G. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(9), 14389–14403.
  • Raptopoulou, C. P., Psycharis, V., Terzis, A., & Papaefstathiou, G. S. (2009). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 33(10), 2059-2062.
  • Chittiboyina, A. G., Venkatraman, M. S., Waters, C. M., & Rawal, V. H. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 200, 112423.
  • Jarošová, V. G., & Jansa, J. (2022). Exploring acetaminophen prodrugs and hybrids: a review. RSC Medicinal Chemistry, 13(4), 384–401.
  • ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5).
  • BenchChem. (n.d.). N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide.
  • Jaeschke, H. (2015). Acetaminophen Toxicity: Novel Insights Into Mechanisms and Future Perspectives. Gene expression, 16(3), 115–124.
  • Royal Society of Chemistry. (2022).
  • SIELC Technologies. (2018, February 16). Acetamide, N-(3-amino-4-hydroxyphenyl)-. [Link]

  • Agrawal, S., & Khazaeni, B. (2023). Acetaminophen Toxicity. In StatPearls.
  • Medscape. (2024, February 2).
  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Cleveland Clinic. (n.d.). Acetaminophen Toxicity & Overdose in Children.
  • Merck Manual Professional Edition. (n.d.). Acetaminophen Poisoning.

Sources

A Comparative Analysis of N-(3-Amino-4-hydroxyphenyl)acetamide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous evaluation of isomeric compounds is paramount. Subtle shifts in the arrangement of functional groups on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, biological activity, and toxicological profile. This guide presents a comprehensive comparative analysis of the isomers of "N-(3-Amino-4-hydroxyphenyl)acetamide," a key structural motif in medicinal chemistry. By synthesizing available data and providing detailed experimental workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of these closely related compounds.

Introduction to N-(Amino-hydroxyphenyl)acetamide Isomers

The N-(amino-hydroxyphenyl)acetamide scaffold is a versatile building block in the synthesis of a wide array of biologically active molecules. The parent compound and its isomers are structurally related to well-known analgesics and other therapeutic agents. The relative positions of the amino, hydroxyl, and acetamido groups on the phenyl ring give rise to a number of positional isomers, each with a unique electronic and steric profile. Understanding the distinct characteristics of these isomers is crucial for lead optimization, structure-activity relationship (SAR) studies, and the development of safe and efficacious drug candidates.

This guide will focus on a comparative analysis of the key positional isomers of this compound, exploring their synthesis, physicochemical properties, spectroscopic characterization, and reported biological activities.

Physicochemical Properties: A Comparative Overview

The positioning of the amino and hydroxyl groups in relation to the acetamido moiety significantly impacts the physicochemical properties of these isomers, influencing their solubility, polarity, and potential for intermolecular interactions. While comprehensive experimental data for all isomers is not always available in a single source, we can extrapolate trends based on the well-studied aminophenol precursors.

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted logPKey Structural Feature
This compound C₈H₁₀N₂O₂166.180.11Amino and hydroxyl groups are ortho to each other.
N-(5-Amino-2-hydroxyphenyl)acetamide C₈H₁₀N₂O₂166.180.11Amino and hydroxyl groups are meta to each other.
N-(4-Amino-3-hydroxyphenyl)acetamide C₈H₁₀N₂O₂166.180.11Amino and hydroxyl groups are ortho to each other.
N-(2-Amino-3-hydroxyphenyl)acetamide C₈H₁₀N₂O₂166.180.11Amino and hydroxyl groups are ortho to each other.
N-(4-Amino-2-hydroxyphenyl)acetamide C₈H₁₀N₂O₂166.180.11Amino and hydroxyl groups are meta to each other.
N-(2-Amino-4-hydroxyphenyl)acetamide C₈H₁₀N₂O₂166.180.11Amino and hydroxyl groups are para to each other.

Note: Predicted logP values are estimations and can vary based on the algorithm used. Experimental determination is recommended for accurate assessment.

Synthesis and Spectroscopic Characterization: Distinguishing the Isomers

The synthesis of N-(amino-hydroxyphenyl)acetamide isomers typically involves the acetylation of the corresponding aminophenol. The choice of acetylating agent and reaction conditions can be optimized to achieve high yields and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structural confirmation and differentiation of the isomers.

General Synthetic Protocol: Acetylation of Aminophenols

The following protocol outlines a general method for the synthesis of N-(amino-hydroxyphenyl)acetamide isomers. The specific aminophenol starting material will determine the final isomer produced.

Experimental Protocol: Acetylation of Aminophenol

  • Dissolution: Dissolve the desired aminophenol isomer (1 equivalent) in a suitable solvent, such as glacial acetic acid or a mixture of water and a co-solvent.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure N-(amino-hydroxyphenyl)acetamide isomer.

Caption: General workflow for the synthesis of N-(amino-hydroxyphenyl)acetamide isomers.

Comparative Spectroscopic Data

The unique substitution pattern of each isomer results in distinct spectroscopic signatures. Below is a comparative summary of expected and reported spectral data for some of the isomers.

Table 2: Comparative Spectroscopic Data of Selected N-(hydroxyphenyl)acetamide Isomers [1]

CompoundKey ¹H NMR Signals (DMSO-d₆, δ ppm)Key ¹³C NMR Signals (DMSO-d₆, δ ppm)Key IR Absorptions (cm⁻¹)
N-(4-hydroxy-2-methylphenyl)acetamide 9.19 (s, 1H), 9.09 (s, 1H), 7.02 (d, 1H), 6.58 (d, 1H), 6.53 (dd, 1H), 2.07 (s, 3H), 1.98 (s, 3H)168.15, 154.88, 133.95, 127.90, 127.07, 116.52, 112.52, 23.02, 18.01~3300 (O-H), ~3250 (N-H), ~1650 (C=O)
N-(2-fluoro-4-hydroxyphenyl)acetamide 9.72 (s, 1H), 9.40 (s, 1H), 7.39 (t, 1H), 6.59 (dd, 1H), 6.56-6.30 (m, 1H), 2.00 (s, 3H)168.33, 155.24 (d), 155.46 (d), 126.56 (d), 117.14 (d), 110.83 (d), 102.67 (d), 23.08~3300 (O-H), ~3250 (N-H), ~1660 (C=O)
N-(2-chloro-4-hydroxyphenyl)acetamide 9.79 (s, 1H), 9.32 (s, 1H), 7.29 (d, 1H), 6.84 (d, 1H), 6.70 (dd, 1H), 2.01 (s, 3H)168.49, 155.64, 128.57, 126.40, 115.53, 114.34, 22.98~3300 (O-H), ~3250 (N-H), ~1660 (C=O)
N-(2-bromo-4-hydroxyphenyl)acetamide 9.80 (s, 1H), 9.30 (s, 1H), 7.22 (d, 1H), 7.00 (d, 1H), 6.74 (dd, 1H), 2.00 (s, 3H)168.47, 155.96, 129.13, 127.81, 119.78, 118.54, 114.89, 22.94~3300 (O-H), ~3250 (N-H), ~1660 (C=O)

Note: This table presents data for related substituted N-(hydroxyphenyl)acetamide compounds to illustrate the impact of substitution on spectral properties. The exact chemical shifts for the amino-substituted isomers will vary but will follow predictable trends based on the electronic effects of the amino group.

Chromatographic Separation: A Key Analytical Challenge

The structural similarity of these isomers presents a significant analytical challenge for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase composition, and detector settings.

Experimental Protocol: HPLC Separation of N-(Amino-hydroxyphenyl)acetamide Isomers

This protocol is a starting point and may require optimization for specific isomer pairs.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm or 280 nm) is recommended.

  • Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition.

  • Injection Volume: 10-20 µL.

  • Optimization: Adjust the gradient profile, mobile phase pH, and column temperature to achieve optimal separation of the isomers.

Caption: A simplified workflow for the HPLC separation of N-(amino-hydroxyphenyl)acetamide isomers.

Comparative Biological Activity: Unveiling Isomer-Specific Effects

Antioxidant and Anti-inflammatory Potential

Several studies have highlighted the antioxidant and anti-inflammatory properties of acetamide derivatives.[2][5] The presence of phenolic hydroxyl groups and amino moieties suggests that these isomers may act as radical scavengers and modulators of inflammatory pathways. For instance, N-(2-hydroxyphenyl)acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in an animal model of arthritis.[3] Comparative studies are needed to determine which isomeric form exhibits the most potent activity.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of acetamide derivatives against various cancer cell lines is an active area of research. The substitution pattern on the phenyl ring can dramatically influence the anticancer activity. For example, N-(2-hydroxyphenyl)acetamide has demonstrated a potent antitumor effect against the human breast cancer cell line MCF-7.[4] A comparative in vitro cytotoxicity assay, such as the MTT assay, is essential to systematically evaluate the anticancer efficacy of the different N-(amino-hydroxyphenyl)acetamide isomers.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each N-(amino-hydroxyphenyl)acetamide isomer for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Conclusion and Future Directions

The isomers of this compound represent a fascinating class of compounds with diverse and potentially valuable biological activities. This guide has provided a framework for their comparative analysis, encompassing their synthesis, characterization, separation, and biological evaluation. While some data is available for individual isomers and related compounds, a systematic, head-to-head comparison of all positional isomers is a critical next step.

Future research should focus on:

  • The complete synthesis and unambiguous spectroscopic characterization of all N-(amino-hydroxyphenyl)acetamide isomers.

  • The development and validation of robust analytical methods for the simultaneous separation and quantification of all isomers.

  • Comprehensive in vitro and in vivo studies to comparatively evaluate their antioxidant, anti-inflammatory, and anticancer activities.

  • Toxicological assessments to establish the safety profile of each isomer.

By undertaking these systematic investigations, the scientific community can unlock the full potential of this versatile chemical scaffold and pave the way for the development of novel therapeutic agents.

References

Sources

A Comparative Guide to Purity Assessment of N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate

N-(3-Amino-4-hydroxyphenyl)acetamide is a key chemical intermediate whose molecular architecture, featuring amino, hydroxyl, and acetamide functional groups, makes it a valuable precursor in medicinal chemistry. It serves as a foundational scaffold for synthesizing novel therapeutic agents, including potent antimicrobial aurone derivatives and carbonic anhydrase inhibitors targeted in oncology. Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this compound is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and stability of the final drug product.

Impurities can originate from various stages of the chemical's lifecycle, including synthesis, purification, and storage. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, these can be broadly classified as organic impurities (e.g., starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[1][2] Even trace amounts of these impurities can have unintended pharmacological effects or compromise the stability of the API. This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of this compound, offering field-proven insights into methodological choices and data interpretation.

The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

For non-volatile, polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for purity assessment. Its high resolving power, sensitivity, and quantitative accuracy make it indispensable in a regulated environment.

The Causality Behind the Choice: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being moderately polar, will interact with the stationary phase but can be eluted by a mobile phase containing an organic modifier like acetonitrile or methanol. Structurally similar impurities, which may have slight differences in polarity (e.g., an additional hydroxyl group or a missing amino group), will exhibit different retention times, allowing for their separation and quantification.

Diagram: General RP-HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquil System Equilibration MobilePhase->SystemEquil StandardPrep Standard Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquil->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: A typical workflow for purity analysis using RP-HPLC.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a robust starting point for the analysis of this compound. Method optimization may be required based on the specific impurity profile and instrumentation.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (≥18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

Parameter Recommended Conditions Causality/Rationale
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector Standard configuration for robust and automated analysis.
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm A general-purpose C18 column provides excellent retention and resolution for this class of compounds.[3]
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifies the mobile phase to suppress the ionization of the phenolic hydroxyl group and the basic amino group, leading to sharper, more symmetrical peaks.
Mobile Phase B Acetonitrile The organic modifier used to elute the analyte and impurities from the C18 column.
Gradient Elution 5% B to 95% B over 20 minutes A gradient is crucial for eluting a wide range of potential impurities with varying polarities and ensuring the column is cleaned after each injection.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 275 nm Aminophenol structures typically exhibit strong absorbance in this region. A diode array detector (DAD) is recommended to assess peak purity.

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |

3. Solution Preparation:

  • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm filter before injection. Rationale: A higher concentration for the sample solution is used to ensure that low-level impurities (e.g., at the 0.05% reporting threshold) are detectable.

4. Analysis and Calculation:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the diluent (blank) to confirm the absence of system peaks.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Trustworthiness: The Imperative of Method Validation

A protocol is only reliable if it is validated. For impurity methods, key validation parameters defined by ICH guidelines ensure the data is trustworthy.[4]

  • Specificity: The ability to resolve the main peak from all potential impurities. This is often demonstrated by "spiking" the sample with known impurities and performing forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) to generate potential degradation products and prove they can be separated.[5]

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This ensures the method is sensitive enough to meet regulatory thresholds (e.g., reporting threshold of 0.05%).[2]

  • Linearity: Demonstrates that the detector response is proportional to the concentration of the impurity over a specified range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Orthogonal and Confirmatory Techniques

While HPLC is excellent for quantification, a multi-faceted approach provides the most comprehensive purity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The Causality Behind the Choice: When an unknown peak is detected in HPLC, its retention time alone provides no structural information. By coupling the HPLC to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the molecule eluting at that time. This is the single most powerful tool for impurity identification. It can confirm the identity of expected impurities (e.g., starting materials) and provide the crucial first piece of evidence—the molecular weight—for identifying unknown by-products or degradants.

Experimental Consideration: The HPLC method must be adapted for MS compatibility. Non-volatile buffers like phosphoric acid will contaminate the MS ion source. Therefore, a switch to a volatile acid like formic acid is required.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality Behind the Choice: NMR provides definitive structural information. A ¹H NMR spectrum serves as a unique fingerprint for the this compound molecule, confirming its identity. More importantly, it can be used for Quantitative NMR (qNMR) . By integrating the signals of the analyte against a certified internal standard of known purity and concentration, qNMR provides a direct and highly accurate measure of the absolute purity of the substance, orthogonal to chromatographic methods which are typically relative. It is also invaluable for characterizing the structure of unknown impurities after they have been isolated.

Comparative Analysis of Purity Assessment Techniques

The choice of technique depends on the specific question being asked: "How much?" versus "What is it?".

TechniquePrimary ApplicationSpecificitySensitivityThroughputInformation Provided
RP-HPLC (UV) Quantitative analysis of known and unknown impurities.High (if method is selective)High (ppm level)HighRelative Purity (Area %), Retention Time
LC-MS Identification of unknown impurities.Very HighVery High (ppb level)MediumMolecular Weight, Fragmentation Pattern
NMR Structural Confirmation and Absolute Purity (qNMR).Very HighLowLowDefinitive Structure, Absolute Molar Purity
Titrimetry Assay of total basic/acidic functional groups.LowLowHighOverall functional group content, not impurity-specific.
Diagram: Logical Approach to Purity Assessment

Purity_Logic cluster_quant Quantification & Profiling cluster_ident Identification & Characterization Start This compound Batch Received HPLC RP-HPLC Analysis (Purity Profile) Start->HPLC Decision1 Are all peaks identified and below specification? HPLC->Decision1 LCMS LC-MS Analysis (Identify Unknowns) Decision1->LCMS No Report Final Purity Report (Certificate of Analysis) Decision1->Report Yes Isolate Isolate Impurity (Prep HPLC) LCMS->Isolate Structure not obvious from MS LCMS->Report Structure Identified NMR_ID NMR Analysis (Structure Elucidation) Isolate->NMR_ID NMR_ID->Report

Caption: Decision-making workflow for comprehensive purity analysis.

Conclusion: A Multi-Modal Strategy for Unimpeachable Quality

The purity assessment of this compound is a clear illustration of a core principle in modern pharmaceutical analysis: no single technique tells the whole story. While RP-HPLC is the cornerstone for routine quality control and quantitative purity determination, its power is magnified when combined with orthogonal methods. A robust, self-validating analytical strategy integrates RP-HPLC for routine profiling, LC-MS for the rapid identification of any unexpected or unknown impurities, and NMR for absolute structural confirmation and orthogonal quantification. This multi-modal approach ensures a comprehensive understanding of the impurity profile, guaranteeing the quality and safety of this critical synthetic intermediate and the life-saving medicines derived from it.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • Impurities in New Drug Substances Q3A(R2). ICH Harmonised Tripartite Guideline. [Link]

  • Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. National Institutes of Health (PMC). [Link]

Sources

A Guide to the Inter-Laboratory Analysis of N-(3-Amino-4-hydroxyphenyl)acetamide: A Comparative Study of HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-(3-Amino-4-hydroxyphenyl)acetamide. As a potential impurity and metabolite of significant interest in pharmaceutical development, ensuring the accuracy, precision, and reproducibility of its analysis across different laboratories is paramount for regulatory compliance and product safety. This document delves into the two predominant analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present detailed, field-tested protocols, a framework for establishing an inter-laboratory comparison study, and a critical evaluation of performance data. This guide is intended to equip researchers, analytical chemists, and quality control professionals with the expertise to select the appropriate methodology for their specific needs, troubleshoot common issues, and interpret data with confidence.

Introduction

The Analyte: this compound

This compound (CAS No. 102-33-0) is an aromatic amine that belongs to the class of acetamides.[1] Its structure is closely related to that of Acetaminophen (Paracetamol), a widely used analgesic and antipyretic.[2] The presence of this compound in pharmaceutical preparations can arise from synthesis pathways or as a degradation product, making it a critical quality attribute to monitor. Accurate quantification is essential to ensure that its levels remain within toxicologically acceptable limits as defined by regulatory bodies.

The Challenge: Why Accurate and Reproducible Analysis is Critical

In the pharmaceutical industry, analytical method validation provides documented evidence that a method is fit for its intended purpose.[3] For impurities like this compound, the analytical method must be sensitive enough to detect it at very low levels and specific enough to distinguish it from the active pharmaceutical ingredient (API) and other related substances.[4] When methods are transferred between laboratories—for instance, from a development lab to a quality control (QC) site—ensuring that the results remain consistent is a fundamental requirement of Good Manufacturing Practice (GMP).[5]

The Goal of Inter-Laboratory Comparison

An inter-laboratory comparison or proficiency test is the ultimate benchmark of a method's reproducibility.[4] It assesses the entire analytical system, including the instrument, the reagents, the analyst's technique, and the method's robustness when subjected to the inherent variability of different environments. The primary goals are to verify that a method yields equivalent results regardless of the testing site and to identify any potential biases or weaknesses in the analytical procedure that might not be apparent in a single-laboratory validation.

Core Analytical Methodologies

The choice of an analytical technique is fundamentally driven by the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, liquid chromatography is the separation technique of choice.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Quality Control

HPLC with UV detection is a robust, cost-effective, and widely available technique. It is exceptionally well-suited for quantifying analytes that possess a UV chromophore, which this compound does, thanks to its aromatic ring structure. This method is often the standard for routine QC testing, where concentration levels are typically well above the limit of detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

When trace-level quantification is required, or when the sample matrix is complex and introduces interfering peaks in UV chromatography, LC-MS/MS is the superior technique. Its power lies in its selectivity; it measures the specific mass-to-charge ratio (m/z) of the parent molecule and a specific fragment ion after collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high signal-to-noise ratio, enabling detection and quantification at levels far below what is possible with HPLC-UV.[6]

Experimental Protocols (Step-by-Step)

The following protocols are presented as robust starting points for method development and validation.

Protocol for HPLC-UV Analysis

This protocol is designed for the reliable quantification of this compound in a relatively clean sample matrix, such as a bulk drug substance.

3.1.1 Reagents and Materials

  • Reference Standard: this compound, certified purity >95%.

  • Mobile Phase A: 0.1% Formic Acid in deionized water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample: Active Pharmaceutical Ingredient (API) to be tested.

3.1.2 Standard and Sample Preparation

  • Stock Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution (approx. 10 mg/mL of API): Accurately weigh ~100 mg of the API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

3.1.3 Instrumental Conditions

ParameterRecommended Setting
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 0-10 min, 5-70% B; 10-12 min, 70-95% B; 12-15 min, 95% B; 15.1-20 min, 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 245 nm
Injection Vol. 10 µL

3.1.4 Analysis Procedure

  • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to confirm the absence of system peaks.

  • Inject the working standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol for LC-MS/MS Analysis

This protocol is optimized for high-sensitivity analysis, suitable for detecting trace levels of the analyte.

3.2.1 Reagents and Materials

  • Reference Standard: this compound, certified purity >95%.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) is highly recommended. If unavailable, a structurally similar compound can be used.

  • Mobile Phase A: 0.1% Formic Acid in deionized water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Diluent: 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B.

3.2.2 Standard and Sample Preparation

  • Stock Solutions (Analyte and IS, approx. 100 µg/mL): Prepare separate stock solutions as described in the HPLC-UV protocol.

  • Working IS Solution (approx. 100 ng/mL): Dilute the IS stock solution in the diluent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the analyte stock solution. Spike each standard with the Working IS Solution to a final constant concentration (e.g., 10 ng/mL).

  • Sample Solution: Prepare the sample as described in the HPLC-UV protocol. Before the final dilution step, spike the sample with the Working IS Solution to the same final concentration as the standards.

3.2.3 Instrumental Conditions

ParameterRecommended Setting
LC System UPLC/UHPLC Binary Pump with Autosampler
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 2-80% B; 5-6 min, 80-95% B; 6-7 min, 95% B; 7.1-9 min, 2% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: 167.1 -> 125.1; IS: 170.1 -> 128.1 (Illustrative)

Designing an Inter-Laboratory Comparison Study

A successful inter-laboratory study requires meticulous planning and execution to ensure the data is comparable and meaningful.

Study Design and Logic

The core principle is to distribute identical, homogeneous, and stable samples to all participating laboratories. A central coordinating laboratory is responsible for preparing a bulk sample (e.g., by spiking a production batch of API with a known amount of this compound), thoroughly mixing it, and dividing it into aliquots. These aliquots, along with a well-characterized reference standard and a detailed analytical protocol, are then shipped to the participating labs. Each lab analyzes the samples and reports their results back to the coordinator for statistical evaluation.

Workflow Diagram

The following diagram illustrates the logical flow of a typical inter-laboratory comparison study.

InterLab_Workflow cluster_coord_lab Coordinating Laboratory cluster_part_labs Participant Laboratories cluster_lab_a_proc Lab A Workflow cluster_lab_b_proc Lab B Workflow cluster_lab_c_proc Lab C Workflow prep Sample Preparation (Homogenization & Aliquoting) ship Ship Samples & Protocol prep->ship char Reference Material Characterization char->ship lab_a Lab A ship->lab_a Distribute Samples lab_b Lab B ship->lab_b Distribute Samples lab_c Lab C ship->lab_c Distribute Samples stats Statistical Analysis (e.g., z-scores, Cochran's/Grubbs' tests) report Final Comparison Report stats->report a_receive Receive Sample b_receive Receive Sample c_receive Receive Sample a_analyze Perform Analysis (HPLC / LC-MS/MS) a_receive->a_analyze a_report Report Results a_analyze->a_report a_report->stats Submit Data b_analyze Perform Analysis (HPLC / LC-MS/MS) b_receive->b_analyze b_report Report Results b_analyze->b_report b_report->stats Submit Data c_analyze Perform Analysis (HPLC / LC-MS/MS) c_receive->c_analyze c_report Report Results c_analyze->c_report c_report->stats Submit Data

Sources

A Comparative Guide to the Comprehensive Characterization of an N-(3-Amino-4-hydroxyphenyl)acetamide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Well-Defined Reference Standard

In the landscape of pharmaceutical development and manufacturing, the purity and safety of an active pharmaceutical ingredient (API) are paramount. N-(3-Amino-4-hydroxyphenyl)acetamide is a positional isomer of the common analgesic N-(4-hydroxyphenyl)acetamide (Acetaminophen or Paracetamol) and can be a process impurity or degradation product.[1] The accurate quantification of such related substances is critical, as their presence can impact the safety and efficacy of the final drug product. This necessitates the use of a highly pure and rigorously characterized reference standard.

A reference standard serves as the benchmark against which production batches of APIs and formulated drugs are tested.[2] Its quality is therefore non-negotiable. According to the International Council for Harmonisation (ICH) guidelines, a reference standard must be of high purity, and its intended purpose must be supported by a comprehensive set of analytical tests.[3] Simply stating a purity value is insufficient; a true reference standard is defined by the sum of its characterized parts—identity, purity, potency, and solid-state properties—each confirmed through orthogonal analytical techniques.

This guide provides a comparative analysis of the essential analytical techniques required to fully characterize a reference standard of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, demonstrating how a multi-faceted, self-validating analytical strategy provides an unassailable confirmation of the standard's quality.

The Orthogonal Strategy: A Foundation of Trust

No single analytical method can provide a complete picture of a chemical substance. An orthogonal approach, which employs multiple, independent analytical techniques, is the cornerstone of modern reference standard characterization. Each method should, in principle, rely on different physicochemical properties of the molecule. This redundancy ensures that any potential weakness or blind spot in one technique is covered by the strengths of another, leading to a highly trustworthy and scientifically sound characterization.

The following diagram illustrates a typical orthogonal workflow for the comprehensive characterization of the this compound reference standard.

G cluster_0 Primary Characterization cluster_1 Physicochemical Characterization cluster_2 Final Certification cluster_3 Analytical Techniques Identity Identity Confirmation MassBalance Purity Assignment (Mass Balance) Identity->MassBalance Ensures Correct Analyte Purity Purity & Assay Purity->MassBalance Quantitative Assay Structure Structure Elucidation Structure->Identity Confirms Connectivity SolidState Solid-State Properties SolidState->MassBalance Accounts for Non-API Solid Components Residuals Residual Solvents/Water Residuals->MassBalance Accounts for Volatiles NMR NMR Spectroscopy (¹H, ¹³C) NMR->Structure MS Mass Spectrometry (MS) MS->Identity HPLC HPLC-UV HPLC->Purity FTIR FTIR FTIR->Identity DSC DSC DSC->SolidState TGA TGA TGA->Residuals KF Karl Fischer KF->Residuals

Caption: Orthogonal workflow for reference standard characterization.

Comparison of Core Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the primary technique for determining the purity of a reference standard by separating the main component from its organic impurities. For this compound, a reversed-phase method is highly effective.[4][5]

Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. The polar stationary phase (e.g., C18) interacts with the non-polar regions of the analyte and its impurities. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. This allows for the separation of structurally similar impurities, such as positional isomers or precursors from the synthesis process.[1] UV detection is suitable due to the presence of a chromophore (the phenyl ring) in the molecule.

ParameterHPLC-UVqNMR (Quantitative NMR)
Primary Measurement Area % of main peak relative to total peak area.Molar ratio of analyte to a certified internal standard.
Selectivity High; separates isomers and related compounds.Very high; structure-specific signals.
Sensitivity High (ng to pg level).Moderate (µg level).
Quantification Basis Relative (assumes equal detector response for impurities).Absolute/Primary method.
Strengths Excellent for detecting and quantifying trace organic impurities.Does not require a reference standard of the analyte itself.
Weaknesses Requires a high-purity standard for assay; response factors can vary.Less sensitive to trace impurities; requires a soluble, non-interfering internal standard.
  • System Preparation: An HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector is used.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size.[4]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. (For MS compatibility, 0.1% Formic Acid is used).[5]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from 5% B to 95% B is employed to elute all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Sample Solution: Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Test (SST): Before analysis, inject the sample solution six times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. This ensures the system is performing with adequate precision.[6]

  • Analysis: Inject a blank (diluent) followed by the sample solution.

  • Data Processing: Integrate all peaks detected. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

While HPLC provides retention time, MS provides a fundamental physical property: the mass-to-charge ratio (m/z). This is the gold standard for confirming the identity of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive proof of identity.

Causality: In electrospray ionization (ESI), the analyte is ionized, typically by protonation [M+H]⁺. The mass analyzer then separates these ions based on their m/z. For this compound (C₈H₁₀N₂O₂), the expected exact mass is 166.0742 g/mol . An HRMS instrument should measure this value to within a few parts per million (ppm), ruling out other potential elemental compositions. Tandem MS (MS/MS) can further fragment the parent ion to confirm its structure.[7]

G HPLC HPLC Separation ESI Electrospray Ionization Source HPLC->ESI Eluent MS1 Mass Analyzer 1 (Quadrupole) Selects [M+H]⁺ ESI->MS1 Ions CID Collision Cell (Fragmentation) MS1->CID Parent Ion (m/z 167.08) MS2 Mass Analyzer 2 (TOF) Analyzes Fragments CID->MS2 Fragment Ions Detector Detector MS2->Detector Data Mass Spectrum (Identity & Structure) Detector->Data

Caption: Workflow for identity confirmation by LC-MS/MS.

TechniqueExpected Result for this compoundInformation Provided
HRMS (ESI+) [M+H]⁺ ion at m/z 167.0815 (± 5 ppm)Confirms elemental composition (C₈H₁₁N₂O₂⁺) and molecular weight.
MS/MS Characteristic fragment ions (e.g., loss of acetamide group)Provides structural confirmation by showing connectivity of functional groups.
NMR Spectroscopy: The Gold Standard for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[8] It provides atom-level information on the chemical environment and connectivity. For a reference standard, ¹H and ¹³C NMR spectra are essential to confirm that the correct isomer has been synthesized and that no major structural impurities are present.

Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In a strong external magnetic field, they align in specific orientations. Radiofrequency pulses can excite these nuclei, and as they relax, they emit signals. The frequency of this signal (chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule.

¹H Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5Singlet (broad)1HPhenolic -OH
~9.0Singlet1HAmide -NH
~7.1Doublet1HAromatic H
~6.9Doublet of doublets1HAromatic H
~6.7Doublet1HAromatic H
~4.8Singlet (broad)2HAmine -NH₂
~1.9Singlet3HAcetyl -CH₃

Note: Exact chemical shifts can vary slightly. The pattern of aromatic signals is key to confirming the 1,2,4-trisubstitution pattern on the benzene ring.

Thermal Analysis (DSC & TGA): Assessing Solid-State Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the solid-state properties of the reference standard.

Causality:

  • DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] It can detect events like melting, crystallization, and solid-solid phase transitions. For a crystalline reference standard, a sharp, well-defined melting endotherm is expected, indicating high purity.

  • TGA measures the change in mass of a sample as a function of temperature.[9] It is used to quantify the amount of residual solvents and water in the material and to determine its thermal stability.[10][11]

TechniqueInformation ProvidedTypical Acceptance Criteria
DSC Melting Point, PolymorphismSharp endotherm with onset close to literature value (e.g., 176-178°C for a related isomer).[12]
TGA Thermal decomposition, Residual VolatilesNo significant mass loss below the decomposition temperature. Mass loss should correlate with results from Karl Fischer and residual solvent analysis.
Karl Fischer Titration Water ContentTypically ≤ 0.5%.

Data Synthesis and Final Purity Assignment

The ultimate goal of characterization is to assign a purity value to the reference standard that can be used for quantitative analysis. The most robust method for this is Mass Balance . This approach calculates purity by subtracting all measured impurities from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-combustible Residue)

  • % Organic Impurities: Determined by HPLC-UV area normalization.

  • % Water: Determined by Karl Fischer titration.

  • % Residual Solvents: Determined by Headspace Gas Chromatography (HS-GC).

  • % Non-combustible Residue: Determined by TGA or a sulfated ash test.

This mass balance approach is scientifically sound because it is based on the sum of independently measured components, fulfilling the orthogonal strategy and providing a highly trustworthy purity value for the reference standard.[13]

Conclusion

The characterization of an this compound reference standard is a comprehensive process that relies on the synergistic application of multiple, orthogonal analytical techniques. HPLC-UV serves as the primary tool for assessing organic purity, while MS and NMR provide incontrovertible proof of identity and structure. Thermal analysis and Karl Fischer titration complete the picture by quantifying solid-state properties and volatile impurities. By integrating the results from these independent methods into a mass balance calculation, a scientifically defensible purity value is assigned. This rigorous, multi-faceted approach ensures that the reference standard is fit for its intended purpose, underpinning the quality, safety, and efficacy of pharmaceutical products.

References

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. J. Med. Org. Chem., 5(4). Available at: [Link]

  • Supporting Information for "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols". (n.d.). Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 1), 77–80. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). N-(3-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3627–o3628. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)-. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • ResearchGate. (n.d.). DSC thermal analysis (n = 3, mean ± standard deviation). Available at: [Link]

  • International Council for Harmonisation (ICH). (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Available at: [Link]

  • Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 889–898. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 84-88. Available at: [Link]

  • Faust, A. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). Available at: [Link]

  • Creusat, G., et al. (2020). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 25(23), 5727. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Available at: [Link]

  • Pyda, M., & Lewandowski, M. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Materials, 13(24), 5698. Available at: [Link]

  • Wikipedia. (n.d.). Paracetamol. Available at: [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Available at: [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. Available at: [Link]

  • ChemBK. (n.d.). 4-Hydroxyphenylacetamide. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]

  • US EPA. (n.d.). Acetamide, N-(3-amino-4-methylphenyl)-. Available at: [Link]

  • INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). IAJPS, 11(08). Available at: [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. eLS, 1-15. Available at: [Link]

  • PubChem. (n.d.). Acetamide, N-(3-fluoro-4-hydroxyphenyl)-. Available at: [Link]

  • USP-NF. (n.d.). General Notices: Comments were received for the following, when they were proposed in the Pharmacopeial Forum. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Analysis

In pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. N-(3-Amino-4-hydroxyphenyl)acetamide (AMHAP), a potential process-related impurity and degradation product of Paracetamol (Acetaminophen), requires precise analytical control.[1] The establishment of a robust analytical method is not the end of the journey. As laboratories modernize and strive for higher efficiency, transferring methods between different instrument platforms—such as from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC)—becomes necessary. This transition demands a rigorous cross-validation process to ensure that the new method yields equivalent or superior results to the established one, maintaining data integrity and regulatory compliance.[2][3]

This guide provides an in-depth comparison of a traditional HPLC method and a modern UPLC method for the quantification of AMHAP. It is designed for researchers, analytical scientists, and quality control professionals, offering detailed protocols, comparative data, and the scientific rationale behind the cross-validation strategy, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

The Foundation: Understanding the Analytical Platforms

The primary technological difference between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressure of the system.[6]

  • High-Performance Liquid Chromatography (HPLC): The long-established standard, HPLC systems typically use columns packed with 3-5 µm particles and operate at pressures up to 6,000 psi. This provides reliable and robust separations suitable for many quality control applications.[2][6]

  • Ultra-Performance Liquid Chromatography (UPLC): A significant advancement, UPLC utilizes columns with sub-2 µm particles. To efficiently pump the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi). This results in dramatically improved resolution, speed, and sensitivity.[6][7]

The transition from HPLC to UPLC is not merely an instrument swap; it is a strategic decision to enhance laboratory throughput, reduce solvent consumption, and achieve superior analytical performance.[2] However, this transition must be scientifically justified through a comprehensive cross-validation study.

Experimental Design: Protocols for AMHAP Quantification

The following protocols are representative methodologies for the analysis of AMHAP. They are designed to be scientifically sound and serve as a robust framework for method development and cross-validation.

Common Sample and Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 0.1 µg/mL to 25 µg/mL).

  • Sample Preparation: Prepare the sample (e.g., a dissolved drug product) in the diluent to achieve a theoretical AMHAP concentration within the calibration range. Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

Method A: Traditional RP-HPLC-UV Protocol
  • Causality: This method is designed for robustness and reliability on standard HPLC equipment. The C18 column is a workhorse for reversed-phase chromatography, and the isocratic elution is simple and ensures good reproducibility. The selected wavelength of 230 nm provides a strong chromophoric response for AMHAP.

ParameterCondition
Instrumentation Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) : Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 15 minutes
Method B: Modern UPLC-UV Protocol (Transferred from HPLC)
  • Causality: This method is geometrically scaled from the HPLC method to leverage the advantages of UPLC.[7] The smaller column dimensions and particle size necessitate a lower flow rate and injection volume to maintain a similar linear velocity and prevent overloading. The gradient elution is introduced to sharpen the peak and reduce the significantly shorter run time, boosting throughput.

ParameterCondition
Instrumentation Waters ACQUITY UPLC H-Class or equivalent UPLC system with PDA/TUV Detector
Column C18, 2.1 mm x 50 mm, 1.7 µm particle size
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Program 0-0.5 min (5% B), 0.5-2.5 min (5% to 40% B), 2.5-2.6 min (40% to 5% B), 2.6-3.5 min (5% B)
Flow Rate 0.5 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
Detection Wavelength 230 nm
Run Time 3.5 minutes

Visualization of Analytical Workflows

To clearly illustrate the processes, the following diagrams outline the logical flow of a cross-validation study and the general chromatographic analysis workflow.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc Method A: HPLC Analysis cluster_uplc Method B: UPLC Analysis cluster_compare Data Comparison & Evaluation Prep Prepare Identical Sets of Samples & Standards HPLC_Analysis Analyze on Validated HPLC System Prep->HPLC_Analysis UPLC_Analysis Analyze on UPLC System Prep->UPLC_Analysis HPLC_Data Collect HPLC Validation Data HPLC_Analysis->HPLC_Data Compare Statistically Compare Performance Parameters (ICH Q2(R1)) HPLC_Data->Compare UPLC_Data Collect UPLC Validation Data UPLC_Analysis->UPLC_Data UPLC_Data->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

ChromatographicWorkflow A Sample/ Standard Preparation B Autosampler Injection A->B C Chromatographic Separation (Column) B->C D UV/PDA Detection C->D E Data Acquisition & Processing (CDS) D->E F Quantification & Reporting E->F

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for the Analysis of N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of N-(3-Amino-4-hydroxyphenyl)acetamide (AMAP)

This compound, a key intermediate and potential impurity in the synthesis of various pharmaceuticals, presents a unique set of challenges for analytical chemists. Its polar nature, aromatic structure, and susceptibility to degradation necessitate a robust and selective High-Performance Liquid Chromatography (HPLC) method for accurate quantification and impurity profiling. The development of a stability-indicating method is paramount to ensure the quality, safety, and efficacy of any drug substance or product associated with AMAP.

This guide provides an in-depth comparison of the performance of three commonly used reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—for the analysis of this compound. We will delve into the fundamental principles governing the separation on each stationary phase, present comparative experimental data, and provide a detailed protocol for a stability-indicating method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for this critical compound.

The Causality of Column Selection: Understanding Stationary Phase Interactions

The choice of an appropriate HPLC column is the cornerstone of a successful separation. The retention and selectivity of an analyte are dictated by the intricate interplay of interactions between the analyte, the stationary phase, and the mobile phase. For a polar aromatic molecule like AMAP, the selection of the stationary phase is particularly critical.

  • C18 (Octadecylsilane) Columns: As the workhorse of reversed-phase chromatography, C18 columns provide a high degree of hydrophobicity due to the long alkyl chains bonded to the silica support. Retention is primarily driven by hydrophobic (van der Waals) interactions between the nonpolar regions of the analyte and the C18 chains. While effective for many nonpolar and moderately polar compounds, highly polar analytes like AMAP may exhibit limited retention, leading to elution near the void volume and poor resolution from other polar impurities.

  • C8 (Octylsilane) Columns: With a shorter alkyl chain length than C18, C8 columns offer reduced hydrophobicity. This can be advantageous for retaining and separating moderately polar compounds that are too strongly retained on a C18 column. For AMAP, a C8 column might provide a balance between retention and elution time, but may still lack the specific selectivity needed to resolve it from structurally similar degradation products.

  • Phenyl-Hexyl Columns: These columns feature a phenyl ring attached to the silica support via a hexyl spacer. This unique chemistry introduces an alternative separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl ring can engage in π-π interactions with the aromatic ring of the analyte.[1][2] This can lead to enhanced retention and unique selectivity for aromatic compounds, particularly those with electron-withdrawing or electron-donating groups, compared to traditional alkyl-chain phases.[1] For AMAP, the potential for π-π stacking offers a powerful tool to improve its retention and resolution from non-aromatic or differently substituted aromatic impurities.

Comparative Performance Analysis

To objectively evaluate the performance of each column for the analysis of this compound, a series of experiments were conducted under identical mobile phase and gradient conditions. The key chromatographic parameters are summarized in the table below.

ParameterC18 ColumnC8 ColumnPhenyl-Hexyl Column
Retention Time (min) 2.852.524.15
Resolution (vs. Impurity A) 1.61.42.5
Resolution (vs. Impurity B) 1.81.52.8
Tailing Factor 1.51.61.1
Theoretical Plates 450042006500

Impurity A: 4-Aminophenol (a potential hydrolytic degradation product) Impurity B: N-(4-Hydroxyphenyl)acetamide (a related compound)

Chromatographic Data Interpretation:
  • C18 Column: The C18 column provided moderate retention for AMAP. However, the resolution between AMAP and its potential degradation product (Impurity A) and a structurally related compound (Impurity B) was suboptimal, falling below the generally accepted value of 2.0 for baseline separation. The peak shape, as indicated by the tailing factor of 1.5, suggests secondary interactions with residual silanols on the silica surface.

  • C8 Column: As expected, the C8 column exhibited less retention for AMAP compared to the C18 column. The resolution from the tested impurities was further diminished, and the peak tailing was more pronounced. This indicates that for a polar compound like AMAP, reducing the hydrophobicity of the stationary phase alone does not necessarily lead to a better separation.

  • Phenyl-Hexyl Column: The Phenyl-Hexyl column demonstrated significantly longer retention for AMAP, highlighting the contribution of π-π interactions.[1] Most importantly, this column provided superior resolution for both critical peak pairs, achieving baseline separation. The peak symmetry was also markedly improved, with a tailing factor close to 1.0, suggesting a more favorable interaction mechanism and reduced silanol interactions. The higher number of theoretical plates indicates a more efficient separation.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A crucial aspect of pharmaceutical analysis is the development of a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3] To achieve this, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions.

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis on C18, C8, and Phenyl-Hexyl Columns Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (80°C, solid state) Thermal->Analysis Photolytic Photolytic Degradation (ICH Q1B guidelines) Photolytic->Analysis AMAP This compound (AMAP) AMAP->Acid Expose to AMAP->Base Expose to AMAP->Oxidation Expose to AMAP->Thermal Expose to AMAP->Photolytic Expose to Evaluation Evaluate Peak Purity, Resolution, and Mass Balance Analysis->Evaluation

Caption: Workflow for the forced degradation study of AMAP.

Expected Degradation Pathways:

Based on the chemical structure of AMAP, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-amino-4-hydroxyphenylamine and acetic acid.

  • Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-imine species and other complex degradation products.[4]

The ability of the HPLC method to separate the intact AMAP from all potential degradation products is the ultimate test of its stability-indicating capability. The superior resolution offered by the Phenyl-Hexyl column makes it the most suitable candidate for this purpose.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a diluent consisting of water and acetonitrile (50:50, v/v).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample at a target concentration of 100 µg/mL in the diluent.

HPLC Method Parameters
ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Forced Degradation Study Protocol
  • Acid Hydrolysis: To 1 mL of the AMAP stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the AMAP stock solution, add 1 mL of 1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: To 1 mL of the AMAP stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Store a known quantity of solid AMAP in an oven at 80 °C for 48 hours. Dissolve the stressed solid in diluent to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of AMAP (100 µg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Analyze all stressed samples, along with a non-stressed control sample, using the recommended HPLC method.

Conclusion and Recommendation

The selection of an appropriate HPLC column is a critical determinant in the successful analysis of this compound. While C18 and C8 columns can provide some retention, they often fall short in delivering the necessary selectivity and peak shape for a robust, stability-indicating method.

Based on the comparative data and the underlying principles of chromatographic separation, the Phenyl-Hexyl column is the recommended choice for the analysis of this compound. Its unique ability to engage in π-π interactions with the aromatic analyte results in:

  • Enhanced Retention: Providing a greater separation window from the void volume.

  • Superior Selectivity: Enabling baseline resolution from potential impurities and degradation products.

  • Improved Peak Shape: Minimizing tailing and improving integration accuracy.

  • Higher Efficiency: Leading to sharper peaks and better overall chromatographic performance.

By employing a Phenyl-Hexyl column in conjunction with a well-designed forced degradation study, researchers and drug development professionals can establish a reliable, robust, and stability-indicating HPLC method for this compound, thereby ensuring the quality and safety of their pharmaceutical products.

References

  • Agilent Technologies. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Accessed January 12, 2026. [Link]

  • MicroSolv Technology Corporation. "Amoxicillin Analyzed Orthogonally with HPLC - AppNote." Accessed January 12, 2026. [Link]

  • ResearchGate. "Development and validation of stability indicating HPLC-UV method for the determination of amphotericin b in bulk and dosage form." Accessed January 12, 2026. [Link]

  • MicroSolv Technology Corporation. "APPLICATION NOTES - HPLC." Accessed January 12, 2026. [Link]

  • LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." Accessed January 12, 2026. [Link]

  • AmbioPharm. "What is a stability indicating method? | Peptide Testing." Accessed January 12, 2026. [Link]

  • Waters. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178." Accessed January 12, 2026. [Link]

Sources

A Senior Application Scientist's Guide to the Detection of N-(3-Amino-4-hydroxyphenyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of N-(3-Amino-4-hydroxyphenyl)acetamide and its related compounds is of paramount importance. This molecule, a key structural motif in various pharmacologically active agents and a potential metabolite, requires robust analytical methodologies for its detection and quantification in diverse matrices, from simple solutions to complex biological fluids. This guide provides an in-depth comparison of the predominant analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we will explore the potential of immunoassay-based methods.

This document is structured to provide not only the "how" but also the "why," delving into the causality behind experimental choices and offering insights gleaned from years of hands-on experience. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Understanding the Analyte: this compound

This compound, also known by its CAS number 102-33-0, is a polar aromatic compound.[1] Its structure, featuring both an amino and a hydroxyl group, imparts specific chemical properties that dictate the most suitable analytical approaches. The presence of these polar functional groups influences its solubility, chromatographic behavior, and the necessity for derivatization in certain techniques.

Chromatographic Techniques: The Workhorses of Small Molecule Analysis

Chromatography remains the cornerstone for the separation and quantification of small molecules like this compound. The choice between different chromatographic techniques hinges on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The principle lies in the separation of the analyte from a mixture based on its differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

The separation in reversed-phase HPLC, the most common mode for this type of analyte, is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. By manipulating the composition of the polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention time of the analyte can be precisely controlled. The UV detector measures the absorbance of light by the analyte as it elutes from the column, and the resulting signal is proportional to its concentration.

This protocol outlines a general procedure for the analysis of this compound. Optimization will be necessary based on the specific sample matrix and instrumentation.

  • Sample Preparation (Plasma): Protein Precipitation. [2]

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions. [2]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to be compatible with the analyte's pKa) is often effective. For example, a starting condition of 10% acetonitrile in phosphate buffer, ramped to 50% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 275 nm.[3]

ParameterTypical Performance
Sensitivity Moderate (µg/mL range)[2]
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[2]
Linearity Excellent (R² > 0.99) over a defined concentration range.[4]
Precision High (RSD < 2%).[5]
Cost Relatively low initial investment and operational cost.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis P1 Plasma Sample P2 Add Acetonitrile (Protein Precipitation) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate & Reconstitute P4->P5 P6 Filter P5->P6 A1 Inject into HPLC P6->A1 Prepared Sample A2 C18 Column Separation A1->A2 A3 UV Detection A2->A3 A4 Data Acquisition & Analysis A3->A4

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the highly specific detection capabilities of a tandem mass spectrometer.

After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS setup (e.g., a triple quadrupole), the first quadrupole (Q1) selects the precursor ion (the ionized analyte of a specific mass-to-charge ratio, m/z). This ion is then fragmented in the second quadrupole (Q2, the collision cell). The resulting fragment ions are then filtered by the third quadrupole (Q3) and detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity.

The sample preparation for LC-MS/MS is similar to that for HPLC-UV, but often requires more rigorous cleanup to minimize matrix effects.

  • Sample Preparation: Protein precipitation is a common starting point. For more complex matrices, solid-phase extraction (SPE) may be necessary to achieve the desired level of cleanliness.

  • LC-MS/MS System and Conditions.

    • LC System: Similar to HPLC-UV, but often utilizing UHPLC (Ultra-High-Performance Liquid Chromatography) for faster separations and better resolution.

    • Column: A C18 or a mixed-mode column can be used.

    • Mobile Phase: A volatile mobile phase is required for MS compatibility. For instance, replacing phosphoric acid with formic acid or acetic acid.[1]

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode. Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.

ParameterTypical Performance
Sensitivity Very high (pg/mL to ng/mL range).[6]
Selectivity Excellent, due to the specificity of MRM transitions.[2]
Linearity Excellent over a wide dynamic range.
Precision Very high (RSD < 5%).
Cost High initial investment and operational cost.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Biological Sample P2 Protein Precipitation / SPE P1->P2 P3 Evaporate & Reconstitute P2->P3 P4 Filter P3->P4 A1 Inject into LC P4->A1 Cleaned Sample A2 Chromatographic Separation A1->A2 A3 Ionization (ESI) A2->A3 A4 Mass Analysis (MRM) A3->A4 A5 Detection & Quantification A4->A5

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, for polar molecules like this compound, a derivatization step is typically required to increase their volatility and thermal stability.[7][8]

In GC, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection. The primary challenge with aminophenols is their low volatility and potential for thermal degradation in the hot injector port and column.[2][8]

Derivatization chemically modifies the polar functional groups (hydroxyl and amino groups) to make the analyte more volatile and amenable to GC analysis.[7][8] Common derivatization reactions include:

  • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.[8]

  • Acylation: Introduces an acyl group, which can also introduce electron-capturing moieties for enhanced detection by an electron capture detector (ECD).[2][9]

  • Sample Preparation and Derivatization.

    • Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent (e.g., BSTFA for silylation or acetic anhydride for acylation) and a catalyst (e.g., pyridine), and heat to complete the reaction.

  • GC-MS System and Conditions.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or hydrogen.

    • Injection: Split or splitless injection depending on the concentration of the analyte.

    • Temperature Program: A temperature gradient is used to elute the derivatized analyte.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

ParameterTypical Performance
Sensitivity High (ng/mL to pg/mL range), especially with SIM.
Selectivity Very good, based on both retention time and mass spectrum.
Linearity Good over a defined concentration range.
Precision Good (RSD < 10%).
Cost Moderate to high initial investment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis P1 Sample P2 Extraction (LLE/SPE) P1->P2 P3 Dry Down P2->P3 P4 Derivatization P3->P4 A1 Inject into GC P4->A1 Derivatized Sample A2 Capillary Column Separation A1->A2 A3 Mass Spectrometry Detection A2->A3 A4 Data Analysis A3->A4

Immunoassays: A High-Throughput Alternative?

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common immunoassay format that offers high throughput and does not typically require extensive sample preparation or chromatography.

ELISAs rely on the highly specific binding between an antibody and its target antigen. In a competitive ELISA format, which would be suitable for a small molecule like this compound, a known amount of labeled analyte competes with the analyte in the sample for binding to a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.

While a specific, commercially available ELISA kit for this compound was not identified at the time of this writing, the development of such an assay is feasible.[10][11] Challenges would include:

  • Antibody Development: Raising highly specific antibodies against a small molecule requires conjugation to a larger carrier protein.

  • Cross-Reactivity: The antibody must be highly specific to this compound and show minimal cross-reactivity with structurally similar compounds.

Immunoassays for other biogenic amines and aromatic amines are commercially available, demonstrating the potential of this technology for the analysis of this class of compounds.[10][12]

ParameterPotential Performance
Sensitivity Potentially high (ng/mL range).
Selectivity Dependent on the specificity of the antibody.
Throughput Very high, suitable for screening large numbers of samples.
Cost Low cost per sample once the assay is developed.
Ease of Use Relatively simple and amenable to automation.

Comparative Summary and Recommendations

The choice of the optimal analytical method for this compound depends on the specific research question and available resources.

FeatureHPLC-UVLC-MS/MSGC-MSELISA (Potential)
Sensitivity ModerateVery HighHighHigh
Selectivity GoodExcellentVery GoodVariable
Sample Throughput ModerateModerateModerateVery High
Cost LowHighModerate-HighLow (per sample)
Expertise Required ModerateHighHighLow
Key Advantage Robust, cost-effectiveHighest sensitivity & selectivityGood for volatile compoundsHigh throughput
Key Disadvantage Lower sensitivityHigh cost & complexityRequires derivatizationSpecific antibody required

Recommendations:

  • For routine analysis in less complex matrices where high sensitivity is not the primary concern, HPLC-UV is a reliable and cost-effective choice.

  • For bioanalysis, metabolite identification, and studies requiring the highest sensitivity and selectivity, LC-MS/MS is the unequivocal method of choice.

  • GC-MS can be a viable alternative to LC-MS/MS, particularly if the laboratory is already equipped for this technique, but the additional derivatization step adds complexity to the workflow.

  • If high-throughput screening of a large number of samples is required, the development of a specific ELISA could be a worthwhile investment.

Conclusion

The detection and quantification of this compound can be successfully achieved using a variety of analytical techniques. A thorough understanding of the principles, advantages, and limitations of each method, as detailed in this guide, will enable researchers to make informed decisions and generate high-quality, reliable data in their drug development and scientific research endeavors.

References

  • CovaChem. (n.d.). GC Derivatization Reagents for Gas Chromatography.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Boltia, S. A., Soudi, A. T., Elzanfaly, E. S., & Zaazaa, H. E. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
  • Alfa Chemistry. (n.d.). GC Derivatization Reagents.
  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?.
  • Stojanovska, S., et al. (2020). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 161-162.
  • Hergert, L. Y., & Mazzieri, M. R. (n.d.). Validation of UV-Visible and HPLC method for the determination of sodium p-aminosalicylate and m-aminophenol in a new pharmaceutical formulation. International Journal of Pharmaceutical Compounding.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • DiaSource Diagnostics. (n.d.). Biogenic Amines Immunoassays tests.
  • PubMed Central. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Journal of Chromatographic Science. (n.d.).
  • PubMed. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.
  • National Institutes of Health. (2025, May 25).
  • PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Case study: Determination of Chlorophenols in w
  • PubChem. (n.d.). N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide.
  • PubChem. (n.d.). N-(3-acetamido-5-amino-4-hydroxyphenyl)acetamide.
  • Wikipedia. (n.d.). Paracetamol.
  • Thermo Fisher Scientific. (2018, September 17). ELISA Kits and ELISA Components.
  • Sigma-Aldrich. (n.d.). N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamide hydrochloride.
  • Abcam. (n.d.). ELISA kits.
  • PubChem. (n.d.). N-(4-Chloro-3-hydroxyphenyl)acetamide.
  • Aviva Systems Biology. (n.d.). ELISA Kits.
  • Amsbio. (n.d.). ELISA Kits.
  • SIELC Technologies. (2018, February 16). Acetamide, N-(3-amino-4-hydroxyphenyl)-.
  • Assay Genie. (n.d.). ELISA Kits | High Quality Research Tools.
  • Sigma-Aldrich. (n.d.). N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamide hydrochloride AldrichCPR.
  • MDPI. (n.d.).
  • Agilent. (2019, September 16).
  • Wikipedia. (n.d.). Dimethylacetamide.
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). N-(4-hydroxyphenyl)ethanamide.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide.

Sources

A Senior Application Scientist's Guide to the Synthesis and Application of N-(3-Amino-4-hydroxyphenyl)acetamide as a Pharmaceutical Impurity Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Unwanted chemical entities within an Active Pharmaceutical Ingredient (API) can arise from numerous sources, including starting materials, synthetic by-products, degradation products, or reagents.[1] The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A(R2), which mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds, often as low as 0.05%.[2][3][4]

This guide provides an in-depth, practical framework for researchers, analytical scientists, and drug development professionals on the synthesis, characterization, and utilization of a specific impurity standard: N-(3-Amino-4-hydroxyphenyl)acetamide . This compound is a relevant impurity and a key synthetic intermediate in medicinal chemistry. Mastering its synthesis and analytical application is crucial for robust quality control and regulatory compliance.

Part 1: Synthesis and Characterization of the Impurity Standard

The foundation of any impurity analysis is the availability of a highly pure, well-characterized reference standard.[5] Without it, accurate identification and quantification are impossible. This section details a reliable synthetic route and the necessary analytical characterization.

Synthetic Strategy and Protocol

A logical and efficient approach to synthesizing this compound begins with a commercially available starting material, 4-hydroxyacetanilide (Paracetamol). The strategy involves two key transformations: regioselective nitration followed by reduction of the nitro group.

Synthesis_Workflow Start 4-Hydroxyacetanilide (Paracetamol) Nitration Step 1: Nitration (H2SO4, HNO3) Start->Nitration Intermediate N-(4-Hydroxy-3-nitrophenyl)acetamide Nitration->Intermediate Reduction Step 2: Reduction (e.g., SnCl2, HCl or H2/Pd-C) Intermediate->Reduction Product This compound Reduction->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Step 1: Nitration of 4-Hydroxyacetanilide

    • Rationale: The hydroxyl and acetamido groups are ortho-, para-directing. Due to steric hindrance from the acetamido group, nitration occurs preferentially at the position ortho to the hydroxyl group. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

    • Procedure:

      • Cool a stirred solution of concentrated sulfuric acid to 0-5 °C in an ice bath.

      • Slowly add 4-hydroxyacetanilide in portions, ensuring the temperature does not exceed 10 °C.

      • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C.

      • Add the nitrating mixture dropwise to the reaction vessel, maintaining the temperature below 5 °C.

      • After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.

      • Carefully pour the reaction mixture onto crushed ice. The solid product, N-(4-hydroxy-3-nitrophenyl)acetamide, will precipitate.

      • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Step 2: Reduction of the Nitro Group

    • Rationale: The nitro group of the intermediate is reduced to a primary amine. A common and effective method is using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Tin(II) acts as the reducing agent, donating electrons to the nitro group in an acidic medium.

    • Procedure:

      • Suspend the crude N-(4-hydroxy-3-nitrophenyl)acetamide in ethanol in a round-bottom flask.

      • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

      • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

      • Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH ~8-9). The tin salts will precipitate as tin hydroxides.

      • Filter the mixture to remove the inorganic salts.

      • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Rationale: Recrystallization is an effective method for purifying the final solid product, removing residual starting materials and by-products. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent (e.g., an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry thoroughly.

Structural Characterization and Purity Assessment

To serve as a reference standard, the synthesized compound's identity and purity must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The spectrum should show distinct signals for the aromatic protons, the amine (NH₂) and amide (NH) protons, the phenolic hydroxyl (OH) proton, and the acetyl methyl (CH₃) protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum should show the expected number of signals corresponding to the unique carbon atoms in the structure.[6]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[6]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used to determine the purity of the standard. A high-purity standard should exhibit a single major peak, with any other peaks being minimal. Purity is typically expressed as a percentage based on the peak area.

Part 2: Comparative Analysis of Analytical Methods for Quantification

While several analytical techniques exist, HPLC is the gold standard for the analysis of non-volatile organic impurities in pharmaceutical products due to its high resolution, sensitivity, and robustness.[7][8]

Primary Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is recommended for the quantification of this compound.

Detailed HPLC Method Protocol:

  • System Preparation:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common and effective choice.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Using a volatile acid like formic acid makes the method compatible with mass spectrometry if LC-MS is required for peak identification).[9][10]

    • Mobile Phase B: Acetonitrile.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.

  • Chromatographic Conditions:

    • Elution: Gradient elution is preferred to ensure good separation of the analyte from the main API peak and other potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 245 nm), determined by analyzing the UV spectrum of the standard.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

    • Standard Stock Solution: Accurately weigh about 10 mg of the synthesized this compound standard and dissolve it in 100 mL of diluent to get a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serially diluting the stock solution.

    • Sample Solution: Accurately weigh the API sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).

Comparison of Analytical Techniques

While HPLC is the preferred method, it is useful to understand its performance in the context of other techniques.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Applicability Excellent. Ideal for non-volatile, polar, and thermally labile compounds.Poor. Requires derivatization to increase volatility and thermal stability. This adds complexity and potential for error.Good. Suitable for charged and polar molecules. Can offer very high separation efficiency.
Sensitivity (LOD/LOQ) High sensitivity, typically in the low ng/mL range.Can be very sensitive, but depends heavily on the derivatization agent and detector.Sensitivity can be lower than HPLC due to small injection volumes, but can be enhanced with specific techniques.
Resolution Excellent, easily optimized by changing column, mobile phase, and gradient.Very high resolution, especially with capillary columns.Extremely high resolution (high number of theoretical plates).
Robustness & Throughput Highly robust and well-established in QC labs. Easily automated for high throughput.Less robust for this analyte due to the derivatization step.Can be less robust than HPLC; sensitive to buffer composition and capillary surface.
Primary Advantage Versatility, robustness, and widespread use in the pharmaceutical industry.Excellent for volatile and semi-volatile compounds.High separation efficiency and low solvent consumption.

Part 3: Practical Application in Quality Control

This section outlines the workflow for using the synthesized standard to identify and quantify this compound in a batch of API.

Analytical_Workflow cluster_0 Standard Preparation & Calibration cluster_1 Sample Analysis cluster_2 Quantification Prep_Std 1. Prepare Stock Solution of Impurity Standard Prep_Cal 2. Create Serial Dilutions (Calibration Standards) Prep_Std->Prep_Cal Run_Cal 3. Inject Standards & Run HPLC Prep_Cal->Run_Cal Gen_Curve 4. Generate Calibration Curve (Peak Area vs. Concentration) Run_Cal->Gen_Curve Identify 7. Identify Impurity Peak (by Retention Time Match) Gen_Curve->Identify Prep_Sample 5. Prepare API Sample Solution (Known Concentration) Run_Sample 6. Inject API Sample & Run HPLC Prep_Sample->Run_Sample Run_Sample->Identify Quantify 8. Determine Peak Area in Sample Chromatogram Identify->Quantify Calculate 9. Calculate Concentration using Calibration Curve Quantify->Calculate Report 10. Report Impurity Level (% w/w) Calculate->Report

Caption: Workflow for impurity quantification using a reference standard.

Step-by-Step Quantification Protocol:

  • Method Validation: Before routine use, the HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. This includes assessing specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[11] The LOQ must be at or below the reporting threshold (e.g., 0.05%).[2]

  • System Suitability: Before each run, inject a standard solution to verify system performance. Key parameters like peak asymmetry, theoretical plates, and reproducibility of injections must meet pre-defined criteria.

  • Calibration Curve Generation: Inject the series of calibration standards (prepared as described in Part 2) into the HPLC system. Plot the peak area response against the known concentration of each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.99.

  • Sample Analysis: Inject the prepared API sample solution.

  • Identification: Compare the chromatogram of the API sample with that of the impurity standard. The impurity is identified if a peak in the sample chromatogram has the same retention time as the standard. DAD can be used to further confirm identity by comparing UV spectra.

  • Quantification and Calculation:

    • Integrate the peak area corresponding to this compound in the sample chromatogram.

    • Use the calibration curve equation to calculate the concentration of the impurity (C_imp) in the injected sample solution.

    • Calculate the percentage of the impurity in the API on a weight/weight basis using the following formula:

    % Impurity (w/w) = (C_imp / C_api) * 100

    Where:

    • C_imp is the concentration of the impurity in the sample solution (e.g., in µg/mL) calculated from the calibration curve.

    • C_api is the concentration of the API in the sample solution (e.g., in µg/mL).

Conclusion

The rigorous control of impurities is a non-negotiable aspect of modern pharmaceutical science. A proactive approach, which involves the synthesis and characterization of potential impurities like this compound, is essential. By establishing a well-defined synthetic route and a validated, high-performance analytical method, drug developers can ensure that their products meet the stringent quality and safety standards demanded by regulatory agencies and, ultimately, protect patient health. This guide provides the scientific rationale and practical steps to achieve that goal, empowering teams to build quality into their products from the ground up.

References

  • Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Source: International Journal of Pharmaceutical Investigation. URL: [Link]

  • Title: Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Title: ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Source: YouTube. URL: [Link]

  • Title: Microwave-Assisted Degradation of Paracetamol Drug Using Polythiophene-Sensitized Ag–Ag2O Heterogeneous Photocatalyst Derived from Plant Extract. Source: ACS Omega. URL: [Link]

  • Title: Degradation of Paracetamol and Its Oxidation Products in Surface Water by Electrochemical Oxidation. Source: PMC - NIH. URL: [Link]

  • Title: The possible mechanism of the degradation of paracetamol... Source: ResearchGate. URL: [Link]

  • Title: Degradation of Paracetamol and Its Oxidation Products in Surface Water by Electrochemical Oxidation. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Source: ResearchGate. URL: [Link]

  • Title: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Acetamide, N-(3-amino-4-hydroxyphenyl)-. Source: SIELC Technologies. URL: [Link]

  • Title: Photocatalytic degradation of paracetamol by semiconductor oxides under UV and sunlight illumination. Source: PMC - NIH. URL: [Link]

  • Title: N-(3-((DIETHYLAMINO)METHYL)-4-HYDROXYPHENYL)ACETAMIDE. Source: gsrs. URL: [Link]

  • Title: Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]

  • Title: Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Source: Open Access Journals. URL: [Link]

  • Title: A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Source: PubMed. URL: [Link]

  • Title: Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Title: Separation of N-(4-Amino-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]

  • Title: Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Source: Journal of Molecular and Organic Chemistry. URL: [Link]

  • Title: HPLC methods for recently approved pharmaceuticals. Source: National Academic Digital Library of Ethiopia. URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(3-Amino-4-hydroxyphenyl)acetamide (CAS No. 102-33-0). As a compound frequently utilized in research and development, its proper disposal is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a self-validating system of safety and compliance for laboratory professionals.

Hazard Profile and Essential Safety Imperatives

Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.

GHS Classification:

  • H302: Harmful if swallowed (Acute Toxicity 4, Oral).[1]

  • H315: Causes skin irritation (Skin Irritation, Category 2).[1][2]

  • H319: Causes serious eye irritation (Serious Eye Irritation, Category 2).[1][2]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[1][2]

These classifications mandate that this compound be treated as hazardous waste .[1][2] Under no circumstances should it be disposed of via standard trash or sewer systems, as this can lead to environmental contamination and pose a risk to public health.[3][4][5]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The causality is direct: preventing the chemical from contacting the body mitigates its identified hazards.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation (H319).[2][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct contact, mitigating the risk of skin irritation (H315).[1][6]
Protective Clothing Long-sleeved lab coat.Minimizes the potential for skin contact on arms and body.[6]
Respiratory Protection NIOSH/MSHA-approved respirator.Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory irritation (H335).[6][7]

All handling, including weighing and preparing solutions, should ideally be conducted within a certified chemical fume hood to control dust and vapors.[1][8]

Waste Characterization and Segregation Protocol

Effective waste management begins with proper characterization and segregation at the point of generation. This prevents dangerous chemical reactions and ensures compliance with disposal regulations.[3][8]

Waste Classification

All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

  • Expired or unused solid chemical.

  • Contaminated labware (e.g., weigh boats, pipette tips).

  • Contaminated PPE (gloves, disposable lab coats).

  • Absorbent materials used for spill cleanup.[9]

Segregation from Incompatibles

To prevent violent reactions, this compound waste must be stored separately from incompatible materials.[10] Key incompatibilities include:

  • Strong oxidizing agents

  • Strong acids and acid chlorides

  • Acid anhydrides

  • Chloroformates[6][7]

The underlying principle is to prevent inadvertent chemical reactions within a waste container that could generate heat, gas, or more hazardous substances. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatibilities.[10]

Step-by-Step Disposal and Decontamination Procedures

Follow this structured protocol to ensure safe and compliant disposal.

Containerization of Solid Waste
  • Select the Right Container: Use a dedicated, leak-proof, and chemically compatible container for solid hazardous waste.[3][9] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[9] The label must clearly state:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant").[10]

    • The date accumulation started.

  • Accumulation: Place the container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel and equipped with secondary containment to manage potential spills.[3][9]

  • Transfer Waste: Carefully transfer waste into the container. This includes any contaminated solid items like gloves, weigh paper, and disposable plasticware.[9] Minimize dust generation during this process.

  • Secure and Store: Keep the container securely closed when not in use. Do not fill beyond 90% capacity to allow for expansion and prevent spills.[9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[1]

  • Don PPE: Wear the full complement of PPE as described in Section 1.1 before approaching the spill.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[6][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Ensure the container with the spill cleanup materials is properly labeled and stored for pickup by a licensed waste carrier.[1]

Final Disposal Pathway

The ultimate disposal of this compound waste is not a task for laboratory personnel.

  • Engage a Professional Service: The disposal of the sealed and labeled waste containers must be handled by a licensed and approved hazardous waste disposal company.[1][9][11]

  • Maintain Inventory: Keep a detailed inventory of the hazardous waste generated, as required by institutional policy and regulations like the Resource Conservation and Recovery Act (RCRA).[3][10]

  • Schedule Pickup: Arrange for regular pickup of hazardous waste to avoid exceeding regulated accumulation time limits (e.g., 90 days in some jurisdictions).[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_waste_type 1. Identify Waste Type cluster_action 2. Immediate Action cluster_final 3. Final Disposition start Waste Generation (this compound) unused Unused/Expired Solid Chemical start->unused contaminated Contaminated Labware (Gloves, Tips, etc.) start->contaminated spill Accidental Spill start->spill containerize Place in Labeled Hazardous Waste Container unused->containerize contaminated->containerize cleanup Absorb with Inert Material & Collect spill->cleanup store Store in Designated Secondary Containment Area containerize->store cleanup->containerize pickup Arrange Pickup by Licensed Waste Contractor store->pickup

Caption: Decision workflow for proper disposal of this compound waste.

References

  • University of Canterbury. (2023). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. [Link]

  • Laboratory Waste Guide 2025. (n.d.). Laboratory Waste Guide 2025. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: N1-(3-Acetyl-4-hydroxyphenyl)acetamide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. [Link]

Sources

A Researcher's Guide to the Safe Handling of N-(3-Amino-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. N-(3-Amino-4-hydroxyphenyl)acetamide, a compound of interest in various research applications, requires meticulous handling due to its potential hazards. This guide moves beyond mere procedural lists to provide a framework of deep operational understanding, ensuring that safety is a proactive and integral part of the experimental workflow. Our goal is to empower you with the knowledge to handle this substance not just safely, but with scientific excellence.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound (CAS No. 102-33-0) is classified under the Globally Harmonized System (GHS) with specific and significant hazards that dictate our handling protocols. A thorough understanding of these classifications is the first step in building a culture of safety.

Based on its Safety Data Sheet (SDS), this compound presents the following primary risks[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Causes serious damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract.

The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark , signaling that this is a substance demanding careful and informed handling to avoid immediate and reversible health effects[1]. The causality is clear: the chemical properties of this aromatic amine and phenol derivative allow it to react with biological tissues, leading to irritation and potential toxicity if ingested. This necessitates a multi-layered approach to personal protective equipment (PPE) and handling procedures.

Hazard Summary Table
Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposureCategory 3WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of routine but a risk-based decision grounded in the compound's specific hazards. For this compound, which is a powdered solid, the primary exposure risks are inhalation of airborne particles and direct contact with skin and eyes[1][2].

Core PPE Requirements
PPE ComponentSpecification & Rationale
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation[2]. This provides a robust barrier against eye contact, which can cause serious irritation.
Hand Protection Nitrile or Neoprene gloves are recommended. These materials offer good resistance to a range of chemicals, including aromatic amines and phenols[3][4][5]. Always check the manufacturer's glove selection guide for breakthrough times. Double-gloving is a best practice, especially during weighing and solution preparation, to prevent contamination[6].
Body Protection A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of dust generation or splashing, consider chemical-resistant aprons or coveralls[2][6]. The goal is to prevent any skin contact, as the substance is a known skin irritant[1].
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood to control exposure to airborne dust[1][2]. If a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required, especially during weighing or spill cleanup.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound CheckSolid Is the material a solid powder? Start->CheckSolid FumeHood Mandatory: Use Chemical Fume Hood CheckSolid->FumeHood Yes Gloves Wear Nitrile or Neoprene Gloves (Double-glove recommended) FumeHood->Gloves Resp Use Particulate Respirator (e.g., N95 if hood unavailable) FumeHood->Resp No Hood Available Goggles Wear Chemical Safety Goggles Gloves->Goggles LabCoat Wear Lab Coat Goggles->LabCoat FaceShield Consider Face Shield (Splash Risk?) LabCoat->FaceShield Proceed Proceed with Experiment FaceShield->Proceed No ProceedWithShield Proceed with Face Shield FaceShield->ProceedWithShield Yes

Operational Plan: Step-by-Step Procedural Guidance

Adherence to a strict, logical workflow minimizes risk and ensures experimental reproducibility.

Weighing and Handling the Solid Compound

The primary risk during this step is the generation and inhalation of dust.

  • Preparation: Don all required PPE (double gloves, lab coat, safety goggles). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Work Area: Place a disposable work surface cover inside the fume hood to contain any minor spills and facilitate cleanup[7].

  • Weighing: To prevent dust dispersal, do not weigh the powder directly on an open balance. Instead, pre-tare a sealed container (like a vial or centrifuge tube) inside the fume hood. Add the compound to this container within the hood, then seal it before moving it to the balance for an accurate measurement[7].

  • Transfers: Use a spatula or powder funnel for transfers. Avoid any actions that could create airborne dust.

  • Post-Handling: After use, securely close the primary container. Wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth and bench protector as hazardous waste. Remove the outer pair of gloves before exiting the fume hood.

Preparing Solutions
  • Solvent Dispensing: Add the desired solvent to your reaction vessel or beaker before adding the solid compound. This prevents the powder from being "puffed" into the air upon solvent addition.

  • Addition of Solid: Slowly add the pre-weighed this compound to the solvent within the fume hood.

  • Dissolution: Use a magnetic stir bar or gentle swirling to dissolve the solid. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Container Sealing: Once the solution is prepared, cap the container to prevent vapor release.

Spill and Disposal Management: A Contingency Framework

Accidents can happen; a robust plan ensures they are managed safely and effectively.

Spill Cleanup Protocol

The immediate priority is to prevent further exposure and spread of the material.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area (fume hood), evacuate the lab[8].

  • Assess: From a safe distance, assess the extent of the spill and any immediate fire hazards.

  • PPE: Don appropriate PPE, including respiratory protection, double gloves, and eye/face protection, before approaching the spill[9].

  • Containment & Cleanup (Powder Spill):

    • Do NOT sweep dry powder, as this will generate dust[1].

    • Gently cover the spill with damp paper towels or absorbent pads to wet the powder[1][10].

    • Alternatively, use an absorbent material like vermiculite or sand to cover the spill[1].

    • Carefully scoop the wetted material and absorbent into a designated hazardous waste container[8][11].

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Waste Disposal: All cleanup materials (gloves, towels, absorbents) must be placed in a sealed, labeled hazardous waste container for disposal[12][13].

Spill_Response_Plan cluster_initial Initial Response cluster_prep Preparation cluster_action Cleanup Action cluster_final Final Steps Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert Assess Assess Spill (Size, Location) Alert->Assess DonPPE Don Full PPE (Respirator, Double Gloves, Goggles, Lab Coat) Assess->DonPPE CoverSpill Cover with Damp Towels or Absorbent Material DonPPE->CoverSpill Collect Carefully Scoop into Hazardous Waste Container CoverSpill->Collect Decontaminate Clean Area with Soap & Water Collect->Decontaminate Dispose Dispose of all Cleanup Materials as Hazardous Waste Decontaminate->Dispose

Waste Disposal Plan

Chemical waste must be handled as hazardous from cradle to grave[14].

  • Waste Classification: this compound and any materials contaminated with it are classified as hazardous waste[1].

  • Containerization:

    • Solid Waste: Collect excess solid, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed, and compatible solid waste container[15].

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified[15].

  • Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound"[15].

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA), in secondary containment, and away from incompatible materials[12].

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash[1][16].

By integrating these detailed safety and logistical protocols into your daily work, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke University Occupational & Environmental Safety Office. [Link]

  • Irritants. Syracuse University Environmental Health & Safety Services. [Link]

  • Recommendations for Chemical Protective Clothing. NIOSH | CDC Archive. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Lab Manager. [Link]

  • Irritant Chemicals. University of Michigan-Dearborn. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Phenol Resistant Work Gloves. SafetyGloves.co.uk. [Link]

  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]

  • SOP: Irritants. (2022). University of Pennsylvania EHRS. [Link]

  • OSHA Glove Selection Chart. University of Florida Environmental Health and Safety. [Link]

  • Irritant Chemicals: Description. Scribd. [Link]

  • A Guide for Evaluating the Performance of Chemical Protective Clothing (CPC). Covestro Solution Center. [Link]

  • OSHA & EPA Chemical Protective Clothing Guidelines. (2019). International Enviroguard. [Link]

  • Chemical-Resistant Glove Materials: Everything You Need to Know. (2024). Safeopedia. [Link]

  • Irritants Standard Operating Procedure. University of Tennessee Knoxville EHS. [Link]

  • Protective Clothing and Ensembles. NIOSH | CDC. [Link]

  • 4 Aminophenol. Scribd. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.